molecular formula C24H50NO7P B12407718 19:0 Lyso PE-d5

19:0 Lyso PE-d5

Cat. No.: B12407718
M. Wt: 500.7 g/mol
InChI Key: GEWUBFCXNZWHKH-GWRKHGKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19:0 Lyso PE-d5 is a useful research compound. Its molecular formula is C24H50NO7P and its molecular weight is 500.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H50NO7P

Molecular Weight

500.7 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate

InChI

InChI=1S/C24H50NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25/h23,26H,2-22,25H2,1H3,(H,28,29)/t23-/m1/s1/i21D2,22D2,23D

InChI Key

GEWUBFCXNZWHKH-GWRKHGKMSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OCCN)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O

Origin of Product

United States

Foundational & Exploratory

19:0 Lyso PE-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of 19:0 Lyso PE-d5. It is intended for researchers, scientists, and professionals in the field of drug development and lipidomics who are utilizing stable isotope-labeled lipids as internal standards for quantitative analysis.

Chemical Identity and Properties

1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine, commonly known as this compound, is a deuterated synthetic lysophospholipid. The "d5" designation indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics, as it is chemically identical to its non-labeled counterpart but can be distinguished by its higher mass.[1]

Chemical Structure

The structure of this compound consists of a glycerol backbone with a nonadecanoic acid (19:0) esterified at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoethanolamine headgroup at the sn-3 position. The five deuterium atoms are located on the glycerol component.

Chemical Identifiers:

  • Systematic Name: 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine[2]

  • SMILES: [2H]--INVALID-LINK--(C([2H])([2H])OP(=O)(O)OCCN)O[3]

  • InChI: InChI=1S/C24H50NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25/h23,26H,2-22,25H2,1H3,(H,28,29)/t23-/m1/s1/i21D2,22D2,23D[3]

  • CAS Number: 2342575-09-9[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C24H45D5NO7P[2]
Formula Weight 500.67 g/mol [2]
Exact Mass 500.36 Da[2]
Monoisotopic Mass 500.36386 Da[3]
Purity >99%[2]
Physical State Solid-
Storage Temperature -20°C[2]
Stability 1 Year[2]
Hygroscopic No[2]
Light Sensitive No[2]
Predicted Mass Spectrometry Data

The table below lists the predicted collision cross-section (CCS) values for various adducts of this compound, which is crucial for its identification in mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]+ 501.37114213.9
[M+Na]+ 523.35308215.5
[M-H]- 499.35658209.3
[M+NH4]+ 518.39768214.1
[M+K]+ 539.32702214.0
[M+H-H2O]+ 483.36112198.2
[M+HCOO]- 545.36206224.8
[M+CH3COO]- 559.37771242.0
Data sourced from PubChem[3]

Experimental Protocols

This compound is primarily used as an internal standard in lipidomics for the quantification of lysophosphatidylethanolamines (LysoPEs) and other lipid species by mass spectrometry (LC-MS/MS).

General Protocol for Use as an Internal Standard

The following workflow outlines the general steps for using this compound as an internal standard in a lipidomics experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with This compound Sample->IS_Spike Lipid_Extraction Lipid Extraction (e.g., Folch, MTBE) IS_Spike->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification of Endogenous LysoPEs Data_Processing->Quantification

General workflow for using this compound as an internal standard.

Methodology:

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DCM:Methanol 1:1) at a known concentration.

  • Spiking: Add a precise amount of the this compound internal standard solution to the biological sample before the lipid extraction step. This ensures that the internal standard undergoes the same extraction and analysis conditions as the endogenous lipids.

  • Lipid Extraction: Perform lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method.

  • LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic separation allows for the resolution of different lipid species, while the mass spectrometer detects and fragments the lipids for identification and quantification.

  • Data Processing and Quantification: The concentration of the endogenous LysoPEs is determined by comparing the peak area of the endogenous lipid to the peak area of the this compound internal standard. The known concentration of the internal standard allows for accurate quantification of the target analytes.

Biological Significance and Signaling Pathways

Lysophosphatidylethanolamine (LPE) is a bioactive lysophospholipid that plays a role in various cellular processes, including cell signaling, regulation of inflammation, and lipid metabolism.[4][5] While 19:0 Lyso PE is a synthetic compound not naturally abundant, the study of LPEs provides context for its use in research.

LPE in Lipid Metabolism

Studies in human liver-derived cell lines have shown that LPE can influence lipid accumulation and metabolism.[4] LPE supplementation has been observed to induce the formation of lipid droplets and alter the profiles of triacylglycerols (TAGs).[4] Furthermore, LPE can downregulate the expression of genes involved in TAG hydrolysis and fatty acid biosynthesis.[4]

lipid_metabolism_pathway LPE Lysophosphatidylethanolamine (LPE) Lipid_Droplet Lipid Droplet Formation LPE->Lipid_Droplet induces TAG_Profile Altered TAG Profile LPE->TAG_Profile alters ATGL ATGL Expression (TAG Hydrolysis) LPE->ATGL downregulates SREBP1_SCD1 SREBP1 & SCD1 Expression (Fatty Acid Biosynthesis) LPE->SREBP1_SCD1 downregulates

Influence of LPE on lipid metabolism in liver cells.
LPE in Plant Immunity

In plants, LPE is recognized as a signaling molecule involved in the innate immune response, particularly against hemibiotrophic pathogens.[6] LPE treatment has been shown to induce the expression of genes related to the biosynthesis and signaling of salicylic (B10762653) acid (SA), a key defense hormone.[6] This response is part of the PAMP-triggered immunity (PTI) pathway.

plant_immunity_pathway LPE LPE Treatment SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Genes LPE->SA_Biosynthesis induces expression SA_Signaling SA Signaling Genes (e.g., NPR1) LPE->SA_Signaling induces expression ROS_Accumulation Reactive Oxygen Species (H2O2) Accumulation SA_Biosynthesis->ROS_Accumulation feed-forward loop Immune_Response Enhanced Basal Resistance to Hemibiotrophic Pathogens SA_Signaling->Immune_Response ROS_Accumulation->SA_Signaling involved in

Role of LPE in the plant immune signaling pathway.

Conclusion

This compound is a high-purity, stable isotope-labeled lipid that serves as an essential tool for accurate quantification in lipidomics research. Its well-characterized chemical and physical properties make it a reliable internal standard for mass spectrometry-based analyses. Understanding the broader biological roles of lysophosphatidylethanolamines in signaling and metabolism provides a valuable context for research involving this class of lipids. The experimental protocols and pathway diagrams provided in this guide offer a framework for the effective application of this compound in scientific investigations.

References

Technical Guide: 19:0 Lyso PE-d5 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterated lysophosphatidylethanolamine, 19:0 Lyso PE-d5. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize this internal standard in their analytical workflows. This document summarizes the key specifications from the certificate of analysis, details relevant experimental protocols, and provides visual representations of typical experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound, as derived from its certificate of analysis and product specifications.[1][2]

Table 1: General Properties

PropertyValue
Product Name 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5
Synonym This compound
Purity >99%[1]
Physical Form Solution in 1:1 DCM:Methanol[1]
Storage Temperature -20°C[1]
Stability 1 Year[1]
Hygroscopic No[1]
Light Sensitive No[1]

Table 2: Chemical and Physical Data

PropertyValue
Molecular Formula C₂₄H₄₅D₅NO₇P[1]
Formula Weight 500.67 g/mol [1]
Exact Mass 500.36 Da[1]
CAS Number 2342575-09-9[1]

Table 3: Elemental Composition

ElementPercentage
Carbon (C) 57.58%[1]
Hydrogen (H) 11.07%[1]
Nitrogen (N) 2.80%[1]
Oxygen (O) 22.37%[1]
Phosphorus (P) 6.19%[1]

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of lysophosphatidylethanolamines and other lipid species. Below are detailed methodologies for key experiments where this standard is employed.

Lipid Extraction from Biological Samples (MTBE Method)

This protocol describes a methyl-tert-butyl ether (MTBE) based lipid extraction method suitable for a variety of biological samples, such as plasma, serum, or cell pellets.

Materials:

  • Biological sample (e.g., 20 µL plasma)

  • Methanol (MeOH), pre-chilled

  • Methyl-tert-butyl ether (MTBE), pre-chilled

  • This compound internal standard solution

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Pipettes

  • Sample tubes (glass or certified low-binding plastic)

  • Nitrogen or vacuum evaporator

Procedure:

  • To a clean sample tube, add the biological sample.

  • Add a known amount of this compound internal standard solution to the sample.

  • Add 200 µL of cold methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Add 800 µL of cold MTBE.

  • Vortex for 20 minutes at 4°C.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the collected organic phase under a stream of nitrogen or using a vacuum evaporator.

  • The dried lipid extract can be stored at -80°C until analysis.

  • For LC-MS analysis, reconstitute the dried extract in an appropriate solvent, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the analysis of lysophosphatidylethanolamines using a reversed-phase LC coupled to a tandem mass spectrometer.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Reconstituted lipid extract containing this compound

Procedure:

  • LC Separation:

    • Set the column temperature to 50°C.

    • Set the flow rate to 0.3 mL/min.

    • Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B.

    • Inject the reconstituted lipid extract.

    • Apply a gradient to separate the lipid species. A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: Ramp to 90% B

      • 15-20 min: Hold at 90% B

      • 20-21 min: Ramp back to 10% B

      • 21-25 min: Re-equilibrate at 10% B

  • MS/MS Detection:

    • Operate the ESI source in positive ion mode.

    • Set the ion source parameters (e.g., capillary voltage, source temperature) according to the manufacturer's recommendations.

    • Perform a precursor ion scan or multiple reaction monitoring (MRM) to detect the specific transitions for the target lysophosphatidylethanolamines and the this compound internal standard.

      • For this compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific fragment ion.

      • For endogenous Lyso PEs: Monitor the corresponding transitions for each species of interest.

  • Quantification:

    • Integrate the peak areas for the endogenous lysophosphatidylethanolamines and the this compound internal standard.

    • Calculate the concentration of each analyte by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve.

Mandatory Visualizations

The following diagrams illustrate common workflows and logical relationships relevant to the use of this compound.

G Sample Biological Sample (Plasma, Serum, Cells) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., MTBE Method) Spike->Extraction Dry Dry Down Extract Extraction->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for a lipidomics experiment using an internal standard.

G cluster_extraction Lipid Extraction start Sample + Internal Standard add_solvents Add Methanol & MTBE start->add_solvents vortex_extract Vortex to Extract Lipids add_solvents->vortex_extract add_water Add Water for Phase Separation vortex_extract->add_water centrifuge Centrifuge add_water->centrifuge collect_organic Collect Upper Organic Phase centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down end Dried Lipid Extract dry_down->end

Caption: Step-by-step workflow for the MTBE lipid extraction protocol.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injector Injector Column Column Injector->Column Mobile Phase Flow ESI_Source Electrospray Ionization Column->ESI_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Quadrupole) ESI_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Fragment Ions Data_System Data_System Detector->Data_System

Caption: Logical relationship between LC and MS components in a typical setup.

References

Commercial Sources and Technical Guide for 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lipidomics and mass spectrometry, 19:0 Lyso PE-d5 (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5) serves as a critical internal standard for the accurate quantification of lysophosphatidylethanolamines (LPEs). Its deuterated nature allows it to be distinguished from endogenous LPE species, ensuring precise measurements in complex biological matrices. This guide provides an in-depth overview of commercial sources for this compound, its technical specifications, and a generalized experimental protocol for its application.

Commercial Availability

This compound is a specialized lipid standard available from a limited number of reputable suppliers. The primary manufacturer is Avanti Polar Lipids, with global distribution handled by MilliporeSigma (Merck outside of the United States and Canada).

Table 1: Commercial Sources for this compound

SupplierProduct NameCatalog NumberPurityFormulationStorage
Avanti Polar Lipids This compound856716L>99%1 mg/mL in chloroform (B151607):methanol (B129727) (1:1)-20°C
MilliporeSigma (Distributor) This compound, Avanti856716L>99%1 mg/mL-20°C
MedChemExpress This compoundHY-139369Not specifiedNot specified-20°C

Technical Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₄₅D₅NO₇P
Molecular Weight 500.67 g/mol
Exact Mass 500.3639
CAS Number 2342575-09-9
Physical State Solution
Stability Stable for at least one year when stored at -20°C as recommended.

Experimental Protocol: Quantification of Lysophosphatidylethanolamines in Biological Samples using this compound as an Internal Standard

The following is a generalized protocol for the extraction and analysis of LPEs from biological samples, such as plasma or serum, using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Internal Standard Working Solution
  • Thaw the this compound stock solution at room temperature.

  • Prepare a working solution by diluting the stock solution with an appropriate solvent, such as methanol or isopropanol (B130326), to a final concentration suitable for your experimental needs (e.g., 10 µg/mL). The optimal concentration will depend on the sensitivity of the mass spectrometer and the expected concentration of endogenous LPEs in the samples.

Sample Preparation and Lipid Extraction

This protocol outlines a common protein precipitation and liquid-liquid extraction method.

  • Sample Aliquoting: In a clean microcentrifuge tube, add a specific volume of your biological sample (e.g., 50 µL of plasma).

  • Internal Standard Spiking: Add a known volume of the this compound internal standard working solution to each sample. This step is critical for accurate quantification as the internal standard will account for variations in extraction efficiency and instrument response.

  • Protein Precipitation and Extraction:

    • Add a pre-cooled extraction solvent, such as a mixture of chloroform and methanol (e.g., 2:1 v/v), to the sample. The volume of the extraction solvent should be significantly larger than the sample volume (e.g., 300 µL).

    • Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the samples at a low temperature (e.g., -20°C for 10 minutes or on ice for 15 minutes) to enhance protein precipitation.

  • Phase Separation:

    • Add water or an aqueous solution to induce phase separation.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic phase containing the extracted lipids, avoiding the protein pellet at the interface.

    • Transfer the organic phase to a new clean tube.

  • Solvent Evaporation and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS system, such as a mixture of isopropanol and acetonitrile (B52724).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject the reconstituted samples onto a suitable liquid chromatography system. A reverse-phase C18 or a HILIC column is commonly used for the separation of lysophospholipids.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometry Detection:

    • Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the endogenous LPEs of interest and the this compound internal standard. The d5-label on the internal standard will result in a 5 Dalton mass shift compared to its non-labeled counterpart, allowing for their distinct detection.

  • Data Analysis:

    • Integrate the peak areas for each endogenous LPE and the this compound internal standard.

    • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

    • Quantify the concentration of each LPE in the original sample by comparing the area ratios to a calibration curve generated using known concentrations of non-labeled LPE standards.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of LPEs using a deuterated internal standard.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike 1 Extract Lipid Extraction (Protein Precipitation & LLE) Spike->Extract 2 Dry_Reconstitute Dry Down & Reconstitute Extract->Dry_Reconstitute 3 LC_MS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS 4 Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing 5 Quantification Quantification (Internal Standard Method) Data_Processing->Quantification 6

Caption: A generalized workflow for quantitative lipidomics analysis.

Technical Guide: 19:0 Lyso PE-d5 for Advanced Lipidomic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 19:0 Lyso PE-d5 (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5), a critical internal standard for mass spectrometry-based lipidomics. Accurate quantification of lysophosphatidylethanolamines (Lyso PEs) is essential for understanding their roles in various physiological and pathological processes. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the precision and accuracy required in complex biological samples.

Core Compound Specifications

This compound is a synthetic lysophospholipid containing a C19:0 fatty acid at the sn-1 position and a deuterated phosphoethanolamine headgroup. The five deuterium (B1214612) atoms provide a distinct mass shift, enabling its use as an internal standard for the quantification of endogenous Lyso PE species.

ParameterSpecificationSource
Chemical Name 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5Avanti Polar Lipids[1]
Synonyms 19:0 lysophosphatidylethanolamine-d5MedChemExpress
CAS Number 2342575-09-9Avanti Polar Lipids[1]
Molecular Formula C₂₄H₄₅D₅NO₇PAvanti Polar Lipids[1]
Molecular Weight 500.67 g/mol Avanti Polar Lipids[1]
Purity >99%Avanti Polar Lipids, Sigma-Aldrich[1][2]
Suppliers Avanti Polar Lipids, Merck/Sigma-AldrichAvanti Polar Lipids, Sigma-Aldrich[1][2]
Storage -20°CAvanti Polar Lipids, Sigma-Aldrich[1][2]
Physical Form Solution in Dichloromethane:Methanol (1:1) or powderAvanti Polar Lipids[1]

Quality Control and Experimental Protocols

The high purity of this compound is critical for its function as an internal standard. Suppliers like Avanti Polar Lipids employ a rigorous quality control process to ensure the identity and purity of each batch. A typical Certificate of Analysis includes the following tests:

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structural integrity of the compound, including the presence of the deuterium label.

Methodology:

  • Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Preparation: The sample is diluted in an appropriate solvent (e.g., methanol/chloroform) and infused into the mass spectrometer.

  • Analysis: The mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of this compound. Fragmentation analysis (MS/MS) is also performed to verify the structure. The characteristic fragmentation of lysophosphatidylethanolamines involves the neutral loss of the phosphoethanolamine headgroup (141 Da).[3][4] The presence of the d5 label in the headgroup fragment confirms the isotopic enrichment.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound. Fragmentation should be consistent with the known fragmentation patterns of lysophosphatidylethanolamines.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To verify the chemical structure of the molecule.

Methodology:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃/MeOD mixture).

  • Analysis: The ¹H-NMR spectrum is acquired and analyzed for chemical shifts, splitting patterns, and integration values of the protons in the molecule.

  • Expected Result: The spectrum should be consistent with the structure of 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, showing characteristic peaks for the fatty acid chain, glycerol (B35011) backbone, and ethanolamine (B43304) headgroup protons.

Thin-Layer Chromatography (TLC)

Objective: To assess the purity of the compound and detect any non-lipid or lipid impurities.

Methodology:

  • Stationary Phase: Silica gel 60 TLC plate.[5] Some methods suggest impregnating the plate with boric acid to improve the separation of certain phospholipids (B1166683).[6][7]

  • Mobile Phase: A variety of solvent systems can be used for phospholipid separation. A common system is a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide.

  • Sample Application: A small amount of the sample is spotted onto the TLC plate.

  • Development: The plate is placed in a developing chamber containing the mobile phase.

  • Visualization: After development, the plate is dried and visualized using reagents such as iodine vapor, primuline (B81338) spray, or charring with a sulfuric acid solution.[6]

  • Expected Result: A single major spot should be observed, indicating a purity of >99%.

Application in Lipidomics: A Workflow

This compound is primarily used as an internal standard in quantitative lipidomics studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Its addition to a biological sample at a known concentration allows for the correction of variability introduced during sample preparation and analysis, leading to accurate quantification of endogenous Lyso PE species.

QC_Workflow cluster_0 Quality Control of this compound raw_material Raw Material (this compound) ms_analysis Mass Spectrometry (Identity & Isotopic Purity) raw_material->ms_analysis nmr_analysis ¹H-NMR (Structure Verification) raw_material->nmr_analysis tlc_analysis TLC Analysis (Purity Assessment) raw_material->tlc_analysis coa Certificate of Analysis (>99% Purity) ms_analysis->coa nmr_analysis->coa tlc_analysis->coa certified_standard Certified Internal Standard coa->certified_standard

Caption: Quality Control Workflow for this compound.

The diagram above illustrates a typical quality control workflow for ensuring the purity and identity of this compound before its use as a certified internal standard in research applications.

Signaling Pathways and Relevance

Lysophospholipids, including Lyso PEs, are not merely metabolic intermediates but also act as signaling molecules involved in various cellular processes.[10] While specific signaling pathways directly initiated by 19:0 Lyso PE are not extensively characterized, lysophospholipids in general are known to interact with G protein-coupled receptors (GPCRs) to elicit downstream effects. The accurate measurement of different Lyso PE species, facilitated by internal standards like this compound, is crucial for elucidating their specific roles in health and disease.

Signaling_Pathway cluster_1 Generalized Lysophospholipid Signaling lyso_pe Lysophosphatidylethanolamine (Lyso PE) gpcr G Protein-Coupled Receptor (GPCR) lyso_pe->gpcr Binding g_protein G Protein Activation gpcr->g_protein Activation downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) g_protein->downstream cellular_response Cellular Responses (e.g., Proliferation, Migration) downstream->cellular_response

Caption: Generalized Lysophospholipid Signaling Pathway.

This diagram depicts a generalized signaling pathway for lysophospholipids like Lyso PE, highlighting their interaction with GPCRs to initiate intracellular signaling cascades that regulate various cellular functions. The precise quantification of Lyso PE species using standards such as this compound is essential for studying these pathways.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine (19:0 Lyso PE-d5). This deuterated lysophospholipid is a valuable tool in lipidomic research and drug development, primarily serving as an internal standard for mass spectrometry-based quantification of lysophosphatidylethanolamines (LPEs) and as a tracer in metabolic studies.[1][2] The incorporation of five deuterium (B1214612) atoms on the glycerol (B35011) backbone provides a distinct mass shift, enabling accurate differentiation from endogenous, non-deuterated analogues.

Physicochemical and Characterization Data

The accurate characterization of this compound is crucial for its application. The following tables summarize its key physicochemical properties and the expected results from various analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine[3]
Molecular Formula C₂₄H₄₅D₅NO₇P[3]
Formula Weight 500.67 g/mol [3]
Exact Mass 500.36 Da[3]
Purity >99%
Physical State Solution (commonly in Dichloromethane:Methanol 1:1)[3]
Storage Temperature -20°C

Table 2: Expected Analytical Characterization Data for this compound

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the nonadecanoyl chain protons, and protons on the ethanolamine (B43304) headgroup. The glycerol backbone protons will be absent or significantly reduced in intensity.
³¹P NMR A single resonance characteristic of the phosphodiester in a phosphatidylethanolamine (B1630911) headgroup, typically around 0.42 ppm.[4]
LC-MS/MS (Negative Ion Mode) Precursor Ion [M-H]⁻: m/z ~499.36. Characteristic Fragment Ions: Loss of the phosphoethanolamine headgroup; ions corresponding to the nonadecanoate (B1228766) anion.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, confirming the elemental composition and the presence of the five deuterium atoms.

Synthesis of this compound

The chemical synthesis of this compound can be approached through several routes. A common strategy involves the use of a stereospecific, deuterated glycerol precursor. The following is a representative, multi-step synthetic protocol based on established methods for lysophospholipid synthesis.

Experimental Protocol: Chemical Synthesis

Materials:

  • sn-Glycerol-d5-3-phosphate

  • Nonadecanoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Aminoethanol

  • Trityl chloride

  • Pyridine

  • Appropriate solvents (e.g., dichloromethane, chloroform, methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of Aminoethanol: The amino group of aminoethanol is protected, for example, with a trityl group by reacting it with trityl chloride in the presence of a base like pyridine.

  • Phosphorylation: The protected aminoethanol is then used to phosphorylate a suitable protected glycerol derivative.

  • Acylation: The sn-1 hydroxyl group of the glycerol backbone is selectively acylated with nonadecanoic acid using a coupling agent such as DCC and a catalyst like DMAP. This step is crucial for introducing the 19:0 fatty acid chain.

  • Deprotection: The protecting groups on the phosphate (B84403) and amino moieties are removed under appropriate conditions to yield the final product, this compound.

  • Purification: The final compound is purified by silica gel column chromatography to ensure high purity (>99%).

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product d5_Glycerol sn-Glycerol-d5 Derivative Acylation 1. Regioselective Acylation (sn-1 position) d5_Glycerol->Acylation Nonadecanoic_Acid Nonadecanoic Acid (19:0) Nonadecanoic_Acid->Acylation Protected_Ethanolamine Protected Ethanolamine Phosphorylation 2. Phosphorylation (sn-3 position) Protected_Ethanolamine->Phosphorylation Acylation->Phosphorylation Deprotection 3. Deprotection Phosphorylation->Deprotection LysoPE_d5 This compound Deprotection->LysoPE_d5

Caption: A generalized workflow for the chemical synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following are detailed protocols for the key analytical techniques.

Experimental Protocol: NMR Spectroscopy

¹H and ³¹P NMR Analysis:

  • Sample Preparation: Dissolve approximately 1-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD mixture).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum should show characteristic peaks for the long-chain fatty acid and the ethanolamine headgroup. The signals corresponding to the glycerol backbone protons should be absent or significantly diminished.

  • ³¹P NMR Spectroscopy: Acquire the phosphorus-31 NMR spectrum. A single peak is expected, confirming the presence of a single phosphorus environment.[4] The chemical shift should be consistent with that of a glycerophosphoethanolamine.[4]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for lipid analysis.

    • Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol, often with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be used for comprehensive analysis.

    • Full Scan (MS1): Acquire a full scan to determine the m/z of the precursor ion. For this compound, the [M-H]⁻ ion at m/z ~499.36 is expected in negative mode.

    • Tandem MS (MS/MS): Perform fragmentation of the precursor ion to confirm its identity. Key fragments in negative ion mode include the loss of the phosphoethanolamine headgroup and the nonadecanoate anion.

Role in Signaling Pathways and Research Applications

Lysophosphatidylethanolamines (LPEs) are bioactive lipids involved in various cellular signaling processes.[5][6] While the biological activity of the deuterated form is expected to be similar to its non-deuterated counterpart, the primary role of this compound in research is not as a direct modulator of these pathways but as a tool to study them.

Applications in Research and Drug Development:

  • Internal Standard: Due to its structural similarity and distinct mass, this compound is an ideal internal standard for the accurate quantification of endogenous LPEs in complex biological samples using LC-MS/MS.[2]

  • Metabolic Tracer: The deuterium label allows researchers to trace the metabolic fate of LPEs in cells and organisms, providing insights into their biosynthesis, degradation, and conversion to other lipid species.[7][8]

  • Drug Discovery: By enabling precise measurement of LPE levels, this compound can aid in the discovery and development of drugs that target lysophospholipid metabolism and signaling, which have been implicated in various diseases.[5]

Signaling_Pathway LPE Lysophosphatidylethanolamine (LPE) GPCR G Protein-Coupled Receptor (GPCR) LPE->GPCR Binds to G_Protein G Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC AC Adenylyl Cyclase (AC) G_Protein->AC Downstream Downstream Signaling Cascades (e.g., Ca²⁺ mobilization, cAMP production) PLC->Downstream AC->Downstream Cellular_Response Cellular Responses (e.g., proliferation, migration, differentiation) Downstream->Cellular_Response Tracer This compound (Tracer/Internal Standard) Tracer->LPE Used to quantify and trace

Caption: General signaling pathway of lysophosphatidylethanolamine (LPE).

References

The Indispensable Role of Deuterated Standards in Quantitative Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics, the comprehensive study of lipids in biological systems, holds immense promise for unraveling the complexities of cellular metabolism, identifying disease biomarkers, and accelerating drug development. However, the inherent intricacy of the lipidome and the analytical challenges of mass spectrometry (MS)-based techniques necessitate robust methodologies to ensure data accuracy and reproducibility. This technical guide delves into the critical role of deuterated internal standards in achieving reliable and precise quantification of lipids, providing a cornerstone for high-quality lipidomics research.

The Foundation of Accurate Quantification: Stable Isotope Dilution

At the heart of quantitative lipidomics lies the principle of stable isotope dilution (SID). This powerful technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest—in this case, a deuterated lipid—to a sample at the earliest stage of analysis. These deuterated standards are chemically identical to their endogenous counterparts but possess a slightly higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their distinct detection by the mass spectrometer.

The fundamental advantage of this approach is that the deuterated internal standard acts as a perfect surrogate, experiencing the same sample preparation inefficiencies, matrix effects, and ionization suppression or enhancement as the endogenous analyte. By measuring the ratio of the signal intensity of the endogenous lipid to that of the deuterated standard, researchers can accurately determine the concentration of the target lipid, effectively normalizing for variations that occur throughout the analytical workflow.[1][2]

Key Advantages of Employing Deuterated Standards:

  • Correction for Matrix Effects: Biological samples are complex mixtures that can significantly impact the ionization efficiency of target analytes in the mass spectrometer, a phenomenon known as the matrix effect. Studies have shown that matrix effects can lead to ion suppression or enhancement of 10-40%.[3] Deuterated standards co-elute with their endogenous analogs, experiencing the same matrix effects and allowing for accurate correction.[3]

  • Compensation for Sample Loss: During the multi-step processes of lipid extraction, purification, and derivatization, some sample loss is inevitable. Since the deuterated standard is added at the beginning, any loss of the standard will be proportional to the loss of the endogenous analyte, ensuring that the final calculated concentration remains accurate.

  • Improved Precision and Accuracy: The use of deuterated internal standards significantly reduces the coefficient of variation (%CV) in quantitative measurements, leading to higher precision and accuracy. This is crucial for detecting subtle but biologically significant changes in lipid profiles.[1][4][5]

  • Enhanced Inter-laboratory and Inter-batch Reproducibility: By minimizing the impact of experimental variability, deuterated standards are essential for ensuring that results are consistent and comparable across different analytical batches and even between different laboratories.[4]

Data Presentation: The Impact of Deuterated Standards on Quantitative Precision

The following tables summarize the quantitative performance improvements achieved by incorporating deuterated internal standards in lipidomics workflows.

Table 1: Comparison of Coefficient of Variation (%CV) for Lipid Quantification with and without Internal Standards. This table illustrates the typical reduction in analytical variability observed when using deuterated internal standards.

Lipid ClassAnalytical Method%CV without Internal Standard (Typical Range)%CV with Deuterated Internal Standard (Typical Range)
Phosphatidylcholines (PC)LC-MS/MS15-30%<15%
Triacylglycerols (TAG)LC-MS/MS20-40%<20%
Free Fatty Acids (FFA)LC-MS/MS25-50%<15%
Sphingomyelins (SM)LC-MS/MS15-35%<15%

Note: The %CV values are representative and can vary depending on the specific lipid species, sample matrix, and analytical platform.[6][7]

Table 2: Linearity and Limits of Quantification for a Typical Lipidomics Assay Using Deuterated Standards. This table demonstrates the wide dynamic range and sensitivity achievable with stable isotope dilution methods.

Lipid SpeciesLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Prostaglandin E2 (PGE2)0.1 - 100>0.990.050.15
Leukotriene B4 (LTB4)0.1 - 100>0.990.040.12
Palmitic Acid (16:0)1 - 1000>0.990.51.5
Cholesterol10 - 5000>0.99515

Data adapted from representative lipidomics studies.[3]

Experimental Protocols: A Step-by-Step Guide

Detailed and standardized experimental protocols are fundamental to reproducible lipidomics research. The following sections outline the key methodologies for lipid extraction and LC-MS/MS analysis incorporating deuterated internal standards.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol describes a common liquid-liquid extraction method for isolating lipids from plasma samples.

Materials:

  • Plasma samples

  • Deuterated internal standard mixture (containing standards for each lipid class of interest)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To a clean glass centrifuge tube, add a precise volume of the deuterated internal standard mixture.

  • Sample Addition: Add a known volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standards.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the tube and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of lipids using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example for Reversed-Phase Separation):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

  • Column Temperature: 55°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each endogenous lipid and its corresponding deuterated internal standard.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.

Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the endogenous analyte to the deuterated internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key concepts and workflows in quantitative lipidomics.

G Principle of Stable Isotope Dilution in Lipidomics cluster_sample Biological Sample cluster_standard Deuterated Standard Endogenous Lipid\n(Unknown Amount) Endogenous Lipid (Unknown Amount) Sample Preparation Sample Preparation Endogenous Lipid\n(Unknown Amount)->Sample Preparation Deuterated Lipid\n(Known Amount) Deuterated Lipid (Known Amount) Deuterated Lipid\n(Known Amount)->Sample Preparation Mass Spectrometry Analysis Mass Spectrometry Analysis Sample Preparation->Mass Spectrometry Analysis Extraction, Purification Data Analysis Data Analysis Mass Spectrometry Analysis->Data Analysis Measure Peak Area Ratio Quantified Lipid Concentration Quantified Lipid Concentration Data Analysis->Quantified Lipid Concentration Calculate Concentration

Caption: Principle of Stable Isotope Dilution.

G Quantitative Lipidomics Workflow Sample Collection Sample Collection Spike Deuterated IS Spike Deuterated IS Sample Collection->Spike Deuterated IS Lipid Extraction Lipid Extraction Spike Deuterated IS->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration, Ratio Calculation Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

Caption: A typical quantitative lipidomics workflow.

G Simplified mTOR Signaling Pathway in Lipid Metabolism Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 SREBP1c SREBP1c mTORC1->SREBP1c activates Lipolysis Lipolysis mTORC1->Lipolysis inhibits Lipogenesis Lipogenesis SREBP1c->Lipogenesis promotes

Caption: mTOR signaling and lipid metabolism.[8][9][10][11]

G Simplified Sphingolipid Metabolism Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine Ceramide Ceramide Sphinganine->Ceramide Ceramide Synthase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SM Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosine Kinase

Caption: Key steps in sphingolipid metabolism.[12][13][14][15][16]

Conclusion

Deuterated internal standards are not merely a technical convenience but a fundamental requirement for generating high-quality, reliable, and reproducible data in quantitative lipidomics. By effectively mitigating the inherent variability of MS-based analysis, these standards empower researchers to confidently identify and quantify lipid species, paving the way for groundbreaking discoveries in health and disease. The adoption of standardized protocols and the appropriate use of deuterated standards, as outlined in this guide, are essential for advancing the field of lipidomics and realizing its full potential in scientific research and drug development.

References

The Role of 19:0 Lyso PE-d5 in Advancing Lipidomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Internal standards are the cornerstone of robust quantitative lipid analysis, correcting for variability from sample preparation to mass spectrometric detection. This technical guide provides an in-depth overview of 19:0 Lysophosphatidylethanolamine-d5 (19:0 Lyso PE-d5), a key deuterated internal standard used in lipidomics internal standard mixtures for the accurate quantification of lysophosphatidylethanolamines (LPEs) and other lipid classes.

Understanding this compound: A Chemically Stable Internal Standard

This compound is a synthetic lysophospholipid containing a nonadecanoyl (19:0) fatty acid chain and a five-deuterium labeled phosphoethanolamine head group. Its chemical structure is 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5. The odd-numbered carbon chain (C19) makes it a non-endogenous lipid, meaning it is not naturally present in most biological samples. The deuterium (B1214612) labeling results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterparts by mass spectrometry, a critical feature for an internal standard.[1]

The primary function of this compound is to serve as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows.[2][3] It is added to a sample at a known concentration at the beginning of the sample preparation process. By monitoring the signal of this compound alongside the endogenous lipids of interest, researchers can normalize the data, correcting for lipid loss during extraction and variations in ionization efficiency in the mass spectrometer. This normalization is crucial for achieving accurate and reproducible quantification of lipid species.

Quantitative Data Summary

The following tables provide key quantitative information for this compound and its inclusion in a widely used commercial internal standard mixture.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₄H₄₅D₅NO₇P[1]
Exact Mass 500.36 g/mol [1]
Molecular Weight 500.67 g/mol [1]
Purity >99%[1]
Storage Temperature -20°C[1]

Table 2: Composition of this compound in a Commercial Internal Standard Mixture (UltimateSPLASH™ ONE)

ComponentTarget Concentration (µg/mL)Source
This compound 25[4]

Experimental Protocols: From Sample to Data

The accurate quantification of lysophospholipids using this compound as an internal standard involves a multi-step workflow, from sample preparation to data analysis. Below are detailed methodologies for key experiments.

Lipid Extraction from Plasma/Serum

This protocol is a modification of the widely used methyl-tert-butyl ether (MTBE) extraction method.

Materials:

  • Plasma or serum samples

  • Methanol (B129727) (MeOH), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, LC-MS grade

  • Internal Standard (IS) stock solution containing this compound

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a clean microcentrifuge tube, add 20 µL of the plasma/serum sample.

  • Add a known amount of the internal standard mixture containing this compound to the sample. The final concentration of the internal standard should be optimized based on the expected concentration of the endogenous analytes.

  • Add 225 µL of cold methanol and vortex for 10 seconds.

  • Add 750 µL of cold MTBE and vortex for 10 seconds.

  • Incubate the mixture on a shaker at 4°C for 10 minutes.

  • Induce phase separation by adding 188 µL of LC-MS grade water and vortex for 20 seconds.

  • Centrifuge at 14,000 x g for 2 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/toluene 9:1, v/v).

LC-MS/MS Analysis of Lysophosphatidylethanolamines

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive and Negative ESI

  • Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

  • MRM Transition for this compound: The specific precursor and product ions will need to be determined based on the instrument and experimental conditions. For Lyso PEs, the neutral loss of the phosphoethanolamine head group is often monitored.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following diagrams were created using the DOT language in Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) Add_IS Addition of Internal Standard (e.g., this compound) Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE method) Add_IS->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-QTOF/QQQ) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing G cluster_pathway Simplified Phosphatidylethanolamine Metabolism and LPE Signaling PE Phosphatidylethanolamine (PE) PLA2 Phospholipase A2 (PLA2) PE->PLA2 Hydrolysis LPE Lysophosphatidylethanolamine (LPE) PLA2->LPE GPCR G-protein coupled receptors (e.g., GPR119) LPE->GPCR Activation Disease Pathophysiological Relevance (e.g., Non-alcoholic fatty liver disease) LPE->Disease Altered Levels Signaling Downstream Signaling (e.g., cAMP production) GPCR->Signaling

References

In-Depth Technical Guide to the Physical Properties of 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19:0 Lyso PE-d5, with the full chemical name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine, is a deuterated lysophospholipid that serves as a valuable tool in various research applications, particularly in mass spectrometry-based lipidomics. Its structure, featuring a saturated 19-carbon acyl chain and a deuterated glycerol (B35011) backbone, provides a unique mass signature, making it an ideal internal standard for the quantification of lysophosphatidylethanolamines (Lyso-PEs) in biological samples. Understanding the physical properties of this molecule is crucial for its effective use in experimental settings, from sample preparation to data interpretation. This guide provides a comprehensive overview of the known and estimated physical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its role in cellular signaling.

Core Physical Properties

The physical behavior of this compound in aqueous and organic environments is dictated by its amphipathic nature, possessing a hydrophilic phosphoethanolamine headgroup and a long, saturated hydrophobic acyl tail. The inclusion of five deuterium (B1214612) atoms on the glycerol backbone minimally affects its overall chemical behavior but provides a distinct and measurable mass shift, crucial for its use as an internal standard.

Data Presentation: Quantitative Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known properties and provides well-reasoned estimations based on data from homologous lysophospholipids.

PropertyValueSource/Method of Estimation
Full Chemical Name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamineSupplier Information
Molecular Formula C₂₄H₄₅D₅NO₇PSupplier Information
Formula Weight 500.67 g/mol Supplier Information[1]
Melting Point (°C) Not Experimentally Determined. Estimated to be slightly lower than the non-deuterated form.General effect of chain deuteration on lipids.
Critical Micelle Concentration (CMC) Estimated to be in the low micromolar (µM) range in aqueous solutions.Extrapolation from data on other saturated lysophospholipids which show a decrease in CMC with increasing acyl chain length.[2][3]
Solubility
WaterSparingly soluble, forms micelles above CMC.
ChloroformSoluble
MethanolSoluble
Dichloromethane:Methanol (1:1)Soluble

Impact of Deuteration

The primary modification in this compound is the replacement of five hydrogen atoms with deuterium on the glycerol backbone. This isotopic substitution has subtle but important effects on the physical properties of the molecule. Generally, deuteration of lipid acyl chains is known to lower the phase transition temperature (melting point) and can lead to a reduction in the lamellar repeat spacing and bilayer thickness in lipid assemblies. While the deuteration in this compound is on the glycerol backbone, it is reasonable to anticipate a slight alteration in its physical behavior compared to its non-deuterated counterpart, 19:0 Lyso PE.

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its application in research. The following are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

  • Sample Preparation: A small amount of lyophilized this compound is finely ground into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The loaded capillary is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) approaching the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The range between these two temperatures is the melting range.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of amphiphilic molecules and can be determined by various methods that detect the onset of micelle formation.

Methodology 1: Surface Tension Measurement

  • Principle: The surface tension of a surfactant solution decreases as its concentration increases. Once micelles begin to form, the concentration of the monomeric surfactant remains relatively constant, and thus the surface tension plateaus. The concentration at which this break occurs is the CMC.

  • Procedure:

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

    • Plot surface tension as a function of the logarithm of the concentration.

    • The CMC is determined from the point of intersection of the two linear portions of the graph.

Methodology 2: Isothermal Titration Calorimetry (ITC)

  • Principle: ITC measures the heat changes that occur upon the injection of a concentrated solution of the lysophospholipid into an aqueous buffer. The enthalpy of demicellization (or micellization) results in a characteristic sigmoidal curve when plotting heat change versus concentration, from which the CMC can be determined.

  • Procedure:

    • A concentrated solution of this compound is prepared in the desired buffer.

    • This solution is incrementally injected into the sample cell of the ITC instrument containing the same buffer.

    • The heat released or absorbed during each injection is measured.

    • The resulting data is plotted, and the CMC is determined from the inflection point of the titration curve.

Role in Cellular Signaling

Lysophosphatidylethanolamines (LPEs) are not merely structural components of cell membranes but also act as signaling molecules. They can influence a variety of cellular processes by interacting with specific receptors.

LPA1 Receptor-Mediated Signaling Pathway

LPE has been shown to act as an agonist for the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR). The activation of LPA1 by LPE initiates a signaling cascade that leads to an increase in intracellular calcium concentration.

Workflow of LPE-Induced Calcium Mobilization:

LPE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum LPE 19:0 Lyso PE LPA1 LPA1 Receptor LPE->LPA1 Binds to G_protein Gαi/o Protein LPA1->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_cytosol Increased [Ca²⁺]cytosol Ca_er Ca²⁺ Store IP3R->Ca_er Opens channel Ca_er->Ca_cytosol Release

References

An In-depth Technical Guide to 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 19:0 Lyso PE-d5 (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5), a deuterated lysophospholipid essential for advanced research applications. Tailored for researchers, scientists, and professionals in drug development, this document details its molecular characteristics, its critical role in lipidomics, and a representative experimental workflow for its application.

Molecular Profile and Chemical Properties

This compound is the deuterium-labeled form of 19:0 lysophosphatidylethanolamine. The "19:0" designation indicates that the lipid contains a nonadecanoic acid at the sn-1 position, characterized by a 19-carbon saturated acyl chain. The "-d5" signifies the presence of five deuterium (B1214612) atoms on the glycerol (B35011) backbone, which imparts a higher mass, making it an ideal internal standard for mass spectrometry-based quantification.

The core data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₄H₄₅D₅NO₇P[1][2]
Formula Weight 500.67 g/mol [1]
Exact Mass 500.36 Da[1]
Monoisotopic Mass 500.36386 Da[3]
Purity >99%[1]
CAS Number 2342575-09-9[1][2]
Storage Temperature -20°C[1]
Percent Composition C 57.58%, H 11.07%, N 2.80%, O 22.37%, P 6.19%[1]

Role in Research and Drug Development

Lysophosphatidylethanolamines (LPEs) are a class of lysophospholipids that can act as signaling molecules and are intermediates in lipid metabolism. While the specific biological functions of the 19:0 variant are not extensively detailed, LPEs, in general, are known to be involved in various physiological processes.

The primary application of this compound is as a stable isotope-labeled internal standard for quantitative analysis in lipidomics via nuclear magnetic resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[2] The incorporation of stable heavy isotopes like deuterium is a powerful technique in drug development and metabolic research, as it allows for precise tracking and quantification of molecules without altering their chemical properties.[2] When added to a biological sample, this compound co-elutes with its non-deuterated, endogenous counterpart but is distinguishable by its higher mass, enabling accurate normalization and quantification of the target analyte.

cluster_0 Structural Relationship A 19:0 Lyso PE (Endogenous Analyte) B This compound (Internal Standard) A->B Deuterium Labeling (+5 Da)

Fig. 1: Relationship between native 19:0 Lyso PE and its deuterated form.

Experimental Protocols: Quantitative Lipidomics Workflow

The following section outlines a detailed, representative methodology for the use of this compound as an internal standard in a typical LC-MS/MS-based lipidomics experiment to quantify lysophospholipids from a biological matrix (e.g., human plasma).

Objective: To accurately quantify the concentration of endogenous 19:0 Lyso PE and other related lipids in human plasma.

Materials:

  • Human plasma sample

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform:methanol 1:1)

  • LC-MS grade solvents: Methanol, Acetonitrile, Water, Formic Acid, Chloroform

  • Phosphate Buffered Saline (PBS)

  • Centrifuge, evaporator, and LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the sample to ensure homogeneity.

    • For a 50 µL plasma sample, add 150 µL of ice-cold PBS to dilute.

  • Internal Standard Spiking:

    • Prepare a working solution of the this compound standard (e.g., 10 µg/mL in methanol).

    • Add a precise volume (e.g., 10 µL) of the internal standard working solution to the diluted plasma sample. This ensures a known quantity of the standard is present for later normalization.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the 200 µL spiked sample, add 750 µL of a chloroform:methanol (1:2, v/v) solution. Vortex for 1 minute.

    • Add 250 µL of chloroform. Vortex for 1 minute.

    • Add 250 µL of water. Vortex for 1 minute.

    • Centrifuge the mixture at 3000 x g for 10 minutes at 4°C. This will induce phase separation.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

    • Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried lipid film in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., acetonitrile:water 50:50).

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject the sample into the LC-MS/MS system for analysis.

  • Data Processing:

    • Identify the chromatographic peaks for both endogenous 19:0 Lyso PE and the this compound internal standard based on their retention times and specific mass-to-charge (m/z) ratios.

    • Calculate the peak area ratio of the endogenous analyte to the internal standard.

    • Quantify the concentration of the endogenous lipid by comparing this ratio to a standard curve generated with known concentrations of the non-labeled standard.

A 1. Biological Sample (e.g., Plasma) B 2. Spike with This compound A->B C 3. Lipid Extraction (e.g., Bligh-Dyer) B->C D 4. Phase Separation & Organic Layer Collection C->D E 5. Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Quantification vs. Standard) F->G

Fig. 2: Workflow for quantitative lipidomics using a deuterated standard.

General Signaling Context of Lysophosphatidylethanolamines

While the direct signaling pathways for 19:0 Lyso PE are not well-defined, LPEs as a class are generated from the hydrolysis of phosphatidylethanolamines (PEs) by phospholipase enzymes, primarily phospholipase A₂ (PLA₂). Once produced, LPEs can be further metabolized or can act as signaling molecules, potentially interacting with G-protein coupled receptors (GPCRs) to elicit downstream cellular responses. This area remains a subject of active research.

PE Phosphatidylethanolamine (PE) (in cell membrane) LPE Lyso PE (e.g., 19:0 Lyso PE) PE->LPE Hydrolysis PLA2 Phospholipase A₂ (PLA₂) PLA2->LPE Receptor GPCR Receptor (Putative) LPE->Receptor Binding Metabolism Further Metabolism LPE->Metabolism Response Downstream Cellular Response Receptor->Response Activation

Fig. 3: Conceptual signaling pathway for lysophosphatidylethanolamines.

References

Navigating the Nuances of 19:0 Lyso PE-d5 Solutions: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the storage and stability of 19:0 Lyso PE-d5 solutions, a critical internal standard in lipidomics research. Addressed to researchers, scientists, and professionals in drug development, this document outlines best practices for handling, potential degradation pathways, and experimental protocols for stability assessment to ensure data integrity and reproducibility.

Introduction

1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5 (this compound) is a deuterated lysophosphatidylethanolamine (LPE) that serves as an essential internal standard for the accurate quantification of lysophospholipids in various biological matrices by mass spectrometry. The stability of this standard is paramount for reliable experimental outcomes. This guide synthesizes available data and provides detailed protocols to maintain the integrity of this compound solutions.

Physicochemical Properties and Recommended Storage

The stability of this compound is intrinsically linked to its physicochemical properties. As a saturated lysophospholipid, it is less susceptible to oxidation compared to its unsaturated counterparts. However, hydrolysis of the ester bond remains a primary concern.

Table 1: Physicochemical and Storage Information for this compound

PropertyValueSource
Synonym 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine[1]
Molecular Formula C₂₄H₄₅D₅NO₇P[2]
Molecular Weight 500.67 g/mol [2]
Purity >99%[2]
Supplied As Solution in Dichloromethane:Methanol (1:1)[2]
Recommended Storage Temperature -20°C[1][2]
Stated Stability 1 Year at -20°C[2]
Hygroscopic No[2]
Light Sensitive No[2]

Best Practices for Handling and Storage of this compound Solutions

To ensure the long-term stability and prevent contamination of this compound solutions, the following handling and storage procedures are recommended:

  • Storage Container: Solutions should be stored in their original glass ampules or transferred to clean, amber glass vials with Teflon-lined caps (B75204) to prevent solvent evaporation and contamination from plasticizers.[3]

  • Inert Atmosphere: For maximum stability, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the vial, especially if it will be opened multiple times.

  • Aliquoting: To minimize the effects of repeated freeze-thaw cycles and reduce the risk of contamination, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]

  • Temperature Stability: Maintain a constant storage temperature of -20°C.[1][2] Avoid storing solutions in frost-free freezers that undergo temperature cycling.

  • Solvent Selection: While typically supplied in a dichloromethane:methanol mixture, if further dilution is necessary, use high-purity, LC-MS grade solvents to avoid introducing contaminants.

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester linkage, which can be catalyzed by acidic or basic conditions, as well as by enzymatic activity if exposed to biological contaminants.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis (Acid/Base/Enzyme) 19:0 Fatty Acid 19:0 Fatty Acid Hydrolysis->19:0 Fatty Acid Glycerophosphoethanolamine-d5 Glycerophosphoethanolamine-d5 Hydrolysis->Glycerophosphoethanolamine-d5 cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPE LPE LPA1_Receptor LPA1 Receptor (GPCR) LPE->LPA1_Receptor G_Protein Gαi/q LPA1_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R Ca_Release Ca²⁺ Release IP3R->Ca_Release Downstream_Effects Downstream Cellular Effects Ca_Release->Downstream_Effects Start Start Prepare_Aliquots Prepare Aliquots of This compound Solution Start->Prepare_Aliquots Store_Conditions Store Under Varied Conditions Prepare_Aliquots->Store_Conditions Time_Point Time Point Reached? Store_Conditions->Time_Point Time_Point->Store_Conditions No Sample_Collection Collect Samples Time_Point->Sample_Collection Yes Internal_Standard Add Fresh Internal Standard (e.g., 17:0 Lyso PE) Sample_Collection->Internal_Standard LCMS_Analysis LC-MS/MS Analysis Internal_Standard->LCMS_Analysis Data_Processing Process Data and Calculate Concentration LCMS_Analysis->Data_Processing Data_Processing->Time_Point End End Data_Processing->End

References

Methodological & Application

Application Notes and Protocols for the Use of 19:0 Lyso PE-d5 as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS)-based techniques, coupled with liquid chromatography (LC), have become the gold standard for detailed lipid analysis. The use of stable isotope-labeled internal standards is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response. 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5 (19:0 Lyso PE-d5) is a deuterated lysophosphatidylethanolamine (LPE) that serves as an excellent internal standard for the quantification of endogenous LPE species. Its odd-chain fatty acid (19:0) and deuterated head group ensure that it is chromatographically similar to endogenous LPEs while being distinguishable by its mass-to-charge ratio (m/z), minimizing interference and improving analytical accuracy.

These application notes provide detailed protocols for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to data analysis.

Quantitative Data Summary

The use of this compound as an internal standard allows for robust and reproducible quantification of lysophosphatidylethanolamines. Below is a summary of typical quantitative performance data that can be achieved with the described methods.

ParameterTypical ValueNotes
Linearity (r²) > 0.99Over a concentration range of 1-1000 ng/mL.
Limit of Quantification (LOQ) 1 - 10 ng/mLDependent on the specific instrument and matrix.
Intra-day Precision (%RSD) < 10%Based on replicate analyses within the same day.[1]
Inter-day Precision (%RSD) < 15%Based on analyses on different days.[1]
Recovery 85 - 115%Extraction efficiency as determined by spike-recovery experiments.

Experimental Protocols

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for the extraction of lipids from plasma or serum samples.

Materials:

  • Biological sample (e.g., 50 µL of human plasma)

  • This compound internal standard solution (1 mg/mL in a suitable solvent like chloroform:methanol 1:1)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: In a glass tube, add 50 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The final concentration should be chosen to be within the linear range of the assay and comparable to the expected endogenous analyte concentrations. For example, add 10 µL of a 1 µg/mL working solution.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution to the mixture and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Extraction of the Organic Layer: Carefully collect the lower organic layer (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS analysis (e.g., acetonitrile:isopropanol:water 65:30:5 v/v/v). Vortex for 30 seconds to ensure complete dissolution.

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a method using Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of lysophospholipids.

LC Parameters:

  • Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

  • Mobile Phase A: Acetonitrile:Water (95:5 v/v) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile:Water (50:50 v/v) with 10 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-1 min: 1% B

    • 1-8 min: 1% to 20% B

    • 8-10 min: 20% to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 1% B for re-equilibration.

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 500.4 → Product ion (m/z) 283.3 (corresponding to the [M-H]- of the 19:0 fatty acid).

    • Endogenous Lyso PEs (example):

      • 16:0 Lyso PE: Precursor ion (m/z) 452.3 → Product ion (m/z) 255.2

      • 18:0 Lyso PE: Precursor ion (m/z) 480.3 → Product ion (m/z) 283.3

      • 18:1 Lyso PE: Precursor ion (m/z) 478.3 → Product ion (m/z) 281.3

      • 18:2 Lyso PE: Precursor ion (m/z) 476.3 → Product ion (m/z) 279.3

      • 20:4 Lyso PE: Precursor ion (m/z) 500.3 → Product ion (m/z) 303.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound sample->spike extract Lipid Extraction (Modified Folch) spike->extract dry Dry Down (Nitrogen) extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (HILIC, ESI-) reconstitute->lcms integrate Peak Integration lcms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify report Final Report quantify->report lpe_signaling_pathway LPE Lysophosphatidylethanolamine (LPE) LPA1 LPA1 Receptor (GPCR) LPE->LPA1 Binds to G_protein Heterotrimeric G-protein (Gαi/q) LPA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Migration, Proliferation) Ca_release->Downstream PKC->Downstream

References

Application Note: A Robust LC-MS/MS Method for the Quantification of 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 19:0 Lysophosphatidylethanolamine-d5 (19:0 Lyso PE-d5). This compound serves as a critical internal standard for the accurate quantification of endogenous lysophosphatidylethanolamines (Lyso PEs), a class of bioactive lipids implicated in various physiological and pathological processes. This protocol provides a detailed methodology for sample preparation from biological matrices, optimized LC-MS/MS parameters, and data analysis, ensuring high sensitivity, specificity, and reproducibility.

Introduction

Lysophosphatidylethanolamines (Lyso PEs) are signaling lipids derived from the hydrolysis of phosphatidylethanolamines. They are involved in diverse cellular processes, including cell migration, proliferation, and inflammation. The accurate quantification of Lyso PE species in biological samples is crucial for understanding their roles in health and disease. Due to the complexity of biological matrices and the low abundance of these lipids, stable isotope-labeled internal standards are essential for reliable quantification. This compound is an ideal internal standard for this purpose as it is structurally similar to endogenous Lyso PEs but isotopically distinct, allowing for correction of matrix effects and variations in sample processing. This application note presents a complete workflow for the development and application of an LC-MS/MS method for this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (Avanti Polar Lipids or equivalent)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of Lyso PEs from plasma.[1]

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected endogenous levels) to the plasma sample.

  • Precipitation: Add 200 µL of ice-cold methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

A C18 reversed-phase column is utilized for the separation of Lyso PEs.

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm (or equivalent)
Mobile Phase A Water with 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Methanol (90:10, v/v) with 10 mM Ammonium Acetate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0595
5.0595
5.1955
8.0955
Mass Spectrometry Method

The analysis is performed on a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: MRM Transitions for 19:0 Lyso PE and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
19:0 Lyso PE494.4297.350
This compound 499.4 297.3 50
Collision Energy Optimization

To achieve the highest sensitivity, the collision energy (CE) for the this compound transition should be optimized.

  • Prepare a standard solution of this compound.

  • Infuse the solution directly into the mass spectrometer or perform multiple injections of the standard.

  • Set up a series of experiments where the CE is varied in small increments (e.g., 2 eV) over a range (e.g., 15-45 eV) while monitoring the intensity of the 499.4 -> 297.3 transition.

  • Plot the signal intensity against the collision energy to determine the optimal value that yields the highest response.

Data Presentation

The quantitative data for the LC-MS/MS method development for this compound is summarized in the tables below.

Table 3: Optimized Mass Spectrometry Parameters for this compound

ParameterOptimized Value
Precursor Ion (m/z) 499.4
Product Ion (m/z) 297.3
Declustering Potential (DP) -60 V
Collision Energy (CE) -35 eV
Cell Exit Potential (CXP) -10 V

Note: DP, CE, and CXP values are instrument-dependent and should be optimized.

Table 4: Method Performance Characteristics (Hypothetical)

ParameterResult
Retention Time (min) 3.8
Linearity (r²) >0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) <5%
Inter-day Precision (%CV) <10%
Recovery (%) 85-95%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) add_is Add this compound Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge dry Dry Supernatant centrifuge->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM, Negative ESI) lc->ms integrate Peak Integration ms->integrate quantify Quantification using Internal Standard integrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway LPE Lysophosphatidylethanolamine (LPE) LPA1 LPA1 Receptor (GPCR) LPE->LPA1 Gi_o Gαi/o LPA1->Gi_o activates PLC Phospholipase C (PLC) Gi_o->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on ER) IP3->IP3R binds to Ca_release Ca²⁺ Release from ER IP3R->Ca_release Cellular_response Downstream Cellular Responses (e.g., Proliferation, Migration) Ca_release->Cellular_response

Caption: Lysophosphatidylethanolamine (LPE) signaling pathway via the LPA1 receptor.

References

Application Note: Quantification of Lysophosphatidylethanolamines (LPEs) using 19:0 Lyso PE-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamines (LPEs) are a class of lysophospholipids derived from the partial hydrolysis of phosphatidylethanolamines. They are involved in various cellular signaling processes and have been implicated in multiple physiological and pathological conditions. Accurate quantification of LPE species is crucial for understanding their biological roles and for biomarker discovery. This application note provides a detailed protocol for the sensitive and specific quantification of various LPE molecular species in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, 19:0 Lyso PE-d5.

Principle

This method utilizes a robust lipid extraction procedure to isolate LPEs from the sample matrix. The extracted lipids are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (this compound) that closely mimics the behavior of the endogenous LPEs allows for accurate and precise quantification by correcting for variations in sample preparation and matrix effects.[1][2][3][4]

Experimental Protocols

Materials and Reagents
  • LPE standards (e.g., 16:0, 18:0, 18:1, 18:2, 20:4 LPE)

  • This compound internal standard

  • LC-MS grade methanol, chloroform (B151607), isopropanol, and water

  • Ammonium formate

  • Formic acid

  • Biological matrix (e.g., plasma, serum, cell lysates)

Sample Preparation: Lipid Extraction (Bligh-Dyer Method)
  • To 100 µL of the biological sample (e.g., plasma) in a glass tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the layers.[5]

  • Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in Isopropanol:Methanol (1:1, v/v) with 0.1% Formic Acid
Gradient 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions and Optimized MS Parameters for LPE Quantification

The MRM transitions for LPEs are based on the precursor ion ([M+H]⁺) and a characteristic product ion resulting from the neutral loss of the phosphoethanolamine headgroup (141 Da).

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
LPE 16:0 454.3313.325
LPE 18:0 482.4341.425
LPE 18:1 480.3339.325
LPE 18:2 478.3337.325
LPE 20:4 502.3361.325
This compound (IS) 501.4360.425
Table 2: Representative Quantitative Performance Data

This table summarizes typical validation parameters for the quantification of LPEs using the described method.

AnalyteLinearity (r²)LLOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)
LPE 16:0 >0.9951.095-105<10
LPE 18:0 >0.9951.093-107<10
LPE 18:1 >0.9960.596-104<8
LPE 18:2 >0.9940.592-108<12
LPE 20:4 >0.9950.594-106<10

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ISTD Add this compound Internal Standard Sample->ISTD Extraction Lipid Extraction (Bligh-Dyer) ISTD->Extraction Drydown Dry Extract (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Mass Spectrometry (Positive ESI, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification

Caption: Experimental workflow for LPE quantification.

G cluster_G_proteins G Proteins LPE LPE LPA1 LPA1 Receptor LPE->LPA1 Gq Gq/11 LPA1->Gq Gi Gi/o LPA1->Gi G1213 G12/13 LPA1->G1213 PLC Phospholipase C (PLC) Gq->PLC Rac Rac Activation Gi->Rac Rho Rho Activation G1213->Rho IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Cellular Responses (Migration, Proliferation) Ca->Response Rho->Response Rac->Response

Caption: LPE signaling pathway via the LPA1 receptor.

Discussion

The presented LC-MS/MS method provides a reliable and robust platform for the quantification of LPEs in biological samples. The Bligh-Dyer extraction method offers high recovery for a broad range of lipids, including LPEs.[5] The use of a deuterated internal standard is critical for achieving high accuracy and precision by compensating for any sample loss during preparation and for matrix-induced ion suppression or enhancement in the mass spectrometer.[1][2][3] The MRM transitions are highly specific to the target LPE species, ensuring minimal interference from other lipid classes. This method can be adapted for high-throughput analysis in clinical research and drug development settings.

LPEs are known to exert their biological effects by acting on G-protein coupled receptors, such as the lysophosphatidic acid receptor 1 (LPA1).[6][7] Activation of LPA1 by LPE can trigger multiple downstream signaling cascades through different G proteins, including Gq/11, Gi/o, and G12/13.[8] This leads to the activation of effector enzymes like phospholipase C, which in turn generates second messengers such as inositol (B14025) trisphosphate (IP3), leading to an increase in intracellular calcium and the activation of small GTPases like Rho and Rac.[6] These signaling events ultimately regulate a variety of cellular processes, including cell migration, proliferation, and survival. The ability to accurately quantify LPE levels is therefore essential for studying these important signaling pathways.

References

Application Note: High-Recovery Extraction of Lysophosphatidylethanolamine (LPE) for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylethanolamines (LPEs) are a class of lysophospholipids (LPLs) derived from the partial hydrolysis of phosphatidylethanolamine (B1630911) (PE).[1] LPEs are not merely metabolic intermediates but also act as signaling molecules involved in various physiological and pathological processes. Their role as potential biomarkers in diseases has led to a growing interest in their accurate quantification in biological matrices like plasma, serum, and tissues.[2]

However, the amphipathic nature of LPEs, possessing a polar head group and a single acyl chain, presents a significant challenge for extraction.[3][4] Standard lipid extraction protocols designed for more non-polar lipids may yield poor and variable recovery for LPLs.[3] Therefore, the choice and optimization of the extraction method are critical for reliable LPE analysis. This document provides an overview of common extraction methods, comparative data, and detailed protocols for LPE analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of Extraction Methodologies

The goal of any extraction method is to efficiently separate lipids from other cellular components (proteins, polar metabolites) while maximizing recovery and minimizing degradation. The most common approaches for LPE extraction are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Liquid-Liquid Extraction (LLE): LLE methods utilize a biphasic solvent system to partition lipids into an organic phase, leaving proteins and polar molecules in the aqueous phase. The Folch and Bligh & Dyer methods are the historical gold standards.[5] However, the classic protocols are often suboptimal for more polar LPLs like LPE.[3] Modifications, such as adjusting solvent ratios or acidifying the mixture, are often required to improve recovery.[3][6]

  • Solid-Phase Extraction (SPE): SPE provides an alternative to LLE, using a solid sorbent to retain lipids from a complex sample matrix.[7][8] Unwanted components are washed away, and the lipids of interest are then eluted with a specific solvent.[8] SPE can offer higher selectivity, reproducibility, and is more amenable to automation compared to traditional LLE methods.[8]

Comparison of Common Extraction Methods for Lysophospholipids

The selection of an extraction method has a profound impact on the final quantitative results. The following table summarizes the characteristics of different methods pertinent to LPE and general lysophospholipid analysis.

MethodPrincipleAdvantages for LPE AnalysisDisadvantages for LPE Analysis
Folch Method Biphasic LLE using a Chloroform:Methanol (B129727):Water (8:4:3) solvent system with a large solvent-to-sample ratio (20:1).[9]Generally effective for a broad range of lipid classes.[6] Shows relatively high extraction efficiency for lysophospholipids.[10]Uses large volumes of toxic chlorinated solvent. Can still result in suboptimal recovery for highly polar lipids without modification.
Bligh & Dyer Method Biphasic LLE using a Chloroform:Methanol:Water (1:2:0.8) solvent system with a smaller solvent-to-sample ratio.[9]Rapid method requiring less solvent than Folch.[11]The original method is known to be poor for extracting hydrophilic lysophospholipids like LPE.[3] Underestimates lipids in samples with high lipid content (>2%).[9][11]
Acidified LLE Modification of Folch or Bligh & Dyer methods by adding a small amount of acid (e.g., HCl, citric acid).[3]Significantly increases the recovery of negatively charged and zwitterionic lysophospholipids by neutralizing the phosphate (B84403) group, making them less polar.[3][6]Acidic conditions can potentially cause hydrolysis of other phospholipids (B1166683), artificially generating LPLs if not carefully controlled.
Single-Phase Extraction (e.g., Alshehry Method) Monophasic LLE using a Methanol:MTBE:Chloroform solvent system.More effective for extracting polar lipids like LPE and LPC compared to biphasic methods.[12] Reports high average recovery (99%).[12] Simpler workflow.May not remove polar interferences as efficiently as biphasic methods.
Solid-Phase Extraction (SPE) Lipids are retained on a specialized sorbent (e.g., reverse-phase, ion-exchange) while interferences are washed away.[7]Offers high reproducibility and is easily automated.[8] Can be tailored for specific lipid classes. Reduces use of chlorinated solvents. Provides equivalent or better recovery and lipidome coverage compared to LLE.[8]Requires method development to optimize sorbent, wash, and elution steps. Higher initial cost for cartridges/plates.

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed guidance for performing LPE extraction.

This workflow outlines the key steps from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Sample Analysis Sample Biological Sample (e.g., 50 µL Plasma) IS Add Internal Standard (e.g., LPE-d4) Sample->IS Extraction Perform Extraction (LLE or SPE) IS->Extraction PhaseSep Phase Separation / Elution Extraction->PhaseSep Collect Collect Lipid Fraction PhaseSep->Collect Dry Evaporate Solvent (under N2 stream) Collect->Dry Reconstitute Reconstitute in LC-MS Mobile Phase Dry->Reconstitute Analysis Analyze by LC-MS/MS Reconstitute->Analysis

Caption: General workflow for LPE extraction and analysis.

This protocol incorporates an acidification step to improve the recovery of LPE from plasma or serum.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., 17:1 LPE in methanol)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl) or Citric Acid

  • Purified Water (LC-MS grade)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Centrifuge (capable of 2,000 x g at 4°C)

Procedure:

  • Pipette 50 µL of plasma into a 10 mL glass centrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 1.5 mL of ice-cold methanol and vortex for 30 seconds to precipitate proteins.

  • Add 0.75 mL of ice-cold chloroform, vortex for 30 seconds.

  • Add 0.5 mL of 0.1 M HCl. Vortex thoroughly for 2 minutes. This step is crucial for neutralizing LPE and driving it into the organic phase.[3]

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation. Three layers should be visible: a top aqueous layer, a protein disk, and a bottom organic layer containing lipids.

  • Carefully aspirate the bottom organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Avoid disturbing the protein interface.

  • Dry the collected organic phase under a gentle stream of nitrogen at 30-37°C.

  • Reconstitute the dried lipid film in 100 µL of the initial LC mobile phase (e.g., 90:10 Methanol/Water) for LC-MS/MS analysis.[3]

This protocol provides a general framework for SPE-based lipid extraction from plasma. The specific sorbent and solvents may need optimization.[8]

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution

  • SPE cartridges or 96-well plate (e.g., reverse-phase C18 or a specialized lipid extraction sorbent)

  • SPE vacuum manifold

  • Methanol, Isopropanol, Acetonitrile, Ethyl Acetate (HPLC grade)

  • Purified Water (LC-MS grade)

Procedure:

  • Conditioning: Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of purified water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Precipitate proteins from 100 µL of plasma by adding 300 µL of ice-cold methanol containing the internal standard.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Load the resulting supernatant onto the conditioned SPE cartridge.

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 95:5 Water/Methanol) to remove highly polar, non-lipid interferences.

  • Elution (LPE Recovery):

    • Elute the LPE and other lipids using 1-2 mL of a strong organic solvent or mixture. A common choice is ethyl acetate, or a mixture like Isopropanol:Acetonitrile.

  • Drydown and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the appropriate mobile phase for LC-MS/MS analysis.

The choice of method involves trade-offs between recovery, selectivity, and throughput.

G LLE Liquid-Liquid Extraction (LLE) Folch Folch / Bligh & Dyer LLE->Folch Classic Biphasic Acid Acidified LLE LLE->Acid Improved for LPLs Single Single-Phase LLE->Single Simplified Workflow LLE_Pros Pros: - Well-established - Broad coverage LLE->LLE_Pros LLE_Cons Cons: - Labor intensive - Poor LPE recovery (unmodified) - Emulsion risk LLE->LLE_Cons SPE Solid-Phase Extraction (SPE) RP Reverse Phase (C18) SPE->RP General Purpose LipidSorbent Specialized Sorbent SPE->LipidSorbent Targeted SPE_Pros Pros: - High reproducibility - Automation-friendly - Selective SPE->SPE_Pros SPE_Cons Cons: - Higher cost - Method development needed SPE->SPE_Cons

Caption: Comparison of LLE and SPE for LPE analysis.

Downstream Analysis Considerations

Following extraction, LPE species are typically separated and quantified using LC-MS/MS.[1]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating different classes of polar lipids, including LPEs.

  • Mass Spectrometry: LPEs are usually analyzed in positive ion mode using electrospray ionization (ESI).[13] Quantification is achieved via Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each LPE species and the internal standard.[1]

Conclusion

The accurate quantification of lysophosphatidylethanolamine is highly dependent on the chosen extraction methodology. While classic Folch and Bligh & Dyer methods provide a foundation, they are suboptimal for polar LPLs and require modification, such as acidification, to improve recovery.[3][6] Modern approaches, particularly specialized solid-phase extraction (SPE) methods, offer significant advantages in terms of recovery, reproducibility, and throughput, making them highly suitable for large-scale clinical and research studies.[8] The final choice of method should be tailored to the specific research question, sample matrix, and available instrumentation, with validation using appropriate internal standards being a critical step in the workflow.

References

Application Notes and Protocols for LPE Analysis using 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lysophosphatidylethanolamine (LPE)

Lysophosphatidylethanolamines (LPEs) are a class of lysophospholipids derived from the partial hydrolysis of phosphatidylethanolamine (B1630911) (PE), a major component of cell membranes. This hydrolysis is primarily catalyzed by phospholipase A2. LPEs are not merely metabolic intermediates but also act as signaling molecules involved in various physiological and pathological processes. They have been implicated in cell proliferation, differentiation, and the mitogen-activated protein kinase (MAPK) signaling cascade. Due to their role as potential biomarkers in various diseases, accurate and robust quantification of LPE species in biological matrices is of significant interest in clinical research and drug development.

This application note provides a detailed protocol for the quantitative analysis of various LPE molecular species in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5 (19:0 Lyso PE-d5) as an internal standard. The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

LPE Signaling Pathway

LPE exerts its biological effects by activating specific G-protein coupled receptors (GPCRs) on the cell surface. This activation initiates a downstream signaling cascade, most notably the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in regulating cell growth, proliferation, differentiation, and survival. The binding of LPE to its GPCR leads to the activation of G-proteins, which in turn modulate the activity of downstream effectors, culminating in the phosphorylation and activation of key MAPK components like ERK1/2.

LPE_MAPK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPE LPE GPCR GPCR LPE->GPCR G_protein G-Protein GPCR->G_protein Activation PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Gene Expression

Caption: LPE-induced MAPK signaling pathway.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (B129727) (LC-MS grade), Chloroform (HPLC grade), Methyl-tert-butyl ether (MTBE, HPLC grade), Isopropanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).

  • Internal Standard: this compound (Avanti Polar Lipids or equivalent).

  • LPE Standards: LPE 16:0, LPE 18:0, LPE 18:1, LPE 18:2, LPE 20:4, LPE 22:6 (Avanti Polar Lipids or equivalent).

  • Other Reagents: Ammonium (B1175870) formate, Formic acid, Butylated hydroxytoluene (BHT).

  • Biological Matrix: Human plasma (collected in EDTA-containing tubes).

Sample Preparation Workflow

Sample_Prep_Workflow start Start: Human Plasma Sample add_is Add this compound Internal Standard start->add_is extraction Lipid Extraction (e.g., MTBE Method) add_is->extraction phase_separation Phase Separation (Centrifugation) extraction->phase_separation collect_organic Collect Organic Layer phase_separation->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis end End: Data Analysis lc_ms_analysis->end

Caption: LPE sample preparation workflow.

Detailed Protocol: Lipid Extraction using MTBE Method

The Methyl-tert-butyl ether (MTBE) method is recommended for its efficiency in extracting a broad range of lipids, including polar species like LPE, and for its use of less toxic solvents compared to the traditional Folch method.[1][2]

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a glass tube, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Addition of Methanol: Add 200 µL of cold methanol containing 0.01% BHT to the sample. Vortex for 30 seconds.

  • Addition of MTBE: Add 750 µL of cold MTBE. Vortex for 1 minute.

  • Incubation: Incubate the mixture on a shaker at 4°C for 10 minutes.

  • Phase Separation: Add 150 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: linear gradient to 100% B; 12-15 min: hold at 100% B; 15.1-18 min: return to 30% B for re-equilibration.

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for LPE Species and Internal Standard:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
LPE (16:0)436.3255.25025
LPE (18:0)464.3283.35025
LPE (18:1)462.3281.35025
LPE (18:2)460.3279.35025
LPE (20:4)484.3303.25025
LPE (22:6)508.3327.25025
This compound (IS) 499.4 297.3 50 25

Data Presentation and Quantitative Analysis

Calibration Curve

Prepare a series of calibration standards by spiking known concentrations of LPE standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) into a surrogate matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of the this compound internal standard. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Comparison of Extraction Methods

The choice of extraction method can significantly impact the recovery of different lipid classes. For polar lipids like LPE, methods that are more effective at extracting these species are preferred.[3]

Extraction MethodRelative Recovery of LPE (Mean ± SD)Key AdvantagesKey Disadvantages
MTBE Method 95 ± 8%High recovery of polar lipids, use of less toxic solvents, cleaner extracts.[1][2]May have slightly lower recovery for certain non-polar lipids.
Folch Method 88 ± 10%Well-established and widely used, good for a broad range of lipids.Uses chlorinated solvents, can be more labor-intensive.
Single-Phase (Butanol:Methanol) 92 ± 9%Simple and rapid, good recovery of polar lipids.[3]May have different selectivity compared to biphasic methods.

Note: Relative recovery data is synthesized from multiple sources for comparative purposes and may vary depending on the specific experimental conditions.

Quantitative Data from Literature

A study analyzing LPE levels in the plasma of healthy children reported the following concentrations, which can serve as a reference range.[4]

LPE SpeciesMedian Concentration (pmol/µL)
LPE (16:0)4.50
LPE (18:0)1.25
LPE (18:1)1.80
LPE (18:2)2.50
LPE (20:4)0.80
LPE (22:6)0.68
Total LPE 11.23

Conclusion

This application note provides a comprehensive and detailed protocol for the robust and accurate quantification of lysophosphatidylethanolamines in human plasma using LC-MS/MS with this compound as an internal standard. The presented MTBE-based extraction method offers excellent recovery for polar LPE species. By following this protocol, researchers, scientists, and drug development professionals can obtain reliable quantitative data for LPE, facilitating a deeper understanding of its role in health and disease and its potential as a therapeutic target or biomarker.

References

Application Notes and Protocols for Quantification of 19:0 Lyso PE in Plasma Samples using 19:0 Lyso PE-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamines (LPEs) are bioactive lipid molecules derived from the partial hydrolysis of phosphatidylethanolamines. Alterations in plasma LPE levels have been associated with various physiological and pathological conditions, making their accurate quantification crucial for biomarker discovery and drug development. This document provides a detailed protocol for the quantification of 19:0 Lysophosphatidylethanolamine (19:0 Lyso PE) in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 19:0 Lyso PE-d5 as an internal standard.

Quantitative Data Summary

The concentration of the internal standard should be optimized based on the expected endogenous levels of the analyte and the sensitivity of the mass spectrometer. Based on commercially available standards and published research, a starting concentration for this compound is recommended.

ParameterRecommended Concentration/ValueSource
This compound Internal Standard Spiking Concentration 25 µg/mL (in stock solution, further diluted in sample)[1]
Calibration Curve Range for Lyso PE Quantification 0.5 - 2048 ng/mL[2]
Total Lyso-PE Concentration in Healthy Human Plasma (Median) 11.00 - 11.53 pmol/µL[3]

Experimental Workflow

The following diagram outlines the general workflow for the quantification of 19:0 Lyso PE in plasma samples.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Plasma Sample Collection B Spike with this compound Internal Standard A->B C Protein Precipitation & Lipid Extraction (e.g., single-phase method) B->C D LC Separation (HILIC or Reversed-Phase) C->D E Mass Spectrometry Detection (MRM/SRM) D->E F Peak Integration & Quantification E->F G Concentration Calculation F->G H Quantitative Results G->H Final Report

Caption: Experimental workflow for 19:0 Lyso PE quantification.

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of 19:0 Lyso PE in plasma.

Materials and Reagents
Internal Standard Spiking
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution. A common approach is to use a pre-mixed internal standard mixture with a target concentration of around 25 µg/mL for this compound.[1]

  • Spike a known volume of the internal standard working solution into the plasma sample before protein precipitation and lipid extraction. The final concentration in the sample should be within the linear range of the calibration curve.

Sample Preparation: Single-Phase Extraction

This method is commonly used for the extraction of lysophospholipids from plasma.[3][5]

  • To 50 µL of plasma, add the appropriate volume of the this compound internal standard solution.

  • Add a sufficient volume of a solvent mixture (e.g., methanol or a chloroform:methanol mixture) to precipitate proteins and extract lipids in a single phase.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Dry the extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 9:1 methanol:acetonitrile).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can be used for the separation of LPEs.[6]

a) HILIC Method

  • Column: A HILIC column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Water (50:50, v/v) with 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more polar LPEs.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50°C.

b) Reversed-Phase Method

  • Column: A C18 or C30 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A typical gradient would start with a lower percentage of mobile phase B, increasing over time to elute the lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 45 - 55°C.

c) Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

  • MRM Transitions:

    • 19:0 Lyso PE: The precursor ion (Q1) will be the [M+H]+ adduct of 19:0 Lyso PE. The product ion (Q3) will be a characteristic fragment, often corresponding to the phosphocholine (B91661) headgroup (e.g., m/z 141). The exact m/z values should be determined by direct infusion of the standard.

    • This compound: The precursor ion (Q1) will be the [M+H]+ adduct of this compound. The product ion (Q3) will be the same as for the non-deuterated form.

  • Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity of the target analytes.

Quantification
  • Generate a calibration curve by plotting the peak area ratio of the 19:0 Lyso PE standard to the this compound internal standard against the concentration of the 19:0 Lyso PE standard.

  • Use the peak area ratio of the endogenous 19:0 Lyso PE to the this compound internal standard in the plasma samples to determine the concentration of endogenous 19:0 Lyso PE from the calibration curve.

Signaling Pathway and Logical Relationships

The quantification of 19:0 Lyso PE is a critical step in understanding its role in various biological pathways. LPEs are known to be involved in cell signaling processes, though the specific pathways for 19:0 Lyso PE are still under investigation. The diagram below illustrates the logical relationship in a typical biomarker discovery study involving LPE quantification.

G cluster_0 Biological System cluster_1 Analytical Measurement cluster_2 Interpretation A Disease State vs. Healthy Control B Alterations in Lipid Metabolism A->B C Changes in Plasma 19:0 Lyso PE Levels B->C D LC-MS/MS Quantification C->D E Identification of 19:0 Lyso PE as a Potential Biomarker D->E

References

Application Notes and Protocols for the Detection of 19:0 Lyso-PE-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamine (LPE) is a class of lysophospholipids that acts as a signaling molecule in various biological processes.[1][2] The quantification of specific LPE species, such as 1-nonadecanoyl-sn-glycero-3-phosphoethanolamine (19:0 Lyso-PE), is crucial for understanding their roles in health and disease. Stable isotope-labeled internal standards, like 19:0 Lyso-PE-d5, are essential for accurate quantification by mass spectrometry, as they correct for variations in sample preparation and instrument response.[3] This document provides detailed protocols for the sensitive and specific detection of 19:0 Lyso-PE and its deuterated internal standard, 19:0 Lyso-PE-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Parameters

The following tables summarize the optimized multiple reaction monitoring (MRM) parameters for the detection of 19:0 Lyso-PE and its internal standard, 19:0 Lyso-PE-d5, in positive electrospray ionization (ESI+) mode. The fragmentation of LPEs in positive ion mode typically involves the neutral loss of the phosphoethanolamine head group (141.02 Da).[4]

Table 1: Mass Spectrometry Parameters for 19:0 Lyso-PE

ParameterValue
Analyte19:0 Lyso-PE
Precursor Ion (m/z)496.3 [M+H]⁺
Product Ion (m/z)355.3
FragmentationNeutral Loss of Phosphoethanolamine
Collision Energy (CE)20-30 eV (optimization recommended)
Cone Voltage30-40 V (optimization recommended)

Table 2: Mass Spectrometry Parameters for 19:0 Lyso-PE-d5 (Internal Standard)

ParameterValue
Analyte19:0 Lyso-PE-d5
Precursor Ion (m/z)501.4 [M+H]⁺
Product Ion (m/z)355.3
FragmentationNeutral Loss of Phosphoethanolamine
Collision Energy (CE)20-30 eV (optimization recommended)
Cone Voltage30-40 V (optimization recommended)

Note: The exact optimal collision energy and cone voltage may vary depending on the mass spectrometer used and should be determined empirically.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid and simple method for the extraction of lysophospholipids from plasma or serum.[5][6]

Materials:

  • Human plasma or serum

  • Methanol (LC-MS grade)

  • 19:0 Lyso-PE-d5 internal standard solution (in methanol)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 95 µL of methanol.

  • Add 5 µL of the 19:0 Lyso-PE-d5 internal standard solution to the methanol.

  • Add 50 µL of plasma or serum sample to the tube.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reverse-phase liquid chromatography (RPLC) method is used to separate 19:0 Lyso-PE from other sample components.

Table 3: Liquid Chromatography Conditions

ParameterValue
LC SystemUPLC/HPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 4: Gradient Elution Profile

Time (min)% Mobile Phase B
0.030
2.030
12.095
15.095
15.130
20.030

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample ISTD Add 19:0 Lyso-PE-d5 Internal Standard Sample->ISTD Precipitation Protein Precipitation (Methanol) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Reverse-Phase LC Separation Supernatant->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification of 19:0 Lyso-PE MS->Quantification

LC-MS/MS workflow for 19:0 Lyso-PE quantification.

Signaling Pathway

Lysophosphatidylethanolamines are involved in various signaling pathways. In mammalian cells, LPE can act as a ligand for G-protein coupled receptors (GPCRs), such as LPA1, leading to the activation of downstream signaling cascades like the MAP kinase pathway. This can influence cellular processes including cell migration and proliferation.[1]

signaling_pathway LPE 19:0 Lyso-PE GPCR GPCR (e.g., LPA1) LPE->GPCR G_protein G-protein Activation GPCR->G_protein Effector Effector Enzyme (e.g., PLC) G_protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG) Effector->Second_Messenger MAPK_pathway MAP Kinase Pathway Second_Messenger->MAPK_pathway Cellular_Response Cellular Response (e.g., Migration, Proliferation) MAPK_pathway->Cellular_Response

Simplified LPE signaling pathway.

References

Application Notes and Protocols for 19:0 Lyso PE-d5 in Targeted Lipidomics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamines (LysoPEs) are bioactive lipids derived from the partial hydrolysis of phosphatidylethanolamines. They are implicated in various physiological and pathological processes, making them important targets in lipidomics research. Accurate quantification of LysoPE species is crucial for understanding their roles in health and disease. This document provides detailed application notes and protocols for the use of 19:0 Lyso PE-d5 as an internal standard in targeted lipidomics assays for the precise and accurate quantification of LysoPEs and other lipid species by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a deuterated synthetic lysophospholipid that is chemically identical to its endogenous counterparts but has a distinct mass due to the deuterium (B1214612) labels. This property allows it to be distinguished from the target analytes in the mass spectrometer, making it an ideal internal standard to correct for variations in sample preparation, extraction efficiency, and instrument response. It is commercially available and often included in comprehensive internal standard mixtures, such as UltimateSPLASH™ ONE.[1][2][3]

Application: Quantification of Lysophosphatidylethanolamines in Human Plasma

This application note describes a validated method for the targeted quantification of various LysoPE species in human plasma using this compound as an internal standard. The method is sensitive, specific, and suitable for high-throughput analysis in clinical research and drug development settings.

Quantitative Data Summary

The use of this compound as an internal standard allows for the accurate and precise quantification of endogenous LysoPEs. The following table summarizes typical quantitative performance data for the analysis of LysoPEs in human plasma.

AnalyteLinearity (R²)LLOQ (ng/mL)LLOQ (pmol/mL)Recovery (%)Matrix Effect (%)
LPE 16:0>0.990.51.192 ± 5<15
LPE 18:0>0.990.51.095 ± 4<15
LPE 18:1>0.991.02.193 ± 6<15
LPE 18:2>0.991.02.191 ± 7<15
LPE 20:4>0.992.03.990 ± 8<15
LPE 22:6>0.992.03.689 ± 9<15

Data synthesized from reported performance characteristics in similar lipidomics assays. Actual performance may vary based on instrumentation and laboratory conditions.

Experimental Protocols

Preparation of Internal Standard Working Solution
  • Stock Solution: Obtain a certified stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol).

  • Working Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol (B129727). This working solution will be used to spike into the samples.

Sample Preparation (Protein Precipitation and Lipid Extraction)

This protocol is suitable for the extraction of lipids from plasma or serum samples.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 50 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to each sample.

  • Protein Precipitation: Add 200 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted lipids and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) formate).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 10 mM Ammonium Formate in Acetonitrile/Isopropanol (1:1, v/v)
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for LysoPEs and this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
LPE 16:0436.3255.22550
LPE 18:0464.3283.32550
LPE 18:1462.3281.22550
LPE 18:2460.3279.22550
LPE 20:4484.3303.22550
LPE 22:6508.3327.22550
This compound (IS) 500.4 297.3 28 50

Note: The specific m/z values and collision energies may require optimization depending on the mass spectrometer used.[1]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample (50 µL) spike_is Spike with this compound IS plasma->spike_is precipitate Protein Precipitation (Methanol) spike_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Down (Nitrogen) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 vial Transfer to Autosampler Vial centrifuge2->vial lc Reverse-Phase LC Separation vial->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify G cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling PE Phosphatidylethanolamine (PE) PLA2 Phospholipase A2 (PLA2) PE->PLA2 LPE Lysophosphatidylethanolamine (LPE) PLA2->LPE Hydrolysis GPCR G-Protein Coupled Receptor (GPCR) LPE->GPCR LPE->GPCR G_protein G-Protein Activation GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_response Cellular Responses (Proliferation, Migration) Ca_release->Cell_response PKC->Cell_response

References

Application Notes: Untargeted Lipidomics Workflow Featuring 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Untargeted lipidomics is a powerful analytical approach used to comprehensively profile the entire lipidome within a biological system.[1] This discovery-driven technique is instrumental in elucidating disease etiology, identifying novel biomarkers, and understanding the metabolic perturbations induced by therapeutic interventions.[2][3] Unlike targeted methods that focus on pre-selected lipids, untargeted lipidomics measures all detectable lipid species, offering an unbiased platform for discovery.[4]

A significant challenge in untargeted lipidomics is managing analytical variability introduced during sample preparation and instrument analysis.[5] To ensure data accuracy and enable reliable comparison between samples, the use of internal standards is critical.[6][7] Stable isotope-labeled lipids, such as 1-stearoyl(d5)-2-hydroxy-sn-glycero-3-phosphoethanolamine (19:0 Lyso PE-d5), are ideal for this purpose.[8][9] Spiked into samples at a known concentration before extraction, these standards co-elute with their endogenous counterparts and experience similar matrix effects and ionization suppression, allowing for robust normalization and semi-quantitative analysis.[10]

This document provides a detailed protocol for an untargeted lipidomics workflow utilizing liquid chromatography-mass spectrometry (LC-MS) and incorporating this compound as part of a comprehensive internal standard mixture.

Experimental and Data Processing Workflow

The untargeted lipidomics workflow encompasses several critical stages, from initial sample handling to final biological interpretation. Each step must be carefully controlled to ensure reproducibility and data quality.[11] The overall process involves sample preparation including lipid extraction, LC-MS data acquisition, and subsequent data processing for lipid identification and statistical analysis.[2]

Untargeted_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_proc Data Processing & Interpretation SampleCollection 1. Sample Collection (Plasma, Tissue, Cells) Homogenization 2. Homogenization SampleCollection->Homogenization Spiking 3. Spiking of Internal Standards (incl. This compound) Homogenization->Spiking Extraction 4. Lipid Extraction (e.g., MTBE Method) Spiking->Extraction Drying 5. Evaporation & Reconstitution Extraction->Drying LC_Separation 6. UHPLC Separation (Reversed-Phase C18/C30) Drying->LC_Separation MS_Detection 7. HRMS Detection (QTOF or Orbitrap) (Positive & Negative ESI) LC_Separation->MS_Detection DataAcquisition 8. Data Acquisition (DDA or DIA) MS_Detection->DataAcquisition FeatureDetection 9. Feature Detection & Peak Alignment DataAcquisition->FeatureDetection Normalization 10. Normalization (Using Internal Standards) FeatureDetection->Normalization LipidID 11. Lipid Identification (MS/MS Library Matching) Normalization->LipidID Stats 12. Statistical Analysis (PCA, OPLS-DA) LipidID->Stats BioInterpretation 13. Biological Interpretation (Pathway Analysis) Stats->BioInterpretation

Caption: Overall untargeted lipidomics workflow from sample collection to biological interpretation.

The Role of Internal Standard Normalization

Internal standards are essential for correcting analytical variance.[10] A known quantity of an exogenous compound, structurally similar to the analytes of interest but isotopically distinct (like this compound), is added to every sample.[5] The signal intensity of this standard is used to normalize the intensities of endogenous lipids, accounting for differences in extraction efficiency, injection volume, and instrument response. This process significantly improves the precision and accuracy of relative quantification.[6][10]

Internal_Standard_Logic cluster_0 Raw Data cluster_1 Normalized Data SampleA_Raw Sample A (Endogenous Lipid Signal: X) Process Normalization Corrected Signal = (Endogenous Signal / IS Signal) SampleA_Raw->Process SampleB_Raw Sample B (Endogenous Lipid Signal: Y) SampleB_Raw->Process IS_A IS Signal (A): I_isa IS_A->Process IS_B IS Signal (B): I_isb IS_B->Process SampleA_Norm Sample A Corrected Signal = X / I_isa Process->SampleA_Norm SampleB_Norm Sample B Corrected Signal = Y / I_isb Process->SampleB_Norm Result Accurate Comparison Enables reliable detection of biological differences SampleA_Norm->Result SampleB_Norm->Result

Caption: Logic of internal standard normalization for correcting experimental variability.

Detailed Experimental Protocols

Sample Preparation and Lipid Extraction (MTBE Method)

This protocol is adapted from established methyl tert-butyl ether (MTBE) based methods, suitable for various sample types like plasma, cells, or tissues.[4][12]

Materials:

  • Biological sample (e.g., 100 µL plasma, 1x10^6 cells, or ~20 mg tissue)

  • Methanol (B129727) (MeOH), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ultrapure water

  • Internal Standard (IS) mixture in MeOH (containing this compound and other standards, see Table 2)

  • Glass tubes (to prevent plasticizer contamination)[13]

  • Vortex mixer and centrifuge

Procedure:

  • Sample Aliquoting : Place the sample (e.g., 100 µL of plasma) into a clean glass tube. For tissues, homogenize first in an appropriate buffer.[13]

  • Internal Standard Spiking : Add 20 µL of the comprehensive internal standard mixture (containing this compound) to each sample.[14] Vortex briefly. This early addition is crucial for accurate normalization.[7]

  • Solvent Addition : Add 750 µL of methanol to the sample, vortex for 10 seconds.[4]

  • MTBE Addition : Add 2.5 mL of MTBE, vortex for 1 minute, and incubate for 30 minutes at room temperature with agitation.[12]

  • Phase Separation : Add 625 µL of ultrapure water to induce phase separation.[4] Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes.[12]

  • Lipid Extraction : Two distinct phases will be visible. Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.[12]

  • Drying and Reconstitution : Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.[13] Reconstitute the dried lipid extract in 75 µL of a suitable solvent mixture, such as acetonitrile:isopropanol (1:1 v/v), for LC-MS analysis.[14]

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system (e.g., Thermo Scientific™ Vanquish™) coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or Agilent Q-TOF).[14][15]

LC Parameters (Reversed-Phase):

Parameter Setting
Column C30 Reversed-Phase Column (e.g., 2.1 x 150 mm, 2.6 µm)[14]
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[14]
Mobile Phase B 88:10:2 Isopropanol:Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[14]
Flow Rate 260 µL/min[14]
Column Temperature 45 °C[14]
Injection Volume 2 µL[14]

| Gradient | Start at 30% B, ramp to 100% B over 18 min, hold for 5 min, re-equilibrate. |

MS Parameters:

Parameter Setting
Ionization Mode ESI Positive & Negative (separate runs or polarity switching)
Scan Range m/z 120–1700[16]
Resolution > 70,000
Capillary Voltage 3.6 kV[16]
Capillary Temp. 300 °C[16]

| Data Acquisition | Data-Dependent Acquisition (DDA) with top 5-10 precursors selected for MS/MS, or Data-Independent Acquisition (DIA/SWATH)[16][17][18] |

Data Presentation and Quality Control

Table 1: Example Internal Standard (IS) Mixture for Broad Lipidome Coverage

A comprehensive IS mixture is recommended for untargeted analysis. This compound covers the lysophosphatidylethanolamine class, while other standards cover different lipid classes.[4][14][19][20]

Internal StandardLipid Class
This compound Lysophosphatidylethanolamine (LPE)
13:0 Lyso PCLysophosphatidylcholine (LPC)
17:0/17:0 PEPhosphatidylethanolamine (PE)
19:0/19:0 PCPhosphatidylcholine (PC)
17:0/17:0 PSPhosphatidylserine (PS)
d18:1/17:0 SMSphingomyelin (SM)
d18:1/17:0 CerCeramide (Cer)
17:0/17:0/17:0 TG-d5Triacylglycerol (TG)
17:0 CECholesteryl Ester (CE)
Table 2: Key Quality Control (QC) Metrics

QC samples, typically created by pooling a small aliquot from every experimental sample, should be injected periodically throughout the analytical run to monitor system stability.[5][7]

QC MetricAcceptance CriteriaPurpose
IS Peak Area CV% < 15%Monitors injection precision and instrument stability.[4]
IS Retention Time CV% < 2%Assesses chromatographic stability.
Feature Detection in Blanks MinimalChecks for carryover and contamination.
Clustering of QC Samples in PCA Tight clusteringDemonstrates overall analytical reproducibility.[5]

Data Processing and Analysis

  • Feature Finding and Alignment : Raw LC-MS data is processed using software like MS-DIAL, XCMS, or vendor-specific software (e.g., Agilent MassHunter Explorer) to detect molecular features (unique m/z at a specific retention time) and align them across all samples.[11][15][21]

  • Normalization : The intensity of each detected feature is divided by the intensity of the nearest-eluting or most appropriate internal standard (e.g., lysophospholipids normalized to this compound) to generate a normalized data matrix.[10]

  • Lipid Identification : Features are putatively identified by matching their accurate mass, retention time, and MS/MS fragmentation patterns against spectral libraries and databases such as LIPID MAPS.[4]

  • Statistical Analysis : The normalized and identified lipid data is subjected to multivariate statistical analyses (e.g., Principal Component Analysis, Orthogonal Projections to Latent Structures Discriminant Analysis) to identify lipids that differ significantly between experimental groups.

Conclusion

This application note provides a comprehensive and robust workflow for untargeted lipidomics. The meticulous application of detailed protocols for sample preparation and LC-MS analysis, combined with the essential use of internal standards like this compound for normalization, ensures the generation of high-quality, reproducible data. This methodology empowers researchers to confidently explore the complexity of the lipidome, leading to novel biological insights and the discovery of potential therapeutic targets.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Interference with 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the mass spectrometry-based analysis of 19:0 Lysophosphatidylethanolamine (Lyso PE) using its deuterated internal standard, 19:0 Lyso PE-d5.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern with this compound?

A1: Isotopic interference, often termed "crosstalk," occurs when the isotopic signature of the unlabeled analyte (19:0 Lyso PE) contributes to the signal of its deuterated internal standard (this compound). This happens because elements like carbon and hydrogen naturally exist as a mixture of isotopes (e.g., ¹²C and ¹³C, ¹H and ²H). At high concentrations of the analyte, the signal from its naturally occurring heavy isotopes can spill over into the mass channel of the internal standard, artificially inflating the standard's signal and leading to inaccurate quantification of the analyte.

Q2: What is the mass difference between 19:0 Lyso PE and this compound, and is it sufficient to prevent interference?

A2: The nominal mass difference is 5 Daltons. While a mass difference of 3 amu or more is generally recommended, the potential for interference still exists, particularly at high analyte-to-internal standard concentration ratios. The exact monoisotopic masses are detailed in the table below.

Q3: How can I experimentally determine if isotopic interference is affecting my results?

A3: A straightforward way to assess isotopic interference is to analyze a high-concentration solution of the unlabeled 19:0 Lyso PE standard without any this compound internal standard. By monitoring the mass-to-charge ratio (m/z) channel of the internal standard, you can measure any signal that "crosses over" from the analyte. A significant signal in the internal standard's channel indicates the presence of isotopic interference.

Q4: What are the typical Multiple Reaction Monitoring (MRM) transitions for 19:0 Lyso PE and this compound?

A4: Lysophosphatidylethanolamines typically fragment in negative ion mode mass spectrometry, yielding the fatty acid carboxylate anion as a major product ion. For 19:0 Lyso PE, this corresponds to the nonadecanoate (B1228766) ion. The table below provides the specific precursor and product ion m/z values.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for 19:0 Lyso PE and its deuterated internal standard.

CompoundChemical FormulaMonoisotopic Mass (Da)Precursor Ion (m/z) [M-H]⁻Product Ion (m/z) [Fatty Acid]⁻
19:0 Lyso PEC₂₄H₅₀NO₇P495.3301494.3228297.2793
This compoundC₂₄H₄₅D₅NO₇P500.3615499.3542297.2793

Note: The product ion for both the analyte and the internal standard is the same because the deuterium (B1214612) labels are on the glycerol (B35011) backbone, which is lost during fragmentation.

Troubleshooting Guide

Issue: Non-linear calibration curve at high analyte concentrations.

This is a classic symptom of isotopic interference. The following workflow can help you diagnose and mitigate the issue.

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_outcome Outcome cluster_other_issues Other Potential Issues A Observe non-linear calibration curve at high concentrations B Prepare high-concentration sample of unlabeled 19:0 Lyso PE A->B C Analyze sample and monitor m/z of this compound B->C D Significant signal detected in internal standard channel? C->D E Option 1: Optimize Internal Standard Concentration D->E Yes F Option 2: Sample Dilution D->F Yes G Option 3: Mathematical Correction D->G Yes H Option 4: Use a More Highly Labeled Standard (if available) D->H Yes No_Node No D->No_Node I Re-validate method with mitigation strategy E->I F->I G->I H->I J Linear calibration curve achieved I->J K Investigate other causes: - Detector saturation - Ion source effects - Matrix effects No_Node->K

Caption: Troubleshooting workflow for isotopic interference.

Experimental Protocols

Protocol 1: Quantifying Isotopic Interference (Crosstalk)

Objective: To determine the percentage of signal contribution from the unlabeled analyte to the internal standard.

Methodology:

  • Prepare a series of calibration standards of unlabeled 19:0 Lyso PE in a relevant matrix (e.g., surrogate plasma) at concentrations spanning the expected analytical range. Do not add the this compound internal standard.

  • Prepare a separate sample containing only the this compound internal standard at its working concentration in the same matrix.

  • Analyze all samples using the established LC-MS/MS method, monitoring the MRM transitions for both the analyte and the internal standard.

  • Data Analysis:

    • For each calibration standard, measure the peak area in the internal standard's MRM channel (Areacrosstalk).

    • In the sample containing only the internal standard, measure the peak area in the internal standard's MRM channel (AreaIS).

    • Calculate the percent crosstalk at each analyte concentration using the following formula: % Crosstalk = (Area_crosstalk / Area_IS) * 100

A high-level overview of this experimental workflow is presented below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare calibration curve of unlabeled 19:0 Lyso PE C Inject and analyze all samples A->C B Prepare a single sample of This compound (IS) B->C D Monitor MRM transitions for both analyte and IS C->D E Measure peak area of crosstalk in analyte samples (Area_crosstalk) D->E F Measure peak area of IS in IS-only sample (Area_IS) D->F G Calculate % Crosstalk: (% Crosstalk) = (Area_crosstalk / Area_IS) * 100 E->G F->G A Measured Analyte Area D Corrected IS Area A->D E Final Analyte Concentration A->E B Measured IS Area B->D C Crosstalk Factor (CF) from Protocol 1 C->D D->E

Navigating Isotopic Overlap in 19:0 Lyso PE-d5 Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipidomics analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for isotopic overlap when quantifying 19:0 Lyso PE using a deuterated internal standard (19:0 Lyso PE-d5).

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap in the context of this compound analysis?

A1: Isotopic overlap occurs when the isotopic distribution of the analyte (19:0 Lyso PE) and the internal standard (this compound) are not completely resolved by the mass spectrometer. Specifically, the heavier isotopes of the analyte can contribute to the signal of the lighter isotopes of the internal standard, and vice-versa. This can lead to inaccuracies in quantification if not properly corrected.

Q2: Why is correcting for isotopic overlap crucial for accurate quantification?

A2: Failure to correct for isotopic overlap can result in the overestimation or underestimation of the analyte concentration. The contribution of the analyte's isotopic peaks to the internal standard's signal can artificially inflate or decrease the measured intensity of the standard, leading to an incorrect response factor and, consequently, an inaccurate calculation of the analyte's concentration.

Q3: What are the main types of isotopic overlap I should be aware of?

A3: There are two primary types of isotopic overlap to consider in lipidomics:

  • Type I Isotopic Overlap: This arises from the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) within a single lipid species. This leads to a distribution of peaks (M+1, M+2, etc.) for each molecule.

  • Type II Isotopic Overlap: This occurs when the isotopic peaks of one lipid species overlap with the monoisotopic peak of another lipid species with a similar mass-to-charge ratio (m/z). A common example is the overlap between a lipid with one degree of unsaturation and the M+2 peak of a saturated lipid of the same class and carbon number.[1]

Q4: What are common sources of isobaric interference in Lyso PE analysis?

A4: Besides isotopic overlap from the analyte itself, other molecules in a complex sample can have the same nominal mass as 19:0 Lyso PE or its internal standard. Common sources of interference include:

  • Other lipid species with different fatty acid compositions but the same total number of carbons and double bonds.

  • The formation of various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺) can create ions with m/z values that overlap with the protonated ions of interest.[2][3][4]

  • In-source fragmentation of larger lipid molecules can generate fragments that are isobaric with the target analytes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inaccurate quantification of 19:0 Lyso PE Isotopic overlap between 19:0 Lyso PE and this compound is not being corrected.Implement a mathematical correction for isotopic overlap. This involves determining the theoretical isotopic distribution of both the analyte and the internal standard and using this information to deconvolute the observed signals.
Co-elution of an isobaric interfering species.Improve chromatographic separation to resolve the interfering species from the analyte and internal standard. High-resolution mass spectrometry can also help to distinguish between species with very close m/z values.[1]
Overestimation of the M+1 or M+2 peak of the internal standard Contribution from the isotopic peaks of the endogenous 19:0 Lyso PE.Utilize an isotopic correction algorithm to subtract the contribution of the analyte's isotopes from the internal standard's signal. Software packages such as IsoCor or IsoCorrectoR can be used for this purpose.
Inconsistent internal standard response across samples Matrix effects (ion suppression or enhancement).Optimize sample preparation to minimize matrix effects. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Employing a matrix-matched calibration curve can also help to mitigate these effects.
Inconsistent addition of the internal standard.Ensure precise and consistent spiking of the internal standard into all samples and calibration standards.

Experimental Protocols and Data

Theoretical Isotopic Distribution

Accurate correction for isotopic overlap requires knowledge of the theoretical isotopic distribution of both the analyte and the internal standard. This can be calculated using the molecular formula and the natural abundance of each element's isotopes.

Table 1: Molecular Information for 19:0 Lyso PE and this compound

Compound Molecular Formula Monoisotopic Mass (Da) [M+H]⁺ m/z [M-H]⁻ m/z
19:0 Lyso PEC₂₄H₅₀NO₇P495.3325496.3403494.3247
This compoundC₂₄H₄₅D₅NO₇P500.3639501.3717499.3561

Table 2: Calculated Isotopic Abundance for [M+H]⁺ Ions

Isotopologue 19:0 Lyso PE (C₂₄H₅₀NO₇P) This compound (C₂₄H₄₅D₅NO₇P)
M 100.00%100.00%
M+1 27.57%27.42%
M+2 4.48%4.45%
M+3 0.53%0.53%
M+4 0.05%0.05%
M+5 0.00%0.00%

Note: These values are illustrative and should be calculated with high precision using an isotope pattern calculator for the specific elemental composition.

Protocol for Isotopic Overlap Correction
  • Acquire High-Resolution Mass Spectra: Obtain mass spectra of both a pure 19:0 Lyso PE standard and the this compound internal standard to experimentally determine their isotopic patterns.

  • Calculate Theoretical Isotopic Distributions: Use an online isotope pattern calculator (e.g., enviPat, IDCalc) to determine the theoretical isotopic abundance for both molecules.

  • Determine Correction Factors: Based on the theoretical distributions, calculate the percentage of the M+0, M+1, M+2, etc., peaks for both the analyte and the internal standard.

  • Apply Correction Algorithm: Use a system of linear equations to correct the measured peak intensities. For a simplified scenario, the corrected intensity of the internal standard can be estimated by subtracting the contribution from the analyte's corresponding isotopic peak.

  • Quantify Analyte: Use the corrected peak areas to calculate the concentration of 19:0 Lyso PE in the samples.

Visualizing the Workflow

Isotopic_Overlap_Correction_Workflow Workflow for Isotopic Overlap Correction cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_correction_calculation Correction Calculation cluster_quantification Quantification A LC-MS/MS Analysis of Samples (containing endogenous Lyso PE and spiked Lyso PE-d5) B Extract Ion Chromatograms for Analyte and Internal Standard A->B C Measure Peak Areas of Isotopologue Clusters B->C E Apply Correction Algorithm to Deconvolute Overlapping Signals C->E D Determine Theoretical Isotopic Distributions D->E F Calculate Corrected Peak Area Ratios E->F G Determine Analyte Concentration from Calibration Curve F->G

Isotopic overlap correction workflow.

Logical_Relationship Logical Relationship of Isotopic Overlap Analyte 19:0 Lyso PE (Endogenous) Overlap Isotopic Overlap Analyte->Overlap M+n peaks IS This compound (Internal Standard) IS->Overlap M+n peaks MeasuredSignal Measured MS Signal Overlap->MeasuredSignal

Isotopic overlap conceptual diagram.

References

Technical Support Center: Matrix Effects in Lipidomics using 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 19:0 Lyso PE-d5 as an internal standard in lipidomics. The focus is on identifying, understanding, and mitigating matrix effects to ensure accurate and reproducible quantification of lipids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS-based lipidomics?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the specific analyte you are trying to measure.[1] These components can include salts, proteins, and, very significantly in lipidomics, other lipids like phospholipids (B1166683).[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either a suppression or enhancement of its signal.[2][3] This interference can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1]

Q2: What is ion suppression, and how does it impact my results?

A2: Ion suppression is the most common type of matrix effect, where the presence of co-eluting matrix components reduces the ionization efficiency of your target lipid.[1][4] This leads to a decreased signal intensity, which can cause an underestimation of the lipid's concentration, reduced analytical sensitivity, and poor reproducibility.[4] Essentially, even if your lipid of interest is present, its signal may be significantly diminished or completely lost.[4] In lipidomics, endogenous phospholipids are a major cause of ion suppression, particularly in electrospray ionization (ESI).[2][5]

Q3: How is a deuterated internal standard like this compound supposed to correct for matrix effects?

A3: A deuterated internal standard (IS), such as this compound, is chemically almost identical to its non-deuterated counterpart.[6] The underlying principle is that the IS and the analyte will co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement from the sample matrix.[1][4] By adding a known amount of this compound to your samples, you can use the ratio of the analyte's signal to the IS's signal for quantification. This ratio should remain constant, normalizing for variations and allowing for more accurate and precise results despite the presence of matrix effects.[4][7]

Q4: I am using this compound, but my results are still inaccurate. Why is this happening?

A4: While deuterated internal standards are powerful tools, they are not always a perfect solution. Inaccuracy can arise if the analyte and the internal standard experience differential matrix effects.[6] This can happen if there is a slight chromatographic separation between the analyte and this compound due to the deuterium (B1214612) isotope effect.[4][6] If this separation causes them to elute into regions with different levels of matrix components, they will be affected by ion suppression to different extents, leading to inaccurate quantification.[4][6]

Q5: What are the most common sources of matrix effects in biological samples for lipid analysis?

A5: The most significant sources of matrix effects in lipidomics studies, especially when analyzing samples like plasma or serum, are endogenous components. Phospholipids are notoriously problematic and are a major contributor to ion suppression.[5][8][9] Other sources include salts, proteins, and exogenous contaminants that may be introduced during sample preparation, such as polymers from plasticware or mobile phase additives.[4]

Troubleshooting Guides

Problem 1: Low and Inconsistent Signal Intensity for the Analyte
  • Possible Cause: Significant ion suppression from the sample matrix.[2]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-column infusion experiment to identify the specific retention times where ion suppression is most severe.[2][4] This will confirm if your analyte is eluting in a region of high suppression.

    • Optimize Chromatography: Adjust your LC gradient to better separate your analyte from the main regions of ion suppression.[1][2] Sometimes, even a small shift in retention time can move your analyte out of the "suppression zone" caused by co-eluting phospholipids.[5]

    • Enhance Sample Cleanup: Standard protein precipitation is often insufficient for removing phospholipids.[8][9][10] Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interfering compounds.[1][4] Techniques specifically targeting phospholipid removal, such as HybridSPE, can be particularly effective.[11]

    • Dilute the Sample: As a simple first step, diluting your sample can reduce the concentration of matrix components.[2][4] However, be cautious as this also dilutes your analyte, which could compromise sensitivity if its concentration is already low.[7]

Problem 2: Poor Accuracy and Precision Despite Using this compound
  • Possible Cause: Differential matrix effects due to chromatographic separation between the analyte and the internal standard.[6]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of your analyte and this compound. They should have identical retention times.[4] Even a slight shift can be problematic in regions of variable ion suppression.[4]

    • Adjust Chromatography: If separation is observed, modify the LC method (e.g., gradient, mobile phase composition) to ensure perfect co-elution.

    • Evaluate Matrix Effects Across Different Lots: The composition of biological matrices can vary between samples, leading to different degrees of ion suppression.[3] If you observe variability, it may be necessary to prepare matrix-matched calibration standards to improve accuracy.[1]

Quantitative Data Summary

Effective sample preparation is one of the most critical strategies for mitigating matrix effects. The following table illustrates the potential impact of different sample cleanup techniques on signal suppression in plasma samples.

Mitigation StrategyAnalyte Peak Area (in blank matrix)Analyte Peak Area (in spiked plasma)Signal Suppression (%)
Protein Precipitation Only 1,200,000480,00060%
Liquid-Liquid Extraction (LLE) 1,200,000840,00030%
Solid-Phase Extraction (SPE) 1,200,0001,020,00015%
SPE + Optimized Chromatography 1,200,0001,140,0005%

Note: This data is for illustrative purposes and is based on typical outcomes described in the literature.[7] Actual results will vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Post-Column Infusion Experiment to Assess Ion Suppression
  • Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.[4]

  • Methodology:

    • Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.

    • Set up your LC-MS system with the analytical column.

    • Use a T-piece to connect the LC column outlet, a syringe pump, and the MS inlet.

    • Continuously infuse the analyte standard solution via the syringe pump into the mobile phase flow after the column.

    • Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte) onto the LC column.

    • Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal baseline indicates a region of ion suppression caused by eluting matrix components.[4][7]

Quantitative Assessment of Matrix Effects
  • Objective: To quantify the percentage of signal suppression or enhancement.[2]

  • Methodology:

    • Set A (Neat Solution): Prepare your lipid standard in a clean solvent (e.g., mobile phase) at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix sample (containing no analyte) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Spike the extracted blank matrix from Set B with the lipid standard to the same final concentration as Set A.

    • Analyze all three sets by LC-MS.

    • Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.[2]

Solid-Phase Extraction (SPE) for Sample Cleanup
  • Objective: To remove interfering phospholipids and other matrix components prior to LC-MS analysis.[7]

  • Generalized Protocol:

    • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[2]

    • Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge to prepare it for the sample.[2]

    • Loading: Load the pre-treated sample onto the SPE cartridge.[2]

    • Washing: Pass a wash solvent through the cartridge to remove weakly bound matrix components while retaining the lipids of interest.[2]

    • Elution: Pass an elution solvent through the cartridge to collect the purified lipids.[2] The eluted sample is then typically dried and reconstituted in a solvent compatible with the LC-MS system.

Visualizations

cluster_causes Causes of Matrix Effects cluster_effects Consequences endogenous Endogenous Components (e.g., Phospholipids, Salts) ion_suppression Ion Suppression/ Enhancement endogenous->ion_suppression exogenous Exogenous Contaminants (e.g., Plasticizers, Buffers) exogenous->ion_suppression high_conc High Analyte Concentration high_conc->ion_suppression Self-suppression inaccuracy Inaccurate Quantification ion_suppression->inaccuracy poor_repro Poor Reproducibility ion_suppression->poor_repro low_sens Reduced Sensitivity ion_suppression->low_sens

Caption: The causes and consequences of matrix effects in LC-MS analysis.

cluster_workflow Troubleshooting Workflow for Matrix Effect Issues start Poor Signal or Inaccurate Results check_coelution Step 1: Verify Analyte & IS Co-elution start->check_coelution assess_suppression Step 2: Perform Post-Column Infusion check_coelution->assess_suppression If co-eluting optimize_chrom Step 3: Optimize Chromatography assess_suppression->optimize_chrom Suppression detected improve_cleanup Step 4: Enhance Sample Cleanup (SPE/LLE) optimize_chrom->improve_cleanup end Accurate & Reproducible Results improve_cleanup->end

Caption: A systematic workflow for troubleshooting matrix effect issues.

cluster_exp Experimental Workflow for Assessing Matrix Effects prep_a Set A: Analyte in Neat Solvent analyze Analyze all sets by LC-MS prep_a->analyze prep_b Set B: Extract Blank Matrix prep_c Set C: Spike Analyte into Extracted Blank Matrix prep_b->prep_c prep_c->analyze calculate Calculate Matrix Effect: (Area C / Area A) * 100 analyze->calculate

Caption: An experimental workflow for the quantitative assessment of matrix effects.

References

improving signal-to-noise for 19:0 Lyso PE-d5 in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the support center for optimizing the analysis of 19:0 Lyso PE-d5 in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal-to-noise (S/N) for this compound?

A1: Low signal-to-noise for this compound can stem from several factors across the experimental workflow. These include inefficient sample extraction, suboptimal ionization and fragmentation in the mass spectrometer, matrix effects from co-eluting substances, and issues with the liquid chromatography setup. It's crucial to systematically evaluate each stage, from sample preparation to data acquisition, to pinpoint the bottleneck.

Q2: Can the position of the deuterium (B1214612) labels on this compound affect its signal?

A2: Yes, the stability of deuterium labels is critical. If the deuterium atoms are on chemically labile positions (e.g., hydroxyl or amine groups), they can exchange with hydrogen atoms from the solvent or matrix.[1] This "back-exchange" can reduce the intensity of the target deuterated ion and potentially create interfering signals, impacting quantification.[2] For this compound, labels on the glycerol (B35011) backbone are generally stable.[3]

Q3: Why is my this compound internal standard eluting at a slightly different retention time than its non-deuterated counterpart?

A3: This phenomenon is known as the "chromatographic isotope effect."[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated analogs in reverse-phase chromatography.[4][5] While a small, consistent shift is often manageable, a significant or variable shift can be problematic as the internal standard and analyte may experience different matrix effects, compromising accurate quantification. If the shift is substantial, chromatographic parameters may need optimization to ensure co-elution.[2]

Q4: What ionization mode is best for analyzing this compound?

A4: Lysophosphatidylethanolamines (LPEs) like this compound can be analyzed in both positive and negative ionization modes. However, the negative ESI mode can be more informative and provide a better signal-to-noise ratio for some lysophospholipids.[6] The choice often depends on the specific instrument and the other lipids being analyzed. In positive mode, LPEs typically form [M+H]⁺ adducts. In negative mode, formate (B1220265) or acetate (B1210297) adducts may be observed, or a demethylated ion can be generated with source-induced fragmentation.[6]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during the analysis of this compound.

Issue 1: Low Signal Intensity or High Background Noise

If you are experiencing a weak signal for this compound or the signal is obscured by high background, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Low S/N start Low S/N Observed for This compound ms_params Optimize MS Parameters (Infusion) start->ms_params outcome_ms Signal Improved? ms_params->outcome_ms lc_check Evaluate Chromatography outcome_lc Peak Shape & RT OK? lc_check->outcome_lc sample_prep Review Sample Preparation outcome_sp Matrix Effects Reduced? sample_prep->outcome_sp system_clean Perform System Cleaning outcome_clean Background Reduced? system_clean->outcome_clean outcome_ms->lc_check No end_ok Problem Resolved outcome_ms->end_ok Yes outcome_lc->sample_prep No outcome_lc->end_ok Yes outcome_sp->system_clean No outcome_sp->end_ok Yes outcome_clean->end_ok Yes end_fail Consult Instrument Specialist outcome_clean->end_fail No

Caption: Workflow for troubleshooting low signal-to-noise (S/N).

Detailed Steps:

  • Optimize Mass Spectrometer Parameters: The sensitivity and selectivity of your analysis are highly dependent on instrument tuning.[7] Directly infuse a standard solution of this compound to optimize parameters like cone/declustering potential and collision energy.

  • Evaluate Chromatography: Poor chromatography can lead to broad peaks (lower intensity) and increased ion suppression.[8] Ensure you are using a suitable column (e.g., C18) and mobile phase gradient to achieve sharp, symmetrical peaks. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be used to separate lipids by their polar head groups.[9]

  • Review Sample Preparation: Inefficient extraction can lead to low recovery. Matrix effects, resulting from co-eluting components that suppress or enhance ionization, are a major source of imprecision. Consider sample dilution or using a more rigorous extraction protocol to minimize these effects.

  • Perform System Cleaning: High background noise can result from a contaminated LC system or mass spectrometer ion source.[9] A routine cleaning procedure should be applied at the end of each analytical batch.[9]

Issue 2: Inconsistent Signal and Poor Reproducibility

Signal variability between injections is often linked to matrix effects or issues with the internal standard itself.

G cluster_1 Investigating Signal Instability start Inconsistent Signal Observed is_conc Check IS Concentration & Purity start->is_conc is_ok IS Signal Stable? is_conc->is_ok matrix_effect Assess Matrix Effects matrix_ok Suppression Consistent? matrix_effect->matrix_ok coelution Verify Analyte/IS Co-elution end_ok Problem Identified coelution->end_ok Yes end_fail Re-develop Method coelution->end_fail No is_ok->matrix_effect No is_ok->coelution Yes matrix_ok->end_ok Yes matrix_ok->end_fail No

Caption: Logic diagram for diagnosing inconsistent signal intensity.

Detailed Steps:

  • Check Internal Standard (IS) Purity and Concentration: The deuterated standard may contain the unlabeled analyte as an impurity, which will cause a positive bias.[1][2] Verify the purity of your standard. Also, ensure the IS concentration is appropriate; a common practice is to use a concentration that yields a signal intensity around 50% of the highest calibration standard.[1]

  • Assess Matrix Effects: The ability of an internal standard to compensate for matrix effects depends on it co-eluting and being affected in the same way as the analyte. If the matrix effect is highly variable between samples, the correction will be inaccurate. Modifying the sample preparation or chromatography to better separate the analyte from interfering matrix components may be necessary.

  • Verify Co-elution: Due to the isotope effect, the deuterated standard may elute slightly before the analyte.[5] This can cause them to experience different degrees of ion suppression from the sample matrix, leading to inaccurate results. Overlay the chromatograms of the analyte and the IS to confirm co-elution.[2]

Data Presentation & Protocols

Table 1: Example Optimized MS/MS Parameters for this compound

This table shows example parameters for a triple quadrupole mass spectrometer, which should be optimized for your specific instrument.[10]

ParameterIonization ModeValuePurpose
Precursor Ion (Q1)Positivem/z 501.4To isolate the deuterated parent molecule [M+H]⁺.
Product Ion (Q3)Positivem/z 141.1To monitor a characteristic fragment ion after collision.
Declustering Potential (DP)Positive75 VPrevents premature fragmentation in the ion source.[7]
Collision Energy (CE)Positive35 eVOptimizes fragmentation of the precursor ion in the collision cell.[7]
Precursor Ion (Q1)Negativem/z 499.4To isolate the deprotonated deuterated parent molecule [M-H]⁻.
Product Ion (Q3)Negativem/z 297.3To monitor the fatty acyl chain fragment.
Declustering Potential (DP)Negative-80 VPrevents premature fragmentation in the ion source.
Collision Energy (CE)Negative-40 eVOptimizes fragmentation of the precursor ion in the collision cell.

Note: Exact m/z values may vary slightly based on instrument calibration. Values for DP and CE are instrument-dependent and require empirical determination.

Experimental Protocol: Lipid Extraction from Plasma

This protocol is a modified version of the Folch extraction method suitable for lysophospholipids.

  • Preparation: To 50 µL of plasma in a glass tube, add 10 µL of a working solution of this compound (internal standard).

  • Solvent Addition: Add 750 µL of a cold (-20°C) chloroform:methanol (2:1, v/v) mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the sample on ice for 30 minutes to facilitate lipid extraction.

  • Phase Separation: Add 150 µL of water to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as acetonitrile:isopropanol (1:1, v/v), for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for chromatographic separation of lysophospholipids.

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.[11]

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile:Isopropanol (1:1, v/v) with 0.1% Formic Acid.[11]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: Hold at 35% B

    • 2-7 min: Linear gradient from 35% to 80% B

    • 7-14 min: Linear gradient from 80% to 100% B

    • 14-16 min: Hold at 100% B

    • 16.1-20 min: Return to 35% B and equilibrate.

  • Injection Volume: 2-5 µL.

  • MS Detection: Use Multiple Reaction Monitoring (MRM) mode with the optimized transitions from Table 1.

G cluster_2 General LC-MS/MS Workflow sample Sample (Plasma, Tissue) is_spike Spike with This compound IS sample->is_spike extraction Lipid Extraction (Folch Method) is_spike->extraction reconstitution Dry & Reconstitute extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A typical experimental workflow for lipidomics analysis.

References

stability of 19:0 Lyso PE-d5 in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 19:0 Lyso PE-d5 in various organic solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for long-term storage of this compound?

A1: For long-term storage, a non-polar aprotic solvent or a mixture thereof is generally preferred to minimize hydrolysis. While this compound is often supplied in a dichloromethane (B109758):methanol (B129727) (1:1) mixture for solubility, for extended periods, storing it in a solvent like dichloromethane or chloroform (B151607) at -20°C or lower is advisable.[1][2] Always store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[3]

Q2: I have stored my this compound solution in methanol at -20°C. What potential degradation products should I be aware of?

A2: Storing lysophospholipids in protic solvents like methanol can lead to transesterification, where the fatty acid at the sn-1 position is replaced by a methyl group, forming a fatty acid methyl ester (FAME) and glycerophosphoethanolamine. Additionally, residual water in the solvent can cause hydrolysis, leading to the formation of nonadecanoic acid and glycerophosphoethanolamine-d5.

Q3: My LC-MS analysis shows multiple peaks for what should be a pure this compound standard. What could be the cause?

A3: There are several potential reasons for observing multiple peaks:

  • Isomerization: During storage or handling, the acyl chain can migrate from the sn-1 to the sn-2 position, resulting in the 2-(19:0) Lyso PE-d5 isomer. Some commercial preparations may already contain a small percentage of this isomer.

  • Degradation: As mentioned, hydrolysis or transesterification can lead to degradation products that will appear as separate peaks.

  • Oxidation: If the sample has been exposed to air, the fatty acid chain can oxidize, creating a variety of oxidized lipid species.

  • Solvent Adducts: In mass spectrometry, adducts with solvent molecules or salts (e.g., sodium, potassium) can form, leading to the appearance of additional ions.

Q4: Can I store my this compound solution in plastic tubes to save costs?

A4: It is strongly recommended to store organic solutions of lipids in glass vials with Teflon-lined caps.[3] Plasticizers and other contaminants can leach from plastic tubes into the organic solvent, contaminating your sample and potentially interfering with your experiments.

Q5: How should I handle powdered this compound?

A5: If you have the powdered form, it is more stable for long-term storage than when in solution, provided it is kept at -20°C or below under an inert atmosphere. Before opening the container, allow it to warm to room temperature to prevent condensation of moisture onto the powder, which can accelerate hydrolysis.

Data on Stability of this compound in Organic Solvents

Disclaimer: The following data is illustrative and intended for educational purposes. Actual stability may vary based on solvent purity, storage conditions (temperature, atmosphere), and handling. It is recommended to perform a stability study for your specific application.

Solvent SystemTemperatureTime PointEstimated % Remaining of this compoundPrimary Degradation Products
Dichloromethane (DCM) -20°C6 months>98%Minimal
12 months>95%Trace hydrolysis products
Chloroform -20°C6 months>98%Minimal
12 months>95%Trace hydrolysis products
Acetonitrile (ACN) -20°C6 months~95%Hydrolysis products
12 months~90%Hydrolysis products
Methanol (MeOH) -20°C6 months~90%Hydrolysis and transesterification products
12 months~80-85%Hydrolysis and transesterification products
DCM:Methanol (1:1) -20°C6 months~92%Hydrolysis and transesterification products
12 months~85%Hydrolysis and transesterification products

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to determine the stability of this compound in a chosen organic solvent over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials and Reagents:

  • This compound standard

  • High-purity organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane)

  • LC-MS grade water and formic acid

  • 2 mL amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the desired organic solvent.

  • Aliquot the stock solution into multiple amber glass vials, leaving minimal headspace.

  • Blanket the vials with an inert gas, seal tightly, and store at the desired temperature (e.g., -20°C, 4°C, room temperature).

3. Time-Point Analysis:

  • At each designated time point (e.g., day 0, 1 week, 1 month, 3 months, 6 months), remove one vial for each solvent and temperature condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Prepare a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL) in the initial mobile phase.

4. LC-MS Analysis:

  • LC System: A reverse-phase C18 column is suitable.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent lipid from potential degradation products (e.g., start with 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and re-equilibrate).

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the parent ion of this compound and potential degradation products (e.g., glycerophosphoethanolamine-d5, nonadecanoic acid).

5. Data Analysis:

  • Quantify the peak area of the this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the day 0 sample.

  • Identify and quantify any major degradation products.

Visualizations

experimental_workflow Stability Study Workflow for this compound prep Prepare 1 mg/mL Stock Solution in Test Solvents aliquot Aliquot into Amber Glass Vials under Inert Gas prep->aliquot storage Store at Different Temperatures (-20°C, 4°C, RT) aliquot->storage timepoint Sample at Time Points (0, 1, 4, 12 weeks) storage->timepoint lcms Dilute and Analyze by LC-MS timepoint->lcms data Quantify Peak Areas and Calculate % Remaining lcms->data

Caption: A workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (H2O) cluster_transesterification Transesterification (e.g., Methanol) cluster_isomerization Acyl Migration parent This compound hydrolysis_prod1 Nonadecanoic Acid parent->hydrolysis_prod1 H2O hydrolysis_prod2 Glycerophosphoethanolamine-d5 parent->hydrolysis_prod2 H2O trans_prod1 Nonadecanoic acid methyl ester parent->trans_prod1 CH3OH trans_prod2 Glycerophosphoethanolamine-d5 parent->trans_prod2 CH3OH isomer 2-(19:0) Lyso PE-d5 parent->isomer reversible

Caption: Potential degradation pathways for this compound in solution.

References

common pitfalls when using deuterated lipid standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated lipid standards in mass spectrometry-based lipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are deuterated lipid standards and why are they used?

Deuterated lipid standards are lipid molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). They are widely used as internal standards in quantitative mass spectrometry for several reasons:

  • Chemical and Physical Similarity: Deuterated standards are nearly identical to their non-deuterated (endogenous) counterparts in terms of chemical and physical properties. This ensures they behave similarly during sample preparation, extraction, and chromatographic separation.[1]

  • Correction for Variability: By adding a known amount of a deuterated standard to a sample at the beginning of the workflow, it can be used to correct for variations in sample handling, extraction efficiency, and instrument response.[2]

  • Improved Accuracy and Precision: The use of deuterated internal standards significantly improves the accuracy and precision of lipid quantification by normalizing the signal of the endogenous lipid to that of the standard.[2]

Q2: What is isotopic exchange and why is it a concern?

Isotopic exchange, also known as H/D or back-exchange, is a chemical process where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[3][4][5] This is a significant concern because it alters the mass of the internal standard, leading to inaccurate quantification. The loss of deuterium can result in an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration.[3][4] In severe cases, it can even generate a "false positive" signal for the unlabeled analyte.[3]

Q3: What factors can cause my deuterated lipid standard to have a different retention time than the analyte?

Deuterated compounds can sometimes exhibit a slightly shorter retention time in reversed-phase chromatography compared to their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect".[5] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising analytical accuracy.[4]

Q4: How should I store my deuterated lipid standards?

Proper storage is crucial to maintain the stability and integrity of deuterated lipid standards. The recommended storage conditions depend on whether the standard is in a solid (powder) or solution form and on the saturation of its fatty acid chains.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and show high variability, even though I am using a deuterated internal standard. What could be the problem?

Answer: Inaccurate and inconsistent results can arise from several factors, including a lack of co-elution between the analyte and the standard, issues with the purity of the standard, or the occurrence of isotopic exchange.

Troubleshooting Workflow: Inaccurate Quantification

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Inaccurate_Quant Inaccurate or Inconsistent Results No_Coelution Lack of Co-elution Inaccurate_Quant->No_Coelution Purity_Issues Standard Purity Issues Inaccurate_Quant->Purity_Issues Isotopic_Exchange Isotopic Exchange Inaccurate_Quant->Isotopic_Exchange Verify_Coelution Verify Co-elution No_Coelution->Verify_Coelution Check_Purity Assess Standard Purity Purity_Issues->Check_Purity Check_Exchange Test for Isotopic Exchange Isotopic_Exchange->Check_Exchange Optimize_Chroma Optimize Chromatography Verify_Coelution->Optimize_Chroma New_Standard Use New Standard Lot Check_Purity->New_Standard Modify_Conditions Modify Sample/Solvent Conditions Check_Exchange->Modify_Conditions

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Poor Signal Intensity of the Deuterated Standard

Question: The signal for my deuterated internal standard is very low or undetectable. What should I do?

Answer: Poor signal intensity can be due to degradation of the standard, incorrect preparation of the working solution, suboptimal mass spectrometer settings, or significant ion suppression from the sample matrix.

Troubleshooting Workflow: Poor Signal Intensity

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Signal Poor Signal Intensity Degradation Standard Degradation Poor_Signal->Degradation Incorrect_Prep Incorrect Preparation Poor_Signal->Incorrect_Prep MS_Settings Suboptimal MS Settings Poor_Signal->MS_Settings Ion_Suppression Matrix Effects Poor_Signal->Ion_Suppression Check_Storage Verify Storage Conditions Degradation->Check_Storage Prepare_Fresh Prepare Fresh Standard Incorrect_Prep->Prepare_Fresh Optimize_MS Optimize MS Parameters MS_Settings->Optimize_MS Assess_Matrix Assess Matrix Effects Ion_Suppression->Assess_Matrix cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Matrix Spike Standard into Blank Matrix Incubate Incubate at Method Conditions (Timepoints) Prep_Matrix->Incubate Control Store Control at -80°C (T=0) Prep_Matrix->Control Prep_Solvent Spike Standard into Solvent Prep_Solvent->Incubate Prep_Solvent->Control Analyze LC-MS Analysis Incubate->Analyze Control->Analyze Compare Compare Peak Areas to T=0 Control Analyze->Compare Calculate Calculate % Back-Exchange Compare->Calculate Result Significant Change? (Yes/No) Calculate->Result cluster_prep Preparation cluster_analysis Analysis cluster_construction Curve Construction Stock_Calibrant Prepare Calibrant Stock Solution Working_Standards Prepare Working Calibration Standards Stock_Calibrant->Working_Standards Stock_IS Prepare Internal Standard Stock Solution Spike_IS Spike IS into all Standards and Samples Stock_IS->Spike_IS Working_Standards->Spike_IS Analyze Analyze Standards and Samples by LC-MS Spike_IS->Analyze Plot Plot Peak Area Ratio vs. Concentration Analyze->Plot Regression Perform Linear Regression Plot->Regression Evaluate Evaluate R² Value Regression->Evaluate

References

Technical Support Center: Optimizing Chromatography for Lysophosphatidylethanolamines (LPEs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of lysophosphatidylethanolamines (LPEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of LPEs.

Question: Why am I observing poor peak shape (tailing or fronting) for my LPE analytes?

Answer:

Poor peak shape is a common issue in the analysis of lysophospholipids, including LPEs. This is often due to strong interactions between the analyte and the stationary phase or other components of the LC system. Here are some common causes and solutions:

  • Secondary Interactions with Silica: Free silanol (B1196071) groups on silica-based columns can lead to strong, unwanted interactions with the phosphate (B84403) group of LPEs, causing peak tailing.

    • Solution: Add a competing base or a salt to the mobile phase to mask the silanol groups. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at concentrations of 5-10 mM are commonly used and have been shown to significantly improve peak shape for similar lysophospholipids.[1][2][3]

  • Inappropriate Mobile Phase pH: The ionization state of LPEs can affect their retention and peak shape.

    • Solution: Adjust the mobile phase pH. For acidic lysophospholipids, a slightly acidic mobile phase can improve peak shape. However, be cautious as highly acidic conditions can cause degradation of some lipid species.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Choice of Chromatography Mode: The choice between Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography can impact peak shape.

    • HILIC: Generally provides good peak shape for polar lipids like LPEs and allows for class separation.[4]

    • Reversed-Phase: Can be challenging for highly polar analytes, sometimes leading to poor retention and peak shape. However, with the right column chemistry and mobile phase, good results can be achieved.

Question: My LPE signal is weak, and I'm experiencing poor sensitivity. What can I do to improve it?

Answer:

Low sensitivity can be a significant hurdle in detecting and quantifying low-abundance LPE species. Here are several strategies to boost your signal:

  • Optimize Mobile Phase Additives: The presence of additives can enhance the ionization efficiency of LPEs in the mass spectrometer source.

    • Solution: The use of ammonium formate or ammonium acetate in the mobile phase can improve the signal intensity of lysophospholipids.[2][3]

  • Sample Preparation: The sample matrix can cause ion suppression, leading to a weaker signal.

    • Solution: Employ a robust sample preparation method to remove interfering substances like salts and other abundant lipids. Phospholipid removal strategies during sample preparation can be beneficial.

  • Choice of Ionization Mode: LPEs can be detected in both positive and negative ion modes.

    • Solution: Experiment with both positive and negative ion modes to determine which provides the best sensitivity for your specific LPEs of interest. Positive ion mode is often used for LPE analysis.

  • Mass Spectrometer Parameters: Suboptimal MS settings can lead to poor sensitivity.

    • Solution: Optimize MS parameters such as spray voltage, gas flows, and collision energies for your specific LPE analytes.

Question: I'm having trouble separating LPEs from other co-eluting lipids, particularly lysophosphatidylcholines (LPCs). How can I improve the resolution?

Answer:

Co-elution can be a major issue, especially when dealing with complex lipid mixtures. Here's how to improve your separation:

  • Chromatography Mode Selection:

    • HILIC: This is an excellent choice for separating lipid classes based on the polarity of their head groups. In HILIC, LPEs will typically elute at a different time than LPCs, providing good separation.[4]

  • Gradient Optimization:

    • Solution: Adjust the gradient slope and duration. A shallower gradient can often improve the resolution between closely eluting peaks.

  • Column Chemistry:

    • Solution: Experiment with different column stationary phases. In reversed-phase chromatography, a C18 column is common, but other chemistries might offer different selectivity. In HILIC, various polar stationary phases are available.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatography mode for LPE analysis: HILIC or Reversed-Phase?

A1: Both HILIC and reversed-phase (RP) chromatography can be used for LPE analysis, and the best choice depends on your specific experimental goals.

  • HILIC is generally preferred for the separation of lipid classes. It separates molecules based on their hydrophilicity, meaning that lipids with different polar head groups (like LPE, LPC, and LPS) will elute at different times. This is highly advantageous when you want to quantify different lipid classes in a complex sample.[4]

  • Reversed-Phase (RP) chromatography separates lipids based on their hydrophobicity, which is primarily determined by the length and degree of saturation of their fatty acid chains. This is useful if you want to separate different molecular species within the LPE class. However, achieving good retention and peak shape for these polar molecules in RP can be challenging.

Q2: How should I prepare my plasma/serum samples for LPE analysis?

A2: Proper sample preparation is critical for accurate and reproducible LPE analysis. The goal is to efficiently extract LPEs while removing proteins and other interfering substances. Here are a few common methods:

  • Protein Precipitation: This is a simple and common method. Isopropanol (B130326) is often used to precipitate proteins, after which the supernatant containing the lipids can be collected.

  • Liquid-Liquid Extraction (LLE): This is a classic method for lipid extraction.

    • Folch Method: Uses a mixture of chloroform (B151607) and methanol (B129727).

    • Matyash Method: Uses methyl-tert-butyl ether (MTBE) and methanol, which is considered a safer alternative to chloroform. The Matyash method has been shown to have good recovery for LPEs.[5]

    • Single-Phase Extraction: A method using a single-phase mixture of butanol and methanol (BuMe) has also been shown to be effective for polar lipids like LPEs.[6][7]

It is crucial to avoid acidic conditions during extraction if you are interested in plasmalogen species, as they are prone to acid-catalyzed degradation.[1]

Q3: In which ion mode should I detect LPEs in the mass spectrometer?

A3: LPEs can be detected in both positive and negative ion modes. The optimal choice can depend on the specific instrument and the other lipids you are analyzing. However, positive ion mode is frequently used for LPE analysis, often in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

Q4: What are some common pitfalls to avoid during method development for LPE analysis?

A4: Here are a few key points to keep in mind:

  • In-source Fragmentation/Conversion: Some lysophospholipids can be prone to in-source fragmentation or conversion in the mass spectrometer. For example, lysophosphatidylserine (B10771985) (LPS) can convert to lysophosphatidic acid (LPA). Chromatographic separation is essential to distinguish between true in-vivo lipids and artifacts.

  • Use of Internal Standards: Due to variations in extraction efficiency and matrix effects, it is highly recommended to use a suitable internal standard for accurate quantification. An ideal internal standard would be a stable isotope-labeled LPE with a similar fatty acid chain length to the analytes of interest.

  • Column Equilibration: Ensure that your column is properly equilibrated before each injection, especially in HILIC, to ensure reproducible retention times.

Data Presentation

Table 1: Comparison of Lipid Extraction Methods for LPE Recovery from Plasma
Extraction MethodSolvent SystemLPE Recovery (%)Reference
Bligh & Dyer (Reference)Chloroform/Methanol/Water~80%[6]
1-Butanol/Methanol (3:1)1-Butanol/Methanol>90%[6][7]
IsopropanolIsopropanol>90%[6][7]
MethanolMethanol>90%[6][7]

Note: Recovery percentages are approximate and can vary based on the specific LPE species and experimental conditions.

Table 2: Effect of Mobile Phase Additives on Lysophospholipid Peak Shape
Mobile Phase AdditiveConcentrationEffect on Peak ShapeRationale
None-Significant TailingStrong secondary interactions with the stationary phase.
Ammonium Formate5-10 mMImproved SymmetryMasks active sites on the stationary phase and improves ionization.[2][3]
Ammonium Acetate5-10 mMImproved SymmetrySimilar to ammonium formate, it reduces unwanted interactions and can enhance signal.[8]

Experimental Protocols

Protocol 1: HILIC-LC-MS/MS for LPE Analysis in Human Plasma

This protocol is adapted from a method for the analysis of various phospholipids, including LPEs.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add a suitable internal standard.

  • Add 250 µL of ice-cold isopropanol (IPA).

  • Vortex for 1 minute.

  • Incubate at -20 °C for 10 minutes.

  • Vortex again for 1 minute.

  • Incubate at 4 °C for 2 hours to ensure complete protein precipitation.

  • Centrifuge at 10,300 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: ACQUITY UPLC I-Class System

  • Column: ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Acetonitrile/Water (95:5) with 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Water (50:50) with 10 mM ammonium formate

  • Gradient:

    • 0-1 min: 0% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Return to 0% B

    • 6.1-8 min: Re-equilibrate at 0% B

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each LPE species.

Mandatory Visualization

LPE_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., with Isopropanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hilic HILIC Separation supernatant->hilic Inject esi Electrospray Ionization (Positive Mode) hilic->esi msms Tandem Mass Spectrometry (MRM) esi->msms data Data Acquisition and Processing msms->data

Caption: Experimental workflow for LPE analysis.

LPE_Signaling_Pathway LPE Lysophosphatidylethanolamine (LPE) GPCR G Protein-Coupled Receptor (e.g., LPA1, P2Y10 - Putative) LPE->GPCR Binds to G_protein Heterotrimeric G Protein (e.g., Gq/11, Gi/o, G12/13) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) RhoGEF RhoGEF G_protein->RhoGEF Activates (G12/13) IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Reduces RhoA RhoA RhoGEF->RhoA Activates Ca_release Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation PKA_activation PKA Activation cAMP->PKA_activation Decreased Activation Cytoskeletal_rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_rearrangement Cellular_responses Cellular Responses (Proliferation, Migration, etc.) Ca_release->Cellular_responses PKC_activation->Cellular_responses PKA_activation->Cellular_responses Cytoskeletal_rearrangement->Cellular_responses

Caption: Putative LPE signaling pathways.[9][10][11][12][13][14][15][16]

References

Technical Support Center: Analysis of Lysophosphatidylethanolamines (LPEs) by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lysophosphatidylethanolamines (LPEs) and facing challenges with ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate ion suppression, ensuring accurate and reproducible quantification of LPEs.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for LPE analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, LPEs, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1] Given that LPEs are often present at low concentrations in complex biological matrices, even minor ion suppression can significantly impact their detection and measurement.

Q2: What are the common causes of ion suppression for LPEs in biological samples?

A2: The primary culprits for ion suppression in the analysis of LPEs from biological samples are other, more abundant phospholipids (B1166683), such as phosphatidylcholines (PCs).[1] Other endogenous matrix components like salts, proteins, and detergents can also contribute to this effect.[2] These molecules can compete with LPEs for ionization in the ESI source or alter the physical properties of the spray droplets, hindering the efficient generation of gas-phase LPE ions.

Q3: How can I determine if ion suppression is affecting my LPE analysis?

A3: A post-column infusion experiment is a definitive method to identify and pinpoint ion suppression zones in your chromatographic run.[3][4] This technique involves continuously infusing a standard solution of your LPE analyte into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant LPE signal baseline indicates the retention time at which matrix components are eluting and causing ion suppression.[3][4]

Q4: What are the general strategies to overcome ion suppression for LPEs?

A4: There are three main strategies to combat ion suppression in LPE analysis:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques range from simple protein precipitation to more specific phospholipid removal methods.

  • Chromatographic Separation: Optimizing your liquid chromatography (LC) method to separate LPEs from the majority of matrix components can significantly reduce suppression.

  • Mass Spectrometry Parameter Optimization: Adjusting ESI source parameters can sometimes help to minimize the impact of ion suppression, although this is often less effective than sample preparation and chromatography.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to ion suppression in LPE analysis.

Problem Potential Cause Recommended Action
Low or no LPE signal in sample compared to standard Severe ion suppression from the sample matrix.1. Perform a post-column infusion experiment to confirm ion suppression. 2. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) with a phospholipid removal sorbent (e.g., HybridSPE®). 3. Optimize your LC method to better separate LPEs from the suppression zone.
Poor reproducibility of LPE quantification Variable ion suppression between samples.1. Ensure your sample preparation protocol is consistent and robust. 2. Use a stable isotope-labeled internal standard for each LPE analyte to compensate for matrix effects. 3. Consider using a phospholipid removal plate or cartridge for more consistent cleanup.
Gradual decrease in LPE signal over a sequence of injections Buildup of phospholipids on the analytical column, leading to increasing ion suppression.1. Incorporate a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components. 2. Use a guard column to protect your analytical column. 3. Implement a more effective sample cleanup to reduce the amount of phospholipids injected.
Post-column infusion shows a significant dip in signal at the beginning of the chromatogram Ion suppression from early-eluting, highly polar matrix components like salts.1. Optimize the LC gradient to retain and separate LPEs from the solvent front. 2. Consider using a desalting step in your sample preparation.

Quantitative Data Summary

The following tables summarize the effectiveness of various sample preparation techniques in removing phospholipids and reducing ion suppression.

Table 1: Comparison of Phospholipid Removal Efficiency

Sample Preparation Technique Typical Phospholipid Removal Efficiency (%) Notes
Protein Precipitation (PPT)< 10%Quick and simple, but ineffective at removing phospholipids.
Liquid-Liquid Extraction (LLE)50 - 80%Effectiveness depends on the solvent system used.
Solid-Phase Extraction (SPE)80 - 95%Requires method development for optimal results.
Phospholipid Removal Plates (e.g., HybridSPE®)> 99%Highly specific for phospholipid removal.[5]
Enhanced Matrix Removal—Lipid (EMR—Lipid)> 97%Effective at removing a broad range of lipids.

Table 2: Impact of Sample Preparation on Analyte Response (Signal Suppression)

Sample Preparation Technique Analyte Signal Suppression (%) Notes
Protein Precipitation (PPT)50 - 80%Significant signal loss is common.
Liquid-Liquid Extraction (LLE)20 - 50%Improvement over PPT, but still notable suppression.
Solid-Phase Extraction (SPE)< 20%Generally good reduction in ion suppression.
Phospholipid Removal Plates (e.g., HybridSPE®)< 5%Minimal ion suppression observed.[6]

Note: The values presented are typical and can vary depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

1. Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol will help you visualize the regions of your chromatogram where ion suppression is occurring.

  • Materials:

    • LC-MS system

    • Syringe pump

    • Tee-piece for mixing

    • Standard solution of your LPE of interest (e.g., 1 µg/mL in mobile phase)

    • Blank matrix extract (prepared using your current sample preparation method)

    • Mobile phase

  • Procedure:

    • Set up your LC-MS system with your analytical column.

    • Connect the outlet of the analytical column to one inlet of the tee-piece.

    • Connect the syringe pump containing the LPE standard solution to the other inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.

    • Begin the LC gradient and, after a stable baseline is achieved, start the syringe pump to continuously infuse the LPE standard at a low flow rate (e.g., 10 µL/min).

    • Monitor the signal of the LPE standard in the mass spectrometer. You should observe a stable, elevated baseline.

    • Inject the blank matrix extract onto the LC column.

    • Monitor the LPE signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

2. Phospholipid Removal using HybridSPE®-Phospholipid 96-Well Plate

This protocol provides a step-by-step guide for efficient phospholipid removal from plasma or serum samples.[5]

  • Materials:

    • HybridSPE®-Phospholipid 96-well plate

    • Plasma or serum sample

    • Precipitation solvent (e.g., 1% formic acid in acetonitrile)

    • Vortex mixer

    • Vacuum manifold

  • Procedure:

    • Place the HybridSPE® plate on a collection plate.

    • To each well, add your plasma or serum sample (e.g., 100 µL).

    • Add the precipitation solvent to each well (e.g., 300 µL).

    • Mix thoroughly by vortexing the plate for 1 minute. This step precipitates the proteins.

    • Apply vacuum to the manifold to draw the sample through the HybridSPE® sorbent. The zirconia-coated particles will retain the phospholipids, while your LPEs and other analytes pass through into the collection plate.

    • The collected eluate is now ready for LC-MS analysis.

Visualizations

LPE Metabolic Pathway

LPE_Metabolism PE Phosphatidylethanolamine (PE) PLA2 Phospholipase A2 (PLA2) PE->PLA2 LPE Lysophosphatidylethanolamine (LPE) PLA2->LPE Hydrolysis AA Arachidonic Acid (or other fatty acid) PLA2->AA

Caption: Simplified metabolic pathway of LPE formation.

Troubleshooting Workflow for Low LPE Signal

Troubleshooting_Workflow start Low or No LPE Signal check_ms Check MS Performance (Tune & Calibrate) start->check_ms is_ms_ok MS OK? check_ms->is_ms_ok fix_ms Troubleshoot MS is_ms_ok->fix_ms No post_column Perform Post-Column Infusion Experiment is_ms_ok->post_column Yes fix_ms->check_ms suppression_present Ion Suppression Observed? post_column->suppression_present optimize_sample_prep Optimize Sample Prep (e.g., HybridSPE®) suppression_present->optimize_sample_prep Yes no_suppression Investigate Other Causes (e.g., sample degradation) suppression_present->no_suppression No optimize_lc Optimize LC Method (Gradient, Column) optimize_sample_prep->optimize_lc end Problem Resolved optimize_lc->end no_suppression->end

Caption: Logical workflow for troubleshooting low LPE signal intensity.

LPE Signaling Pathway via LPA1 Receptor

LPE_Signaling LPE LPE LPA1 LPA1 Receptor LPE->LPA1 Gi_o Gi/o Protein LPA1->Gi_o PLC Phospholipase C (PLC) Gi_o->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2 Ca_release Ca2+ Release from ER IP3->Ca_release Ca_influx Ca2+ Influx Ca_release->Ca_influx downstream Downstream Cellular Responses (e.g., Proliferation, Migration) Ca_influx->downstream

Caption: LPE signaling cascade through the LPA1 receptor.[7][8]

References

Technical Support Center: Quality Control for Lipidomics using 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 19:0 Lyso PE-d5 as an internal standard in their lipidomics workflows. Here you will find troubleshooting guidance and frequently asked questions to address common challenges and ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in lipidomics analysis?

A1: this compound serves as an internal standard (IS) in mass spectrometry-based lipidomics.[1][2] It is a deuterated (d5) form of lysophosphatidylethanolamine (Lyso PE) with a 19-carbon fatty acid chain. Since odd-chain lipids are not typically abundant in most biological samples, this compound is added at a known concentration to samples at the beginning of the experimental workflow.[1] Its primary functions are to account for variability introduced during sample preparation, such as lipid extraction, and to normalize for differences in ionization efficiency in the mass spectrometer.[1][2] This normalization is crucial for accurate quantification of endogenous lipid species.[3]

Q2: Why is a deuterated internal standard like this compound preferred?

A2: Deuterated internal standards are considered the gold standard for quantitative lipidomics.[1] They are chemically identical to their endogenous counterparts but have a higher mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the internal standard and the native lipid.[1] Because they have nearly identical chemical and physical properties (e.g., extraction efficiency, chromatographic retention time, and ionization efficiency) to the analytes of interest, they can effectively correct for analytical variability.[2]

Q3: Which lipid classes can be quantified using this compound?

A3: this compound is primarily intended for the quantification of lysophosphatidylethanolamine (Lyso PE) species. However, in broader, untargeted lipidomics studies, a single internal standard representing a lipid class may be used to normalize other lipids within that same class.[4] For the most accurate quantification (Level 1 quantification), it is recommended to use a panel of internal standards that represent the diversity of lipid classes in the sample.[5] Using this compound for lipid classes other than Lyso PE (Level 3 quantification) may introduce inaccuracies due to differences in chemical properties and instrument response.[5]

Q4: How should this compound be stored and handled?

A4: this compound is typically supplied in a solvent solution, such as a mixture of dichloromethane (B109758) and methanol (B129727).[6] It is crucial to store it at low temperatures, typically -20°C, to prevent degradation.[7] Before use, the standard should be allowed to come to room temperature and be vortexed to ensure homogeneity. To maintain its integrity, avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Degradation of the Standard: Improper storage or handling can lead to the breakdown of the lipid.- Ensure the standard has been stored at the recommended temperature (-20°C). - Avoid multiple freeze-thaw cycles. - Prepare fresh working solutions from a stock vial.
Inefficient Ionization: The mass spectrometer settings may not be optimal for Lyso PE ionization.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Lyso PE species are often detected in negative ion mode.[9] Ensure data is being acquired in the appropriate polarity mode.
Incorrect Spiking: The internal standard may not have been added to the sample correctly.- Verify the concentration of the working solution. - Ensure the standard is added to the sample before the lipid extraction step.[1][10]
High Variability in this compound Signal Across Samples Inconsistent Sample Extraction: Variations in the extraction procedure can lead to differing amounts of the internal standard being recovered.- Standardize the lipid extraction protocol (e.g., Folch or Bligh-Dyer method) and ensure consistent execution across all samples.[1] - Ensure complete phase separation and careful collection of the lipid-containing layer.
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard.[2]- Use a liquid chromatography (LC) method to separate lipids from interfering matrix components before mass spectrometry analysis.[3] - Evaluate different extraction methods to minimize matrix components.
Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal variability.- Run quality control (QC) samples (pooled samples) at regular intervals throughout the analytical run to monitor instrument stability.[10][11] - Perform routine maintenance and calibration of the mass spectrometer.[12]
Poor Peak Shape or Chromatographic Resolution for this compound Suboptimal LC Conditions: The liquid chromatography method may not be suitable for Lyso PE lipids.- Optimize the LC gradient, mobile phase composition, and column chemistry. Both reversed-phase and HILIC chromatography can be used for lipid separation.[13] - Ensure the column is properly conditioned before starting the analytical run.[10]
Sample Overload: Injecting too much sample onto the LC column can lead to peak distortion.- Dilute the sample extract and re-inject.
Inaccurate Quantification of Endogenous Lipids Inappropriate Use of Internal Standard: Using this compound to quantify lipids from other classes can lead to errors.- For the most accurate results, use a dedicated internal standard for each lipid class being quantified.[5] - If using a single IS for multiple classes, validate the method by comparing with results obtained using a more comprehensive set of standards.
Non-linearity of Detector Response: The concentration of the analyte may be outside the linear dynamic range of the instrument.- Prepare a calibration curve using a range of concentrations of the analyte and the internal standard to assess linearity.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Working Solution
  • Thaw the Stock Solution: Allow the vial of this compound stock solution to warm to room temperature.

  • Vortex: Gently vortex the stock solution for 30 seconds to ensure it is thoroughly mixed.

  • Dilution: Prepare a working solution by diluting the stock solution with an appropriate solvent (e.g., methanol or isopropanol) to the desired final concentration. The optimal concentration will depend on the sensitivity of the mass spectrometer and the expected concentration of endogenous Lyso PE in the samples.

  • Storage: Store the working solution at -20°C in a tightly sealed vial.

Protocol 2: Spiking of Internal Standard into a Plasma Sample
  • Sample Thawing: Thaw the plasma samples on ice.

  • Aliquoting: Aliquot a specific volume of plasma (e.g., 10 µL) into a clean microcentrifuge tube.

  • Spiking: Add a precise volume of the this compound working solution to the plasma sample. The volume added should be small relative to the sample volume to avoid significant dilution.

  • Vortex: Vortex the mixture for 10 seconds to ensure the internal standard is evenly distributed throughout the sample.

  • Proceed to Lipid Extraction: Immediately proceed with the chosen lipid extraction protocol (e.g., Folch or Bligh-Dyer method).

Mandatory Visualizations

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction IS_Spiking->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: A typical experimental workflow for lipidomics analysis incorporating an internal standard.

Troubleshooting_Tree Start High Variability in This compound Signal? QC_Check Check QC Sample Variability Start->QC_Check High_QC_Var High Variability in QCs? QC_Check->High_QC_Var Instrument_Issue Investigate Instrument Stability High_QC_Var->Instrument_Issue Yes Low_QC_Var Low Variability in QCs? High_QC_Var->Low_QC_Var No Extraction_Issue Review Sample Extraction Protocol Low_QC_Var->Extraction_Issue Yes Matrix_Effect_Check Consider Matrix Effects Extraction_Issue->Matrix_Effect_Check

Caption: A troubleshooting decision tree for high variability in the internal standard signal.

References

minimizing contamination in lysophospholipid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during lysophospholipid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in lysophospholipid analysis?

A1: Contamination in lysophospholipid analysis can arise from various sources, significantly impacting the accuracy and reproducibility of results. Key sources include:

  • Plasticware: Consumables like microcentrifuge tubes, pipette tips, and syringe filters are major sources of leachable contaminants, including plasticizers (e.g., phthalates, adipates), slip agents (e.g., oleamide, erucamide), and antioxidants.[1][2][3] Polypropylene, in particular, has been shown to introduce a significant number of contaminant features that can interfere with mass spectrometry-based lipidomics.[1]

  • Solvents: The purity of solvents is critical. LC-MS grade solvents can still contain contaminants like alkylated amines, which can form adducts with neutral lipids and interfere with their analysis.[4] Methanol and isopropanol (B130326) have been identified as potential sources of such contaminants.[4]

  • Glassware and Lab Environment: Improperly cleaned glassware can introduce detergents and other residues.[5] The laboratory environment itself can be a source of contaminants like keratin (B1170402) from dust, hair, and skin, which is a common issue in mass spectrometry.[5]

  • Sample Collection and Handling: The materials and methods used for sample collection and initial handling can introduce contaminants. For example, some collection tubes may contain additives that can leach into the sample.

Q2: How can I differentiate between a true lysophospholipid signal and a contaminant in my mass spectrometry data?

A2: Differentiating between endogenous lysophospholipids and contaminants can be challenging. Here are some strategies:

  • Blank Analysis: Always process and analyze a "method blank" (a sample with no biological material that goes through the entire extraction and analysis procedure) alongside your experimental samples.[6] Peaks present in the blank at significant intensities are likely contaminants.

  • Database and Literature Search: Compare the m/z values of suspicious peaks against common contaminant databases and the scientific literature.[3][7] Many common plasticizers and solvent impurities are well-documented.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the ion of interest can provide structural information. Contaminants will often have fragmentation patterns distinct from those of lysophospholipids. For instance, some contaminant adducts may not yield any lipid structural information upon fragmentation.[4]

  • Isotopic Pattern Analysis: Check the isotopic distribution of the peak. It should match the theoretical isotopic pattern for the presumed lysophospholipid.

Q3: Can the choice of labware significantly impact my results?

A3: Absolutely. Studies have shown a dramatic difference in the number and intensity of contaminants leached from different types of labware. Borosilicate glassware is generally preferred over plasticware for lipidomic analyses to minimize contamination.[1][3] If plasticware is unavoidable, it is crucial to test different brands and batches, as contaminant profiles can vary widely.[3] Pre-washing plasticware with a solvent can help reduce surface contaminants.[2]

Troubleshooting Guides

Issue 1: High Background Signal in Chromatograms

Possible Causes:

  • Contaminated solvents or reagents.

  • Leaching from plastic consumables.

  • Carryover from previous injections.

  • Improperly cleaned glassware.[5]

Troubleshooting Steps:

  • Solvent Check: Run a blank injection of your mobile phase solvents to check for contamination. If the background is high, use fresh, high-purity solvents from a reliable vendor.[4]

  • System Cleaning: Flush the entire LC system, including the autosampler, with a strong solvent like isopropanol to remove accumulated contaminants.[8]

  • Labware Evaluation: Switch to borosilicate glassware for sample preparation and storage.[1] If using plastic, perform extraction blanks with the specific tubes and tips to identify the source of contamination.

  • Washing Procedures: Ensure all glassware is thoroughly rinsed with high-purity water and a final rinse with an organic solvent to remove any detergent residues.[5]

Issue 2: Poor Recovery of Acidic Lysophospholipids (e.g., LPA, LPI)

Possible Causes:

  • Suboptimal extraction pH.

  • Inappropriate extraction solvent system.

  • Adsorption to labware surfaces.

Troubleshooting Steps:

  • pH Adjustment: For acidic lysophospholipids like lysophosphatidic acid (LPA) and lysophosphatidylinositol (LPI), acidification of the aqueous phase during liquid-liquid extraction can improve recovery.[9] However, be cautious as acidic conditions can degrade plasmalogens.[9]

  • Extraction Method: Consider alternative extraction methods. While traditional chloroform/methanol extractions are common, solid-phase extraction (SPE) can offer better recovery for certain lysophospholipid classes and can be more easily automated.[10]

  • Use of Glassware: The use of disposable glass culture tubes for extraction can help minimize loss due to adsorption to plastic surfaces.[9]

Issue 3: Ion Suppression of Lysophospholipid Signals

Possible Causes:

  • Co-elution with high-abundance contaminants (e.g., plasticizers).[1]

  • High concentrations of other lipids in the sample.

  • Presence of detergents or other formulation agents.[8]

Troubleshooting Steps:

  • Minimize Plastic Use: The most effective way to reduce ion suppression from plastic-derived contaminants is to avoid plastics wherever possible.[1][2]

  • Improve Chromatographic Separation: Optimize your LC gradient to separate your lysophospholipids of interest from the suppressive contaminants.

  • Sample Dilution: Diluting the sample can sometimes mitigate ion suppression, but this may also lower the analyte signal below the limit of detection.

  • Internal Standards: Use stable isotope-labeled internal standards for each lysophospholipid class to compensate for ion suppression effects during quantification.

Quantitative Data Summary

Table 1: Comparison of Contaminant Features from Different Labware

Labware TypeNumber of Contaminant FeaturesKey Contaminant ClassesIon Suppression EffectReference
Glassware24-Minimal[1]
Eppendorf Polypropylene MCTs485Plasticizers, Slip AgentsSevere for 40 low-abundance lipids[1]
Alternative Polypropylene MCTs2,949Plasticizers, Slip AgentsSevere for 75 low-abundance lipids[1]

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow for Minimizing Contamination

This protocol outlines a general workflow designed to reduce contamination during lysophospholipid extraction from plasma or serum.

  • Thawing and Aliquoting:

    • Thaw samples on ice to prevent degradation.

    • Use glass pipettes to transfer aliquots to clean borosilicate glass tubes.

  • Protein Precipitation and Lipid Extraction (Modified Folch Method):

    • To a 100 µL sample in a glass tube, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Layer Collection:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis start Start: Plasma/Serum Sample thaw Thaw on Ice start->thaw aliquot Aliquot into Glass Tubes thaw->aliquot add_solvent Add Chloroform:Methanol (2:1) aliquot->add_solvent vortex1 Vortex add_solvent->vortex1 add_salt Add 0.9% NaCl vortex1->add_salt vortex2 Vortex add_salt->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_phase Collect Organic Phase centrifuge->collect_phase dry_down Dry Under Nitrogen collect_phase->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: Recommended workflow for lysophospholipid extraction.

contamination_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue High Background Signal cause1 Contaminated Solvents issue->cause1 cause2 Plastic Leaching issue->cause2 cause3 System Carryover issue->cause3 sol1 Use Fresh, High-Purity Solvents cause1->sol1 sol2 Switch to Glassware cause2->sol2 sol3 Flush LC System cause3->sol3

Caption: Troubleshooting high background signals.

lpa_pathway cluster_signaling Downstream Signaling LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis GPCRs LPA Receptors (GPCRs) LPA->GPCRs ATX Autotaxin (ATX) (LysoPLD activity) ATX->LPA Cellular_Response Cell Proliferation, Migration, Survival GPCRs->Cellular_Response

Caption: Autotaxin-mediated LPA signaling pathway.[11][12][13]

References

Validation & Comparative

A Guide to Validating Lipidomics Methods: Featuring 19:0 Lyso PE-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of lipidomics data are paramount. This guide provides an objective comparison of a lipidomics method validated using the internal standard 19:0 Lysophosphatidylethanolamine-d5 (19:0 Lyso PE-d5) against alternative approaches. The inclusion of experimental data, detailed protocols, and visual workflows aims to equip you with the necessary information to make informed decisions for your analytical needs.

The Critical Role of Internal Standards in Lipidomics

Quantitative lipidomics by mass spectrometry (MS) is susceptible to variations arising from sample preparation, extraction efficiency, and instrument response. Internal standards (IS) are essential for mitigating these variables, ensuring data accuracy and precision. An ideal IS is a stable, isotopically labeled version of the analyte of interest that is not naturally present in the sample. This compound, a deuterated form of a lysophospholipid, serves as an excellent IS for the quantification of lysophosphatidylethanolamines (LysoPEs) and other lipid species due to its similar chemical behavior to the endogenous analytes.

Experimental Workflow for a Validated Lipidomics Method

A robust lipidomics workflow is fundamental for generating high-quality data. The following diagram illustrates a typical experimental pipeline, from sample preparation to data analysis, incorporating the use of an internal standard like this compound.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with This compound IS Sample->Spike_IS Extraction Lipid Extraction (e.g., MTBE method) Spike_IS->Extraction LC_Separation UPLC Separation (e.g., C18 column) Extraction->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Normalization Normalization to This compound Peak_Integration->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

A typical lipidomics experimental workflow.

Detailed Experimental Protocols

Reproducibility in lipidomics starts with well-defined and meticulously followed protocols. Here, we detail the key steps of a validated method utilizing this compound.

Sample Preparation and Lipid Extraction

This protocol is adapted from a method used for targeted lipidomics analysis[1].

  • Internal Standard Spiking: To 50 µL of plasma, add a precise amount of a deuterated internal standard mixture containing this compound.

  • Lipid Extraction:

    • Add 1 mL of a methyl tert-butyl ether (MTBE) and methanol (B129727) (10:3, v/v) solution.

    • Vortex for 1 minute and incubate at room temperature for 20 minutes.

    • Add 200 µL of water and vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C to induce phase separation.

    • Carefully collect the upper organic phase containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/isopropanol 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are representative of a targeted analysis of lysophospholipids.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the lipids of interest.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target analyte and for this compound.

Performance Comparison: A Validated Lipidomics Method

The following table summarizes the quantitative performance of a validated multiplexed lipidomics assay, demonstrating the level of rigor expected in method validation. While this specific study used a panel of internal standards, the performance metrics are representative of what can be achieved with a well-characterized IS like this compound for its corresponding lipid class. The data is based on a study that followed FDA Bioanalytical Method Validation Guidance[2][3].

Validation Parameter Lysophosphatidylethanolamines (LysoPE) Alternative Lipid Class (e.g., Ceramides) Acceptance Criteria (FDA Guidance)
Linearity (R²) > 0.99> 0.99≥ 0.98
Lower Limit of Quantification (LLOQ) 0.1 µM0.05 µMSignal-to-noise ratio ≥ 5
Intra-assay Precision (%CV) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (%CV) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 15%± 15%Within ± 15% (± 20% at LLOQ)
Recovery 85-115%85-115%Consistent and reproducible
Matrix Effect Monitored and compensated by ISMonitored and compensated by ISMinimal and consistent
Stability (Freeze-thaw, bench-top, long-term) StableStableWithin ± 15% of nominal concentration

This table is a representative summary based on published data and guidelines. Actual performance may vary depending on the specific lipid species, matrix, and instrumentation.

The Impact of this compound on Data Quality

The use of a high-quality, deuterated internal standard like this compound directly contributes to the achievement of the stringent validation parameters outlined above. By mimicking the analytical behavior of endogenous LysoPEs, it effectively corrects for variations in extraction efficiency and ionization, leading to more accurate and precise quantification. This is in contrast to methods that do not employ an appropriate internal standard, which are more prone to systematic errors and may not meet the rigorous standards required for clinical or pharmaceutical research.

Lysophosphatidylethanolamine in Cellular Signaling

LysoPEs are not merely byproducts of membrane metabolism; they are bioactive signaling molecules implicated in various cellular processes. Understanding their roles is crucial for drug development and disease research. The diagram below illustrates a simplified signaling pathway involving lysophospholipids.

Signaling_Pathway cluster_membrane Cell Membrane cluster_signaling Intracellular Signaling PE Phosphatidylethanolamine (PE) LysoPE Lysophosphatidylethanolamine (LysoPE) PE->LysoPE Hydrolysis PLA2 Phospholipase A2 (PLA2) GPCR G-protein coupled receptor (GPCR) LysoPE->GPCR Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) GPCR->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Migration) Downstream->Cellular_Response

References

A Head-to-Head Comparison of 19:0 Lyso PE-d5 and 17:0 Lyso PE as Internal Standards for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of accurate and reproducible quantification of lysophosphatidylethanolamines (Lyso PE) and other lipid species in complex biological matrices, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of two commonly utilized internal standards: 19:0 Lyso PE-d5, a stable isotope-labeled standard, and 17:0 Lyso PE, an odd-chain lipid standard. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision for their analytical needs.

Internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] They are compounds added to a sample at a known concentration before the analytical procedure begins, thereby accounting for sample loss and variations in ionization efficiency.[2] The ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible.[2]

Physicochemical Properties

PropertyThis compound17:0 Lyso PE
Chemical Name 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d51-heptadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Molecular Formula C₂₄H₄₅D₅NO₇PC₂₂H₄₆NO₇P
Molecular Weight ~500.67 g/mol ~451.58 g/mol
Type of Standard Stable Isotope-Labeled (Deuterated)Odd-Chain Lipid
Key Feature Chemically identical to the endogenous analyte with a mass shift due to deuterium (B1214612) labeling.Structurally similar to endogenous even-chain Lyso PE but with an odd-length acyl chain, making it distinguishable by mass.

Performance Comparison in Quantitative Analysis

The selection between a stable isotope-labeled internal standard and an odd-chain lipid standard can significantly impact the accuracy and precision of quantification. Stable isotope-labeled standards are often considered the "gold standard" in quantitative mass spectrometry.[2]

Performance MetricThis compound (Deuterated)17:0 Lyso PE (Odd-Chain)Rationale
Co-elution with Analyte ExcellentGood to ModerateDue to its identical chemical structure, this compound co-elutes almost perfectly with endogenous Lyso PE species in liquid chromatography, ensuring that both experience the same matrix effects at the same retention time.[1] 17:0 Lyso PE has a slightly different retention time due to the difference in acyl chain length.
Correction for Matrix Effects SuperiorGoodThe near-perfect co-elution of this compound allows for more accurate compensation for ion suppression or enhancement caused by the sample matrix.[2] While effective, 17:0 Lyso PE may not fully account for matrix effects if its elution profile differs significantly from the analyte.
Linearity ExcellentGoodDeuterated standards typically exhibit a wide dynamic range and a linear response across various concentrations.[2] Odd-chain standards also provide good linearity, but the response may deviate at very high or low concentrations relative to the endogenous lipids.[2]
Recovery High and ConsistentHigh but Potentially More VariableBoth standards are expected to have similar extraction recovery to endogenous Lyso PE. However, the closer physicochemical properties of this compound can lead to more consistent recovery across different sample matrices.
Potential for Interference LowModerateThe primary advantage of 17:0 Lyso PE is that odd-chain fatty acids are generally absent or present at very low levels in most mammalian tissues.[2] However, there is evidence that odd-chain fatty acids can be naturally present in some biological samples, which could lead to interference.[3] Deuterated standards are not naturally occurring.
Cost HigherLowerThe synthesis of stable isotope-labeled compounds is generally more complex and expensive than that of odd-chain lipids.

Experimental Protocols

A robust experimental protocol is essential for reliable lipid quantification. Below are representative protocols for lipid extraction and LC-MS/MS analysis where either this compound or 17:0 Lyso PE can be employed as an internal standard.

Lipid Extraction from Plasma (Folch Method)
  • Internal Standard Spiking: To 50 µL of plasma in a glass tube, add a known amount of the internal standard (this compound or 17:0 Lyso PE) dissolved in a suitable solvent (e.g., methanol).

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to the mixture and vortex for another 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[2]

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.[2]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

LC-MS/MS Analysis of Lysophosphatidylethanolamines
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[4]

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[5]

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the lipids based on their polarity.

    • Flow Rate: 0.3 mL/min.[5]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. For Lyso PE, negative ion mode is often used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantitative analysis.

    • MRM Transitions: Specific precursor-to-product ion transitions for each Lyso PE species and the internal standard are monitored.

Mandatory Visualizations

G Workflow for Lipid Quantification Using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or 17:0 Lyso PE) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Processing Data Processing and Peak Integration LC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio vs. Calibration Curve) Data_Processing->Quantification

Caption: A typical experimental workflow for lipidomics analysis.

G Rationale for Internal Standard Selection cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Endogenous Analyte (e.g., 18:1 Lyso PE) Analyte_prop Identical Core Structure Analyte->Analyte_prop IS_Deuterated Deuterated IS (this compound) IS_Deuterated_prop Identical Core Structure, Mass Shift IS_Deuterated->IS_Deuterated_prop IS_OddChain Odd-Chain IS (17:0 Lyso PE) IS_OddChain_prop Similar Structure, Different Acyl Chain IS_OddChain->IS_OddChain_prop Recovery Extraction Recovery Analyte_prop->Recovery Coelution Co-elution IS_Deuterated_prop->Coelution Near-Identical IS_Deuterated_prop->Recovery Very Similar IS_OddChain_prop->Coelution Similar IS_OddChain_prop->Recovery Similar Matrix_Effect Matrix Effect Compensation Coelution->Matrix_Effect

Caption: Logical relationship between standard type and performance.

Conclusion

The choice between this compound and 17:0 Lyso PE as an internal standard depends on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. For the most accurate and precise quantification, especially in complex matrices where significant matrix effects are anticipated, the stable isotope-labeled this compound is the superior choice. Its near-identical physicochemical properties to the endogenous analytes ensure the most reliable correction for analytical variability.

However, 17:0 Lyso PE serves as a robust and cost-effective alternative. It is particularly suitable for applications where the highest level of accuracy is not the primary objective or when deuterated standards are not available. Researchers should be mindful of the potential for the natural occurrence of odd-chain fatty acids in their samples and validate their methods accordingly. Ultimately, the selection of the internal standard should be based on a thorough evaluation of the analytical goals and the inherent characteristics of each type of standard.

References

A Researcher's Guide to the Performance Evaluation of Deuterated Lysophosphatidylethanolamine (LPE) Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lysophosphatidylethanolamines (LPEs) is critical for advancing our understanding of their role in various physiological and pathological processes. As stable isotope-labeled internal standards, deuterated LPEs are indispensable tools in mass spectrometry-based lipidomics for ensuring analytical accuracy and precision. This guide provides an objective comparison of different deuterated LPE standards, supported by experimental data and detailed methodologies, to facilitate the selection of the most suitable standards for your research needs.

The use of deuterated internal standards is a cornerstone of robust quantitative mass spectrometry, compensating for variability in sample extraction, matrix effects, and instrument response. However, not all deuterated standards are created equal. Key performance characteristics such as isotopic and chemical purity, stability, and chromatographic behavior can vary between different standards and suppliers, impacting the reliability of quantitative data. This guide aims to shed light on these critical parameters for commercially available deuterated LPE standards.

Comparative Performance of Deuterated LPE Standards

Parameter Deuterated LPE Standard Example Supplier Reported Purity Notes
Chemical Purity LPE(18:1)-d7Avanti Polar Lipids>99%Purity is a critical factor for avoiding interference with the analyte signal.[1]
Deuterated Lipidomics MaxSpec® MixtureCayman Chemical>99% for deuterated formsMixtures can be a convenient option for broad lipid profiling.[2]
LPE (soybean)Larodan>98%Natural source LPEs may have a different fatty acid composition.[3]
Isotopic Purity Deuterated Lipidomics MaxSpec® MixtureCayman Chemical≥99% deuterated forms specified for some componentsHigh isotopic purity minimizes crosstalk between the standard and the analyte.[2]
LPE(18:1)-d7MultipleOften not explicitly stated in detail on product sheets, but crucial for performance.Researchers may need to verify isotopic enrichment independently.
Extraction Efficiency LPE(18:1)-d7N/A (from study)93.8 ± 8.3% in mouse plasmaThis demonstrates the standard's ability to be recovered during sample preparation.[4]
Matrix Effects LPE(18:1)-d7N/A (from study)48.3 ± 12.9% in mouse plasmaThis highlights the importance of using an internal standard to correct for signal suppression or enhancement.[4]

Key Considerations for Selecting Deuterated LPE Standards

  • Isotopic Purity and Stability: The number and position of deuterium (B1214612) atoms are critical. Ideally, deuterium atoms should be in non-exchangeable positions to prevent H/D exchange in solution, which would compromise quantification. High isotopic enrichment is necessary to minimize the contribution of the unlabeled isotopologue in the standard.

  • Chemical Purity: High chemical purity ensures that the standard is free from other lipids or contaminants that could interfere with the measurement of the target LPE.

  • Chromatographic Co-elution: A key assumption for internal standardization is that the standard and analyte behave identically during chromatography. However, a "chromatographic isotope effect" can sometimes lead to a slight retention time shift between the deuterated standard and the native analyte. This should be evaluated during method development.

  • Vendor Reputation and Documentation: Reputable vendors will provide a certificate of analysis with detailed information on purity and characterization.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the evaluation of deuterated LPE standards, based on protocols described in the scientific literature.

Lipid Extraction from Biological Matrices (Folch Method)

This protocol is a widely used method for extracting lipids from plasma and tissue samples.

  • Sample Preparation: Homogenize tissue samples in an appropriate solvent. For plasma, use a defined volume.

  • Internal Standard Spiking: Add a known amount of the deuterated LPE internal standard to the sample at the earliest stage of the preparation to account for extraction losses. A study on liver tissue lipidomics used LPE(18:1)-d7 as an internal standard.[5]

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the sample.

  • Vortexing and Incubation: Vortex the mixture thoroughly and incubate at room temperature.

  • Phase Separation: Add 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.[5]

Quantification by LC-MS/MS

This protocol outlines a general approach for the quantification of LPEs using a deuterated internal standard.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for lipidomics.

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[5]

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute lipids based on their hydrophobicity.

    • Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

    • Column Temperature: Maintaining a constant column temperature (e.g., 45°C) is crucial for reproducible retention times.[5]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is typically used in either positive or negative ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantification. It involves monitoring a specific precursor-to-product ion transition for both the native LPE and the deuterated LPE standard.[5]

  • Data Analysis:

    • Peak Integration: Integrate the peak areas for both the native LPE and the deuterated LPE standard.

    • Ratio Calculation: Calculate the ratio of the peak area of the native LPE to the peak area of the deuterated LPE standard.

    • Quantification: Determine the concentration of the native LPE in the sample by comparing the peak area ratio to a calibration curve constructed using known concentrations of a non-deuterated LPE standard and a fixed concentration of the deuterated internal standard.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the biological context of LPEs, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Tissue) Spike_IS Spike with Deuterated LPE Standard Biological_Sample->Spike_IS Lipid_Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Lipid_Extraction Dry_and_Reconstitute Dry and Reconstitute Lipid_Extraction->Dry_and_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_and_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for LPE quantification.

G cluster_pathway Simplified LPE Signaling PLA2 Phospholipase A2 (PLA2) LPE Lysophosphatidylethanolamine (LPE) PLA2->LPE PE Phosphatidylethanolamine (PE) PE->PLA2 hydrolyzes GPCRs G-protein coupled receptors (GPCRs) LPE->GPCRs activates Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) GPCRs->Downstream_Signaling

Caption: Simplified LPE signaling pathway.

References

The Gold Standard for LPE Quantification: A Comparative Guide to 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lysophosphatidylethanolamines (LPEs) is paramount for understanding their roles in various physiological and pathological processes. The choice of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based quantification. This guide provides an objective comparison of 19:0 Lyso PE-d5, a deuterated internal standard, with odd-chain LPE alternatives, supported by established principles and experimental considerations.

The ideal internal standard should mimic the analyte's behavior throughout the analytical workflow, from extraction to detection, thereby compensating for variations in sample handling and instrument response. In lipidomics, two major classes of internal standards are predominantly used for LPE quantification: stable isotope-labeled standards, such as this compound, and odd-chain lipid standards, such as 17:1 Lyso PE.

Performance Comparison: Deuterated vs. Odd-Chain Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating stable isotopes like deuterium (B1214612) (²H), these standards are chemically identical to their endogenous counterparts but distinguishable by their mass-to-charge ratio (m/z). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar ionization efficiency and matrix effects, leading to superior accuracy and precision.[3][4]

Odd-chain lipids, while not naturally abundant in most biological systems, are structurally similar to the even-chain LPEs being quantified. However, differences in chain length can lead to slight variations in chromatographic retention times and ionization efficiencies, which may not fully compensate for matrix effects, potentially impacting accuracy.[5]

The following table summarizes the key performance characteristics of this compound compared to odd-chain LPE internal standards.

Performance ParameterThis compound (Deuterated)Odd-Chain LPE (e.g., 17:1 Lyso PE)
Correction for Matrix Effects Superior: Co-elutes with the analyte, experiencing identical ion suppression or enhancement.[1]Good: Structurally similar, but differences in retention time may lead to incomplete correction.[5]
Accuracy (% Bias) High: Minimal bias due to near-identical chemical and physical properties to the analyte.Moderate: Potential for bias due to differences in extraction efficiency and ionization response.
Precision (% RSD) Excellent: Typically low relative standard deviation (RSD) for both intra- and inter-day measurements. A median inter-day precision of 10.9% has been reported for large-scale lipidomics studies using a suite of deuterated internal standards.[6]Good: Generally acceptable precision, but can be higher than that achieved with deuterated standards.
Co-elution with Analyte Near-perfect co-elution with endogenous LPEs.Close elution, but a slight difference in retention time is often observed.
Commercial Availability Readily available from various suppliers.Readily available from various suppliers.

Experimental Protocols

Accurate and precise LPE quantification relies on a well-defined and validated experimental protocol. Below is a typical workflow for LPE analysis using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution. The internal standard should be added at the earliest stage to account for variability throughout the entire sample preparation process.

  • Lipid Extraction: Perform lipid extraction using a modified Bligh-Dyer or a similar method with a suitable solvent system (e.g., chloroform:methanol).

  • Phase Separation: Centrifuge the mixture to achieve phase separation.

  • Solvent Evaporation and Reconstitution: Carefully collect the organic phase containing the lipids, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol:chloroform 1:1, v/v).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for lipidomics.

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient is run to separate the LPE species. For example, a gradient from 30% to 99% B over several minutes.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 45°C.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.

    • Ionization Source Parameters: Optimized for LPE analysis (e.g., spray voltage, capillary temperature, sheath gas, and aux gas flow rates).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each LPE species and the internal standard are monitored. For this compound, a representative transition would be monitored.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas of the endogenous LPEs and the this compound internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of each endogenous LPE to the peak area of this compound.

  • Quantification: Determine the concentration of each LPE species using a calibration curve constructed with known amounts of non-labeled LPE standards and a fixed amount of the internal standard.

Visualizing the Workflow

The following diagrams illustrate the key aspects of the LPE quantification process.

LPE_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Sample Biological Sample Spike_IS Spike with this compound Sample->Spike_IS Lipid_Extraction Lipid Extraction Spike_IS->Lipid_Extraction Reconstitution Reconstitution Lipid_Extraction->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Response Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Final_Result Final_Result Quantification->Final_Result LPE Concentrations

Caption: Experimental workflow for LPE quantification.

Internal_Standard_Comparison cluster_Deuterated This compound (Deuterated) cluster_OddChain Odd-Chain LPE (e.g., 17:1) Deuterated_IS Chemically Identical Coelution Co-elution with Analyte Deuterated_IS->Coelution Matrix_Correction Superior Matrix Effect Correction Coelution->Matrix_Correction High_Accuracy High Accuracy & Precision Matrix_Correction->High_Accuracy OddChain_IS Structurally Similar Retention_Shift Slight Retention Time Shift OddChain_IS->Retention_Shift Partial_Correction Partial Matrix Effect Correction Retention_Shift->Partial_Correction Good_Performance Good, but Potentially Lower Accuracy Partial_Correction->Good_Performance

Caption: Logical comparison of internal standards.

References

A Comparative Guide to the Quantification of Lysophosphatidylethanolamines (LPEs) Using 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the limits of detection (LOD) and quantification (LOQ) for various lysophosphatidylethanolamine (LPE) species, with a focus on methods utilizing 19:0 Lyso PE-d5 as an internal standard. The information presented is collated from various studies to offer a comprehensive overview for researchers in lipidomics.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and limit of quantification (LOQ) for several LPE species as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values highlight the sensitivity of the analytical methods employed. A study successfully established a simple quantitative method for determining lyso-PE concentrations, with the limit of detection and limit of quantification for each lyso-PE ranging between 0.001–0.015 and 0.002–0.031 pmol/μL, respectively[1].

LPE SpeciesLimit of Detection (LOD) (pmol/µL)Limit of Quantification (LOQ) (pmol/µL)Internal Standard UsedAnalytical MethodReference
Various LPEs (7 species)0.001 - 0.0150.002 - 0.031Isotopically labelled internal standardLC-MS/MS[1]

Note: While the reference mentions the use of an isotopically labelled internal standard, it does not explicitly confirm it as this compound for these specific LOD/LOQ values. However, this compound is a commonly utilized deuterated internal standard for LPE analysis.[2][3][4]

Comparison with Alternative Methods

Historically, methods for LPE quantification included techniques like thin-layer chromatography followed by fluorescence spectroscopy after derivatization with fluorescamine.[5][6] These methods could determine amounts around 100 pmol.[5][6] Modern LC-MS/MS methods, however, offer significantly higher sensitivity, enabling the detection and quantification of LPEs in the low pmol to fmol range.[1][7]

The selection of an appropriate internal standard is crucial for accurate quantification in LC-MS/MS-based lipidomics.[8][9] Isotopically labeled internal standards, such as this compound, are considered ideal as they share very similar physicochemical properties with the analyte, minimizing variations during sample preparation and analysis.[8][9][10] Alternative internal standards for LPE analysis can include other odd-chain or deuterated lysophospholipids.[11][12][13]

Experimental Protocols

1. Sample Preparation: Lipid Extraction from Plasma

A common method for extracting lipids from plasma is liquid-liquid extraction (LLE). Conventional methods can be labor-intensive, but newer approaches like solid-phase extraction (SPE) offer improved reproducibility and selectivity.[14]

  • Liquid-Liquid Extraction (LLE) using Methanol (B129727)/MTBE:

    • To a 10 µL plasma sample, add 225 µL of cold methanol containing the internal standard mixture (including this compound).

    • Vortex the mixture for 10 seconds.

    • Add 750 µL of cold methyl-tert-butyl ether (MTBE).

    • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

    • Induce phase separation by adding 188 µL of water.

    • Centrifuge at 14,000 rpm for 2 minutes.

    • Collect the upper organic phase for analysis.[13]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol and then water.

    • Load the plasma sample (potentially diluted) onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute the lipids with a suitable organic solvent.[14][15]

2. LC-MS/MS Analysis

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is widely used for the separation of lipids. A C18 column is a common choice.[13] The mobile phases typically consist of a mixture of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.[13][16]

  • Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization technique for lipid analysis. The mass spectrometer is typically operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification.[7] This involves monitoring specific precursor-to-product ion transitions for each LPE species and the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Extraction Lipid Extraction (LLE or SPE) Add_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI-SRM/MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result LOD & LOQ Determination Data_Analysis->Result

Caption: Experimental workflow for LPE quantification.

LOD_LOQ_Relationship cluster_concepts Key Concepts in Quantification cluster_relationship Relationship LOD Limit of Detection (LOD) Smallest detectable amount LOD_def Typically S/N ≥ 3 LOD->LOD_def LOQ Limit of Quantification (LOQ) Smallest quantifiable amount LOQ_def Typically S/N ≥ 10 LOQ->LOQ_def Signal_to_Noise Signal-to-Noise Ratio (S/N) Signal_to_Noise->LOD determines Signal_to_Noise->LOQ determines

Caption: Relationship between LOD, LOQ, and S/N.

References

Linearity of Response for 19:0 Lyso PE-d5 in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals relying on precise and accurate quantification of lysophosphatidylethanolamines (Lyso-PEs), the selection of an appropriate internal standard is paramount. The deuterated standard, 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5 (19:0 Lyso PE-d5), is a commonly utilized tool in liquid chromatography-mass spectrometry (LC-MS) based lipidomics. Its utility is primarily dictated by its ability to mimic the analyte of interest throughout the analytical process, thereby correcting for variability. A critical performance characteristic of any internal standard is the linearity of its response in the mass spectrometer. This guide provides a comparative overview of the linearity of this compound and details the experimental context for its application.

Quantitative Performance of this compound

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, this is typically established by analyzing a series of standard solutions at different concentrations and examining the detector response. Key parameters to assess linearity include the coefficient of determination (R²), the linear dynamic range, and the limit of quantification (LOQ).

A comprehensive lipidomics study by Salamin et al. (2023) utilized a high-throughput LC-MS/MS method for the quantification of a broad panel of lipids, including the use of 75 isotopically labeled internal standards, one of which was this compound.[1] While this study employed a single-point calibration for routine analysis, the validity of this approach rests on the pre-established linearity of each internal standard. The data presented below is representative of the expected performance for this compound based on typical validation experiments for such methods.

ParameterThis compoundAlternative Internal Standards (e.g., other odd-chain or deuterated Lyso-PEs)
Linear Dynamic Range 0.1 - 1000 ng/mLTypically in a similar range, though may vary based on ionization efficiency and matrix effects.
Coefficient of Determination (R²) ≥ 0.99Generally ≥ 0.99 is considered acceptable for bioanalytical methods.
Limit of Quantification (LOQ) 0.1 ng/mLDependent on instrument sensitivity and sample matrix, but expected to be in the low ng/mL to high pg/mL range.

Table 1: Comparison of Linearity Performance for this compound and Alternatives.

It is important to note that the linear range and LOQ are instrument and method-dependent. Factors such as the type of mass spectrometer, ion source settings, and the complexity of the sample matrix can influence these values.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Lyso-PEs using this compound as an internal standard, based on methodologies described in the literature.[1]

Sample Preparation
  • Internal Standard Spiking: A known concentration of this compound is spiked into the biological sample (e.g., plasma, serum, tissue homogenate) at the beginning of the extraction process.

  • Protein Precipitation and Lipid Extraction: A common method is the addition of a cold organic solvent, such as a mixture of isopropanol (B130326) and methanol, to precipitate proteins and extract lipids.

  • Phase Separation: For plasma or serum, a methyl-tert-butyl ether (MTBE) based liquid-liquid extraction is often employed to separate the lipid-containing organic phase from the aqueous phase.

  • Drying and Reconstitution: The lipid extract is dried under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS system, such as a mixture of acetonitrile (B52724) and isopropanol.

LC-MS/MS Analysis
  • Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar lipids like Lyso-PEs. A gradient elution with a mobile phase system consisting of solvents like acetonitrile and ammonium (B1175870) formate (B1220265) in water is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of phosphatidylethanolamines.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (endogenous Lyso-PEs) and the internal standard (this compound). For this compound, the precursor ion would be [M-H]⁻ at m/z 499.4 and a characteristic product ion would be monitored.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for a lipidomics study utilizing this compound as an internal standard.

G Experimental Workflow for Lyso-PE Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Biological Sample (e.g., Plasma) IS Spiking Spike with This compound Sample Collection->IS Spiking Extraction Protein Precipitation & Lipid Extraction IS Spiking->Extraction Evaporation Dry Down Extract Extraction->Evaporation Reconstitution Reconstitute in LC-MS Compatible Solvent Evaporation->Reconstitution LC Separation HILIC Separation Reconstitution->LC Separation MS Detection Mass Spectrometry (MRM Mode) LC Separation->MS Detection Peak Integration Peak Area Integration (Analyte & IS) MS Detection->Peak Integration Ratio Calculation Calculate Peak Area Ratio (Analyte / IS) Peak Integration->Ratio Calculation Quantification Concentration Determination (using Calibration Curve) Ratio Calculation->Quantification Final Report Final Report Quantification->Final Report Final Concentration of Lyso-PEs

References

Assessing the Recovery of 19:0 Lyso PE-d5 in Lipid Extractions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is paramount in lipidomics research and drug development. The use of internal standards is a cornerstone of achieving this accuracy, compensating for variations in sample preparation and analysis. Among these, deuterated lysophospholipids like 19:0 Lyso PE-d5 are frequently employed for the quantification of lysophosphatidylethanolamines (LPEs). However, the recovery of these polar lipids can be significantly influenced by the chosen extraction method. This guide provides a comparative assessment of the recovery of LPEs, as a proxy for this compound, in three commonly used lipid extraction protocols: Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE).

Comparative Recovery of Lysophosphatidylethanolamines (LPEs)

The selection of an appropriate lipid extraction method is critical for the reliable quantification of LPEs. The recovery of these polar lipids varies across different solvent systems. While data specifically detailing the recovery of this compound is not extensively published in a comparative format, the recovery of the broader LPE class provides a strong indication of its expected behavior.

Extraction MethodReported Recovery of LPEs (%)Key Considerations
Folch 60 - 70%[1]A robust and widely used method, though recovery of highly polar lysolipids may be incomplete.
Bligh-Dyer ~ 80%[2]Generally provides good recovery for LPEs.
MTBE 61.5 ± 5.7%[3]While offering advantages in terms of phase separation and automation, this method has been shown to have significantly lower recovery for LPEs compared to other methods.[3]

It is important to note that the addition of stable isotope-labeled internal standards like this compound prior to extraction can help to compensate for incomplete recovery and improve quantitative accuracy.[3]

The Role of this compound as an Internal Standard

This compound is a deuterated synthetic lysophosphatidylethanolamine. Its structure is identical to its endogenous counterpart, 19:0 Lyso PE, except for the presence of five deuterium (B1214612) atoms on the glycerol (B35011) backbone. This mass difference allows it to be distinguished by mass spectrometry, while its chemical and physical properties ensure it behaves similarly to the endogenous LPEs during extraction and analysis. This co-elution and similar ionization behavior are crucial for its function as an internal standard, enabling correction for analytical variability.[4]

Experimental Workflows and Signaling Pathways

To visualize the typical workflow for lipid extraction and analysis, as well as a relevant signaling pathway involving lysophospholipids, the following diagrams are provided.

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Sample->Spike Folch Folch Method Spike->Folch Alternative 1 BlighDyer Bligh-Dyer Method Spike->BlighDyer Alternative 2 MTBE MTBE Method Spike->MTBE Alternative 3 LCMS LC-MS/MS Analysis Folch->LCMS BlighDyer->LCMS MTBE->LCMS Data Data Processing & Quantification LCMS->Data

A typical workflow for lipid extraction and analysis using an internal standard.

LPA_Signaling_Pathway cluster_membrane Cell Membrane LPAR LPA Receptor (LPAR) Downstream Downstream Signaling (e.g., cell proliferation, migration) LPAR->Downstream LPE Lysophosphatidylethanolamine (LPE) LPA Lysophosphatidic Acid (LPA) LPE->LPA Conversion PLA2 Phospholipase A2 (PLA2) PE Phosphatidylethanolamine (PE) PE->LPE Hydrolysis LPA->LPAR Activation ATX Autotaxin (ATX)

Simplified signaling pathway involving lysophospholipids like LPE and LPA.

Detailed Experimental Protocols

For researchers planning to perform these extractions, detailed protocols for the Folch, Bligh-Dyer, and MTBE methods are provided below. It is recommended to optimize these protocols for your specific sample type and analytical platform.

Folch Method

The Folch method is a classic biphasic liquid-liquid extraction technique.[5][6][7][8]

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (or 0.73% KCl)

  • Sample (e.g., 1 mL of plasma or homogenized tissue)

  • This compound internal standard solution

Procedure:

  • To 1 volume of the sample, add the internal standard solution.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge the sample at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.

  • Two distinct phases will form: an upper aqueous phase (containing non-lipid contaminants) and a lower organic phase (containing lipids).

  • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the interface.

  • The collected organic phase can then be dried down under a stream of nitrogen and reconstituted in an appropriate solvent for LC-MS/MS analysis.

Bligh-Dyer Method

The Bligh-Dyer method is a modification of the Folch method that uses a smaller volume of solvent.[5][6][7][8][9]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Sample (e.g., 1 mL of plasma or homogenized tissue)

  • This compound internal standard solution

Procedure:

  • To 1 volume of the sample, add the internal standard solution.

  • Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture for 2 minutes.

  • Add 1.25 volumes of chloroform and vortex for 30 seconds.

  • Add 1.25 volumes of deionized water and vortex for 30 seconds.

  • Centrifuge the sample at a low speed (e.g., 500 x g) for 10 minutes to facilitate phase separation.

  • Collect the lower organic phase.

  • Dry the organic phase under nitrogen and reconstitute for analysis.

MTBE (Methyl-tert-butyl ether) Method

The MTBE method is a more recent development that offers the advantage of the lipid-containing organic phase being the upper phase, which can simplify collection.[3][10][11]

Materials:

  • Methyl-tert-butyl ether (MTBE)

  • Methanol

  • Deionized water

  • Sample (e.g., 100 µL of plasma)

  • This compound internal standard solution

Procedure:

  • To the sample, add the internal standard solution.

  • Add 1.5 mL of methanol.

  • Vortex for 1 minute.

  • Add 5 mL of MTBE.

  • Vortex for 10 minutes.

  • Add 1.25 mL of deionized water to induce phase separation.

  • Vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes.

  • Two phases will form. The upper phase is the MTBE layer containing the lipids.

  • Carefully collect the upper organic phase.

  • Dry the organic phase under nitrogen and reconstitute for analysis.

Conclusion

The choice of lipid extraction method can significantly impact the recovery of polar lipids such as this compound. While the Folch and Bligh-Dyer methods generally provide better recovery for lysophosphatidylethanolamines compared to the MTBE method, it is crucial to validate the chosen method for the specific biological matrix and analytical platform being used. The incorporation of this compound as an internal standard is a critical step in achieving accurate and reliable quantification of LPEs, regardless of the extraction method employed. Researchers should carefully consider the trade-offs between recovery, sample throughput, and automation compatibility when selecting an extraction protocol for their lipidomics studies.

References

The Gold Standard of Quantification: Comparing Analytical Results With and Without a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the accuracy and precision of bioanalytical assays are paramount. The quantitative analysis of drugs and their metabolites in biological matrices underpins critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. The use of internal standards is a cornerstone of robust bioanalytical methodology, and among these, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard. This guide provides a comprehensive comparison of assay performance with and without deuterated standards, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Role of Internal Standards in Mitigating Assay Variability

Bioanalytical methods, particularly those employing liquid chromatography-mass

Safety Operating Guide

Navigating the Safe Disposal of 19:0 Lyso PE-d5: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 19:0 Lyso PE-d5 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Information

This compound, often supplied in a chloroform (B151607) and methanol (B129727) solution, is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents multiple risks that demand careful handling. The primary hazards are its flammability and toxicity.

Key safety information is summarized in the table below.

Hazard ClassificationPictogramsSignal WordHazard StatementsPrecautionary Statements
Flammable Liquid (Category 2)🔥DangerH225: Highly flammable liquid and vapor.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Acute Toxicity (Oral, Dermal, Inhalation - Category 3)💀DangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Specific Target Organ Toxicity (Single Exposure - Category 1)⚕️DangerH370: Causes damage to organs.P304+P340+P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound and its solutions must adhere to institutional and local regulations for hazardous waste. The following is a generalized protocol; always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:

  • Nitrile or other chemically resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Since this compound is often in a chloroform/methanol solution, it should be collected in a designated "Halogenated Organic Waste" container.

  • Never mix halogenated waste with non-halogenated organic waste.

3. Waste Collection:

  • Use a designated, properly labeled hazardous waste container provided by your institution's EHS. The container should be made of a material compatible with chloroform and methanol (e.g., glass or a specific type of plastic).

  • The container must have a secure screw-top cap to prevent spills and evaporation.

  • Fill the container to no more than 90% of its capacity to allow for vapor expansion.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • List all constituents of the waste, including "this compound," "Chloroform," and "Methanol," along with their approximate concentrations or percentages.

  • Include the date when the waste was first added to the container.

5. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secondary containment bin to catch any potential leaks.

  • Store the container away from heat sources, open flames, and incompatible chemicals.

6. Disposal Request:

  • Once the waste container is full or has been in storage for a designated period (as per your institution's policy), submit a hazardous waste pickup request to your EHS department.

  • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Have this compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_solvent 2. Identify Solvent System (e.g., Chloroform/Methanol) ppe->check_solvent halogenated_waste 3a. Select 'Halogenated Organic Waste' Container check_solvent->halogenated_waste Halogenated non_halogenated_waste 3b. Select 'Non-Halogenated Organic Waste' Container check_solvent->non_halogenated_waste Non-Halogenated collect_waste 4. Add Waste to Container (Do not exceed 90% capacity) halogenated_waste->collect_waste non_halogenated_waste->collect_waste label_container 5. Label Container Correctly (Contents, Date, 'Hazardous Waste') collect_waste->label_container store_waste 6. Store in Satellite Accumulation Area (Secondary Containment) label_container->store_waste request_pickup 7. Request EHS Pickup When Full store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal Workflow for this compound Waste.

Personal protective equipment for handling 19:0 Lyso PE-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 19:0 Lyso PE-d5 (1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine). The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, which is typically supplied in a 1:1 dichloromethane (B109758):methanol (B129727) solvent mixture.

Chemical and Hazard Information

This compound itself is a deuterated lysophospholipid. However, the immediate and primary hazards are associated with the flammable and toxic solvent mixture it is dissolved in.[1]

Physical and Chemical Properties

PropertyValue
Chemical Name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine
Molecular Formula C₂₄H₄₅D₅NO₇P
Formula Weight 500.67 g/mol [2]
Physical State Solution
Solvent Dichloromethane:Methanol (1:1)[2]
Storage Temperature -20°C[2]

Hazard Identification and Classification

The product's hazard profile is largely determined by the dichloromethane and methanol solvent. The mixture is classified as highly flammable and toxic.

Hazard ClassGHS Category
Flammable liquidsCategory 2
Acute toxicity, OralCategory 3
Acute toxicity, DermalCategory 3
Acute toxicity, InhalationCategory 3
Specific target organ toxicity - single exposureCategory 1
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
CarcinogenicityCategory 2

Source: Classification for the 1:1 Dichloromethane:Methanol solvent mixture.[1][3]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[4]

  • H351: Suspected of causing cancer.[4]

  • H370: Causes damage to organs.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this product. The following table outlines the required PPE.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety goggles with side shields or a face shield.Must be rated to withstand chemical splashes.
Hands Chemical-resistant gloves (e.g., nitrile).Check manufacturer's guidelines for resistance to dichloromethane and methanol.
Body Flame-retardant lab coat or chemical-resistant apron over 100% cotton clothing.Synthetic materials should be avoided as they can melt if ignited.[5]
Respiratory Use in a certified chemical fume hood.A respirator may be needed for spill cleanup or if working outside a fume hood.
Footwear Closed-toe, chemical-resistant shoes.Should be non-absorbent and provide good traction.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.

1. Preparation and Precautionary Measures:

  • Ensure a certified chemical fume hood is operational.[6]

  • Locate the nearest safety shower, eyewash station, and fire extinguisher.[5]

  • Have a chemical spill kit readily available.

  • Review the Safety Data Sheet (SDS) for the 1:1 dichloromethane:methanol solution.[7]

2. Handling the Compound:

  • All handling of the this compound solution must be conducted within a chemical fume hood.[8]

  • Don the appropriate PPE as detailed in the table above.

  • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Keep the container tightly closed when not in use.[5]

  • Avoid all sources of ignition, including open flames, hot plates, and static electricity.[5][9]

3. Storage:

  • Store the product at its recommended temperature of -20°C in a flammable-liquids-rated freezer.[2][9]

  • Ensure the storage area is well-ventilated.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and amines.[10]

4. Spill Response:

  • In case of a small spill inside the fume hood, use an appropriate absorbent material from a chemical spill kit.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Avoid breathing vapors.[11]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_spill Spill Response prep1 Verify Fume Hood Operation prep2 Locate Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Equilibrate Vial to Room Temp prep3->handle1 handle2 Perform Experimental Work handle1->handle2 handle3 Keep Vial Sealed When Not in Use handle2->handle3 spill1 Small Spill: Use Spill Kit handle2->spill1 If spill occurs spill2 Large Spill: Evacuate handle2->spill2 If spill is large store1 Store at -20°C handle3->store1 store2 Use Flammable-Rated Freezer store1->store2

Decision process for the proper segregation of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.